A-Z Guide to 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Core Scaffold for Next-Generation Kinase Inhibitors
Abstract: 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 1190317-80-6) is a pivotal heterocyclic building block in contemporary medicinal chemistry. While not an active pharmaceutical ingredient itself, its rigid bicy...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 1190317-80-6) is a pivotal heterocyclic building block in contemporary medicinal chemistry. While not an active pharmaceutical ingredient itself, its rigid bicyclic structure, known as a 6-azaindole scaffold, serves as a crucial intermediate in the synthesis of highly selective and potent kinase inhibitors. This guide provides an in-depth analysis of its strategic importance in drug discovery, detailed synthetic protocols, and its role in the generation of targeted therapeutics for oncological and inflammatory diseases. We will explore the chemical logic behind its synthesis and functionalization, offering field-proven insights for researchers in drug development.
Strategic Importance in Drug Discovery
The pyrrolo[2,3-c]pyridine core, a bioisostere of indole and purine, is a privileged scaffold in medicinal chemistry.[1] Its structure mimics the adenine component of ATP, making it an ideal foundation for designing ATP-competitive kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one provides a robust and strategically functionalized starting point for chemical elaboration. The methoxy group at the 7-position can be a key interaction point within a kinase's binding pocket or can be readily converted to other functional groups to modulate potency, selectivity, and pharmacokinetic properties. The lactam (pyridinone) moiety offers a site for further chemical diversification, allowing chemists to append various substituents to explore structure-activity relationships (SAR).
Derivatives of this core have been investigated as inhibitors for a wide range of kinases, including Janus kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF1R), and Cyclin-Dependent Kinase 8 (CDK8), which are implicated in inflammatory diseases and various cancers.[3][4][5]
Physicochemical Properties
A clear understanding of the fundamental properties of this intermediate is essential for its effective use in multi-step syntheses.
Property
Value
CAS Number
1190317-80-6
Molecular Formula
C₈H₈N₂O₂
Molecular Weight
164.16 g/mol
Appearance
Typically an off-white to pale yellow solid
Solubility
Soluble in polar organic solvents like DMSO, DMF, and methanol
IUPAC Name
7-methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Synthesis and Mechanistic Considerations
The synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative synthesis adapted from the patent literature, which underscores the logic of reagent choice and reaction sequence.
Experimental Protocol: Synthesis of the Core Scaffold
This synthesis involves the construction of the bicyclic ring system from a substituted pyridine precursor.
Step 1: Nitration of 2,6-dichloropyridine
Rationale: Introduction of a nitro group, which will be later reduced to an amine to facilitate the formation of the pyrrole ring. The dichloropyridine starting material provides handles for subsequent functionalization.
Procedure:
To a stirred solution of fuming nitric acid at 0 °C, slowly add 2,6-dichloropyridine.
Carefully add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
Warm the mixture to 80 °C and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.
Cool the reaction and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-3-nitropyridine.
Step 2: Introduction of the Methoxy Group
Rationale: Nucleophilic aromatic substitution (SNAr) to replace one of the chloro groups with the desired methoxy functionality. The electron-withdrawing nitro group activates the ring for this substitution.
Procedure:
Dissolve 2,6-dichloro-3-nitropyridine in methanol.
Add a solution of sodium methoxide in methanol dropwise at room temperature.
Stir the reaction for 2-3 hours.
Quench the reaction with water and extract with dichloromethane.
The organic layer is dried and concentrated to give 2-chloro-6-methoxy-3-nitropyridine.
Step 3: Reductive Cyclization
Rationale: A crucial step where the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization to form the pyrrolopyridinone ring system. Diethyl malonate provides the carbon backbone for the newly formed ring.
Procedure:
In a flask containing sodium ethoxide in ethanol, add diethyl malonate dropwise.
Add the 2-chloro-6-methoxy-3-nitropyridine from the previous step.
Heat the mixture to reflux and stir for 8-12 hours.
Cool the reaction, add iron powder and a catalytic amount of acetic acid.
Heat to reflux for another 4-6 hours to effect the reduction and cyclization.
Filter the hot solution through celite, concentrate the filtrate, and purify the residue by column chromatography to yield 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical pr...
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 7-azaindole scaffold, this molecule holds potential for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Understanding its fundamental physicochemical characteristics is paramount for its advancement in drug discovery pipelines. This document delves into the structural features, predicted physicochemical parameters (including solubility, lipophilicity, and ionization), and provides detailed, field-proven experimental protocols for their empirical determination. The synthesis of this compound is also discussed, providing a holistic view for researchers. All data is presented with the aim of empowering scientists to make informed decisions in their research and development endeavors.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core, a bioisostere of indole, is a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to form crucial hydrogen-bonding interactions have led to its incorporation into numerous clinically successful drugs. The strategic placement of a nitrogen atom in the indole ring system can significantly modulate a molecule's physicochemical and pharmacokinetic properties, often leading to improved solubility, metabolic stability, and target engagement. 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, as a derivative, is positioned to leverage these advantages. A thorough characterization of its physicochemical profile is the critical first step in unlocking its therapeutic potential.
Molecular Structure and Core Properties
The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the fundamental properties of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Predicted Physicochemical Parameters: An In Silico Assessment
In the absence of comprehensive experimental data, in silico prediction tools provide valuable initial insights into the druglikeness and potential pharmacokinetic behavior of a compound. The following parameters for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one were predicted using established cheminformatics platforms. It is imperative to note that these are computational estimates and should be confirmed by empirical methods.
Parameter
Predicted Value
Significance in Drug Discovery
Melting Point (°C)
~200-220
Influences solubility and formulation development.
logP (Octanol/Water Partition Coefficient)
0.5 - 1.5
A measure of lipophilicity, affecting absorption and membrane permeability.
Governs ionization state at physiological pH, impacting solubility and target binding.
Topological Polar Surface Area (TPSA)
58.1 Ų
Correlates with passive molecular transport through membranes.
These predicted values suggest that 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one possesses a favorable balance of lipophilicity and polarity, indicating a good potential for oral bioavailability.
Synthetic Pathway: A Proposed Route
Figure 1: A generalized synthetic workflow for 7-azaindole-2-one derivatives.
This generalized pathway would require optimization of reaction conditions and protecting group strategies to achieve the desired product with good yield and purity.
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized, reliable protocols for the experimental determination of the key physicochemical properties of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Melting Point Determination
Rationale: The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound.
Protocol:
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
Instrumentation: A calibrated digital melting point apparatus is used.
Measurement:
A rapid heating ramp (10-20 °C/min) is initially used to determine an approximate melting range.
A second, fresh sample is then heated slowly (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Figure 2: Workflow for shake-flask solubility determination.
Protocol:
Preparation: An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4.
Equilibration: The suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to reach equilibrium.
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: The solubility is reported in units of mg/mL or µg/mL.
Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Protocol:
Phase Preparation: Equal volumes of n-octanol and water (or PBS pH 7.4 for logD) are pre-saturated with each other.
Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and agitated vigorously for a set period to allow for partitioning.
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:
logP = log ([Concentration]_octanol / [Concentration]_aqueous)
Rationale: The pKa value(s) indicate the pH at which a compound exists in its ionized and non-ionized forms in equal proportions. This is crucial for understanding its behavior in different physiological compartments.
Protocol:
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the compound is also prepared.
Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorbance spectrum is recorded for each.
Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients is plotted against the pH.
pKa Determination: The pKa is determined from the inflection point of the resulting sigmoidal curve. Alternatively, a plot of log[(A_max - A)/(A - A_min)] versus pH can be constructed, where the x-intercept corresponds to the pKa.
Spectroscopic Characterization: Predicted Data
Spectroscopic analysis is essential for structural elucidation and confirmation. While experimental spectra for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one are not available in the searched literature, predicted spectra can provide valuable guidance.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the methoxy group, and signals for the methylene and NH protons of the pyrrolidinone ring. The chemical shifts and coupling patterns will be characteristic of the 7-azaindole scaffold.
¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms, with the carbonyl carbon of the lactam appearing at a characteristic downfield shift.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is predicted to show characteristic absorption bands corresponding to:
N-H stretching of the pyrrole and lactam groups.
C=O stretching of the lactam.
C-O stretching of the methoxy group.
Aromatic C-H and C=C/C=N stretching vibrations.
Mass Spectrometry (MS) (Predicted)
The mass spectrum, under electron ionization (EI) or electrospray ionization (ESI), is expected to show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methoxy group, CO, and cleavage of the pyrrolidinone ring.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the key physicochemical properties of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a promising scaffold in drug discovery. While some data is based on in silico predictions, the provided experimental protocols offer a clear roadmap for the empirical validation of these crucial parameters. The favorable predicted properties of this compound underscore its potential as a lead structure for the development of novel therapeutics. Future work should focus on the definitive synthesis and comprehensive experimental characterization of this molecule to fully elucidate its structure-activity relationships and advance its journey through the drug discovery process.
References
Sharma, N., & Singh, S. (2023). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
SwissADME. (2024). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]
University of Colorado Boulder. (n.d.). Melting point determination. [Link]
LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
Buela, M. J., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 141-151. [Link]
Box, K., et al. (2008). Rapid determination of ionization constants (pKa) by UV spectroscopy using 96-well microtiter plates. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 400-405. [Link]
University of California, Irvine. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]
Oregon State University. (n.d.). The Mass Spectrometry Experiment. [Link]
biological activity of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
An In-depth Technical Guide to the Biological Activity of the 7-Azaindole Scaffold: A Focus on 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Introduction The 7-azaindole, or 1H-pyrrolo[2,3-c]pyridine, scaffold is a promin...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Biological Activity of the 7-Azaindole Scaffold: A Focus on 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Introduction
The 7-azaindole, or 1H-pyrrolo[2,3-c]pyridine, scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Its structure, isomeric to indole with a nitrogen atom at the 7-position of the benzoid ring, imparts unique physicochemical properties that allow for diverse interactions with various biological targets. This guide provides a comprehensive overview of the biological activities associated with the 7-azaindole core, with a conceptual focus on derivatives such as 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, placing it within the broader context of its parent scaffold's therapeutic potential.
While specific experimental data on 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is not extensively available in the public domain, its structural components—the 7-azaindole core and a methoxy substituent—are present in numerous biologically active molecules. This guide will, therefore, extrapolate from the known activities of structurally related pyrrolopyridines to provide a scientifically grounded perspective on its potential pharmacology. The primary biological activities associated with the pyrrolo[2,3-c]pyridine scaffold include kinase inhibition, modulation of epigenetic targets, and interference with proton pumps.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the mechanisms of action, experimental protocols for activity assessment, and a discussion of the structure-activity relationships that govern the therapeutic potential of this important class of compounds.
I. The Pyrrolo[2,3-c]pyridine Scaffold as a Privileged Kinase Inhibitor Motif
The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a well-established scaffold in the design of ATP-competitive kinase inhibitors[1]. The related pyrrolopyridine structures, including the 7-azaindole core, are also integral to the development of potent kinase inhibitors targeting various cancer-related signaling pathways[2]. The pyrrole indolin-2-one structure, in particular, is a critical component of several receptor tyrosine kinase (RTK) inhibitors[2].
A. Mechanism of Action: Targeting ATP-Binding Sites
Pyrrolopyridine-based kinase inhibitors typically function by competing with ATP for binding to the catalytic domain of kinases. This competitive inhibition blocks the transfer of a phosphate group from ATP to the target substrate, thereby interrupting downstream signaling cascades that are often hyperactivated in cancer cells. The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors. Substituents on the pyrrolopyridine core play a critical role in determining selectivity and potency for specific kinases. For instance, the methoxy group, as seen in the topic compound, can influence solubility, metabolic stability, and direct interactions with the target protein[2].
B. Key Kinase Targets
Derivatives of the pyrrolopyridine scaffold have shown inhibitory activity against a range of kinases, including:
VEGFRs (Vascular Endothelial Growth Factor Receptors) : Inhibition of VEGFRs blocks angiogenesis, a critical process for tumor growth and metastasis[2].
PDGFRs (Platelet-Derived Growth Factor Receptors) : Similar to VEGFRs, PDGFRs are involved in angiogenesis and tumor cell proliferation[2].
c-Kit : A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST)[2].
FMS Kinase (CSF-1R) : Overexpressed in various cancers, FMS kinase is involved in the proliferation and survival of macrophages, which can contribute to a pro-tumoral microenvironment[3].
C. Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a generic method to assess the inhibitory potential of a compound against a specific kinase using a commercially available assay platform.
1. Principle: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium-labeled antibody (donor) binds to the kinase, and a fluorescently labeled ATP-competitive tracer (acceptor) binds to the kinase's ATP-binding site. When the tracer is bound, excitation of the europium donor results in energy transfer to the acceptor, producing a high TR-FRET signal. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.
2. Materials:
Kinase of interest
Eu-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-His)
II. Pyrrolo[2,3-c]pyridines as Epigenetic Modulators: LSD1 Inhibition
A significant area of research for the pyrrolo[2,3-c]pyridine scaffold is in the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation[4][5][6]. LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone 3 at lysines 4 and 9 (H3K4 and H3K9)[4][5]. Dysregulation of LSD1 is associated with the progression of various cancers, making it a promising therapeutic target[4][5].
A. Mechanism of Action: Reversible Inhibition of LSD1
Pyrrolo[2,3-c]pyridine derivatives have been designed as highly potent and reversible inhibitors of LSD1[4][5][6]. These compounds are thought to occupy the substrate-binding pocket of the enzyme, preventing the access of histone tails and thereby inhibiting the demethylation process. This leads to the restoration of repressive histone marks and the subsequent silencing of oncogenes, ultimately inhibiting cancer cell growth[4].
B. Therapeutic Potential in Oncology
LSD1 inhibitors based on the pyrrolo[2,3-c]pyridine scaffold have demonstrated potent anti-proliferative activity in various cancer cell lines, including acute leukemia and small-cell lung cancer[4]. For example, compound 46 (LSD1-UM-109) from a series of pyrrolo[2,3-c]pyridines exhibited an IC₅₀ of 3.1 nM against LSD1 and sub-nanomolar to low nanomolar IC₅₀ values in cell growth inhibition assays[4][5].
C. Experimental Protocol: In Vitro LSD1 Enzymatic Assay
1. Principle: This assay measures the activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), producing a fluorescent product (resorufin). An inhibitor will reduce the amount of H₂O₂ produced, leading to a decrease in fluorescence.
2. Materials:
Recombinant human LSD1
Dimethylated H3K4 peptide substrate
Amplex Red reagent
Horseradish peroxidase (HRP)
Test compound dissolved in DMSO
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)
96-well black microplate
Fluorescence plate reader
3. Procedure:
Prepare a serial dilution of the test compound in DMSO.
In the microplate, add the test compound dilutions.
Add the LSD1 enzyme to all wells except the negative control.
Add the H3K4 peptide substrate to initiate the reaction.
Incubate at 37°C for 60 minutes.
Add the Amplex Red/HRP detection reagent.
Incubate at room temperature for 15 minutes, protected from light.
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm).
Plot the fluorescence intensity against the compound concentration to determine the IC₅₀ value.
Caption: Mechanism of LSD1 inhibition by pyrrolo[2,3-c]pyridines.
III. Other Potential Biological Activities
The versatile structure of the pyrrolopyridine scaffold lends itself to other biological applications as well.
A. Potassium-Competitive Acid Blockers (P-CABs)
Derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine have been designed and synthesized as potassium-competitive acid blockers (P-CABs)[7]. These compounds inhibit the gastric H⁺,K⁺-ATPase, the proton pump responsible for gastric acid secretion, and have potential for the treatment of acid-related disorders[7].
B. Antimicrobial and Antiviral Activities
While less explored for the 7-azaindole isomer, other pyrrolopyridine isomers, such as pyrrolo[3,4-c]pyridines, have shown promise as antimicrobial and antiviral agents[8][9]. This suggests that with appropriate functionalization, the 7-azaindole scaffold could also be a starting point for the development of novel anti-infective drugs.
Conclusion
The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a cornerstone in modern medicinal chemistry, giving rise to compounds with a wide array of biological activities. While the specific biological profile of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one remains to be fully elucidated in public literature, its structural relationship to potent kinase inhibitors and epigenetic modulators provides a strong rationale for its investigation as a potential therapeutic agent. The insights and experimental protocols provided in this guide offer a framework for researchers to explore the biological activities of this and related compounds, contributing to the ongoing development of novel therapeutics for cancer and other diseases.
References
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL not available)
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - NIH. ([Link])
Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - TheraIndx. ([Link])
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. ([Link])
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH. ([Link])
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. ([Link])
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. ([Link])
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ([Link])
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. ([Link])
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchGate. ([Link])
Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed. ([Link])
An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. ([Link])
Unveiling the Potential Mechanism of Action: 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a Putative Epigenetic Modulator
An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Therapeutic Promise of the Pyrrolopyridine Scaffold The pyrrolopyridine nucleus is a versatile heterocyclic scaffold that h...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Promise of the Pyrrolopyridine Scaffold
The pyrrolopyridine nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and analgesic properties.[1][3] The diverse bioactivities stem from the ability of the pyrrolopyridine framework to interact with a variety of biological targets, ranging from kinases to epigenetic enzymes.[4][5] This guide delves into the potential mechanism of action of a specific, yet under-investigated, member of this family: 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. While direct experimental evidence for this particular compound is limited, by examining the well-documented activities of structurally related pyrrolo[2,3-c]pyridines, we can construct a compelling hypothesis for its mode of action, focusing on its potential as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator.[4]
The Prime Target: Lysine-Specific Demethylase 1 (LSD1) in Disease
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] By removing methyl groups from these key histone residues, LSD1 can either repress or activate gene expression, depending on the cellular context and its association with various protein complexes. The aberrant activity and overexpression of LSD1 have been implicated in the pathogenesis of numerous diseases, most notably cancer.
In various malignancies, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), elevated LSD1 levels contribute to a block in cellular differentiation and promote cell proliferation and survival.[4] Consequently, the inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse these oncogenic effects and restore normal cellular function. A recent study has highlighted the potential of the pyrrolo[2,3-c]pyridine scaffold in developing potent and reversible LSD1 inhibitors, with the clinical candidate CC-90011 demonstrating significant antitumor efficacy.[4]
Hypothesized Signaling Pathway
The proposed mechanism of action for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, as a putative LSD1 inhibitor, is depicted in the following signaling pathway diagram.
Caption: A stepwise experimental workflow to investigate the mechanism of action.
Detailed Experimental Protocols
Step 1: In Vitro LSD1 Inhibition Assay
Objective: To determine the direct inhibitory activity of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one against recombinant human LSD1 enzyme.
Methodology:
Utilize a commercially available LSD1 inhibitor screening kit (e.g., a fluorescence-based assay that measures the production of hydrogen peroxide, a byproduct of the demethylation reaction).
Prepare a dilution series of the test compound.
Incubate the recombinant LSD1 enzyme with a methylated histone H3 peptide substrate in the presence of varying concentrations of the compound.
Measure the enzymatic activity according to the kit manufacturer's instructions.
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the LSD1 activity.
Step 2: Cellular Target Engagement Assay
Objective: To confirm that the compound engages with LSD1 within a cellular context and leads to an increase in its substrate's methylation.
Methodology (Western Blot):
Treat a relevant cancer cell line (e.g., an AML or SCLC cell line known to have high LSD1 expression) with increasing concentrations of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one for a defined period (e.g., 24-48 hours).
Lyse the cells and extract total protein.
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
Probe the membrane with primary antibodies specific for di-methylated histone H3 at lysine 4 (H3K4me2) and a loading control (e.g., total histone H3 or GAPDH).
Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
Visualize the protein bands and quantify the changes in H3K4me2 levels relative to the loading control. An increase in H3K4me2 would indicate LSD1 inhibition.
Step 3: Phenotypic Assays in Cancer Cell Lines
Objective: To assess the functional consequences of LSD1 inhibition by the compound on cancer cell proliferation, differentiation, and apoptosis.
Methodology:
Proliferation Assay: Treat cancer cells with the compound and measure cell viability over time using assays such as MTT or CellTiter-Glo®.
Differentiation Assay: In AML cell lines, assess the induction of myeloid differentiation by monitoring the expression of cell surface markers like CD11b and CD14 using flow cytometry.
Apoptosis Assay: Quantify the induction of programmed cell death using methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.
Step 4: Selectivity Profiling
Objective: To determine the selectivity of the compound for LSD1 over other related enzymes.
Methodology:
Perform in vitro inhibition assays against other histone demethylases (KDMs) and monoamine oxidases (MAOs) to assess off-target effects.
A compound with high selectivity for LSD1 is desirable to minimize potential side effects.
Quantitative Data Summary
While specific quantitative data for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is not yet available, the following table provides a template for summarizing the key data points that would be generated from the proposed experimental workflow.
Assay
Parameter
Expected Outcome for an Active LSD1 Inhibitor
In Vitro LSD1 Inhibition
IC50
Low nanomolar to micromolar range
Cellular H3K4me2 Levels
Fold change vs. vehicle
Dose-dependent increase
Cancer Cell Proliferation
GI50
Potent growth inhibition
Myeloid Differentiation
% CD11b+ cells
Significant increase
Selectivity vs. MAO-A/B
IC50
>100-fold selectivity for LSD1
Conclusion and Future Directions
The structural similarity of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one to known pyrrolo[2,3-c]pyridine-based LSD1 inhibitors provides a strong rationale for investigating its potential as an epigenetic modulator. [4]The proposed experimental workflow offers a robust framework for elucidating its precise mechanism of action. Should this compound prove to be a potent and selective LSD1 inhibitor, further studies would be warranted to evaluate its pharmacokinetic properties and in vivo efficacy in preclinical models of cancer. The exploration of this and other novel pyrrolopyridine derivatives could pave the way for the development of new and effective epigenetic therapies for a range of challenging diseases.
References
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Google Scholar.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC.
Pyrrolo[3,2-c]pyridine Derivatives as Inhibitors of Platelet Aggregation - PubMed.
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - NIH.
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.
Unlocking the Therapeutic Potential of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Technical Guide to Target Identification and Validation
Abstract The 7-methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold, a derivative of the versatile 7-azaindole core, represents a promising starting point for the development of novel therapeutics. While direct biological...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 7-methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold, a derivative of the versatile 7-azaindole core, represents a promising starting point for the development of novel therapeutics. While direct biological data on this specific molecule is nascent, the broader family of pyrrolo[2,3-c]pyridine and 7-azaindole derivatives has demonstrated a remarkable range of activities against various high-value therapeutic targets. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. We will delve into the most probable target classes based on structure-activity relationships of analogous compounds, and for each, we will present detailed, field-proven experimental protocols for target validation and characterization. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and accelerate the discovery process.
Introduction: The Promise of the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, prized for its ability to mimic the indole ring while offering unique hydrogen bonding capabilities and physicochemical properties. This core is a bioisostere of purines and indoles, allowing it to interact with a wide array of biological targets. The broader class of azaindoles has yielded compounds with diverse biological activities, including kinase inhibitors, cytotoxic agents, and anti-inflammatory molecules[1][2]. The addition of a methoxy group and a lactam function at the 7 and 2 positions, respectively, in 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, introduces specific electronic and steric features that can be exploited for selective targeting of various protein families. This guide will focus on three high-potential therapeutic areas for this molecule: Kinase Inhibition, Neuroinflammation, and Oncology via Microtubule Disruption.
Potential Therapeutic Target Class I: Protein Kinases
The 7-azaindole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors[1][2]. The nitrogen atom at position 6 can act as a hydrogen bond acceptor, mimicking the interaction of the purine core of ATP with the kinase hinge region. The pyrrolo[2,3-c]pyridine core has been successfully utilized to develop potent inhibitors of several kinase families, including PI3K, FGFR, and Janus kinases (JAKs)[3][4][5].
Rationale for Kinase Targeting
The planar, aromatic nature of the 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one core makes it an ideal candidate for insertion into the ATP-binding pocket of kinases. The methoxy group at the 7-position can be oriented to probe deeper into the hydrophobic pocket or interact with specific residues, potentially conferring selectivity. The lactam oxygen can act as an additional hydrogen bond acceptor, further anchoring the molecule. Given the prevalence of dysregulated kinase activity in cancer and inflammatory diseases, this is a primary and highly promising avenue for investigation.
Experimental Workflow for Kinase Target Validation
A tiered approach is recommended to identify and validate potential kinase targets.
Caption: Tiered workflow for kinase target identification and validation.
Objective: To identify initial kinase hits from a large, representative panel.
Protocol:
Compound Preparation: Prepare a 10 mM stock solution of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in 100% DMSO.
Assay Concentration: Perform the initial screen at a concentration of 1 µM and 10 µM to identify potent inhibitors and distinguish potential artifacts.
Kinase Panel: Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) that covers all major families of the human kinome.
Data Analysis: Express results as a percentage of inhibition relative to a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle). Hits are typically defined as >50% inhibition at 1 µM.
Causality: This high-throughput method rapidly narrows down the vast kinome to a manageable number of high-probability targets, maximizing efficiency and conserving resources.
Objective: To quantify the potency of the compound against the initial hits.
Protocol:
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO.
Kinase Assay: Perform in vitro kinase assays for each hit kinase using a suitable technology (e.g., ADP-Glo™, LanthaScreen™). The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality: Establishing a precise IC50 value is critical for ranking the potency of the compound against different kinases and for guiding subsequent structure-activity relationship (SAR) studies.
Data Presentation: Hypothetical Kinase Screening Results
Kinase Target
% Inhibition @ 1 µM
IC50 (nM)
Kinase Family
Associated Disease Area
PI3Kγ
85%
50
Lipid Kinase
Inflammation, Cancer
FGFR1
72%
150
Receptor Tyrosine Kinase
Cancer
DYRK1A
65%
300
CMGC Kinase
Neurodegenerative Disease
JAK3
92%
25
Non-receptor Tyrosine Kinase
Autoimmune Disease
Potential Therapeutic Target Class II: Modulators of Neuroinflammation
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. The 7-azaindole scaffold has been explored for its potential to modulate neuroinflammatory pathways. For instance, derivatives have been shown to inhibit Orai calcium channels, which are involved in the activation of immune cells[1].
Rationale for Targeting Neuroinflammation
The ability of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one to cross the blood-brain barrier (a property often associated with small, relatively lipophilic heterocycles) would make it a candidate for CNS disorders. Its potential to modulate kinase pathways, such as the JAK/STAT pathway which is crucial for cytokine signaling, further strengthens the rationale for investigating its role in neuroinflammation[5].
Experimental Workflow for Assessing Anti-Neuroinflammatory Activity
Caption: Workflow for evaluating anti-neuroinflammatory potential.
Objective: To determine if the compound can suppress the activation of microglia, the primary immune cells of the brain.
Protocol:
Cell Culture: Culture a murine or human microglial cell line (e.g., BV-2 or HMC3).
Stimulation: Pre-treat the cells with various concentrations of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.
Endpoint Measurement: Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the culture supernatant using ELISA.
Cytotoxicity Control: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed effects are not due to cytotoxicity.
Causality: This cell-based assay provides a direct measure of the compound's ability to modulate a key cellular driver of neuroinflammation.
Potential Therapeutic Target Class III: Microtubule Dynamics in Oncology
Recent studies have highlighted the potential of pyrrolopyridine derivatives as inhibitors of tubulin polymerization, placing them in the same class as established anticancer agents like the vinca alkaloids and taxanes[6]. These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Rationale for Targeting Microtubule Dynamics
The planar, rigid structure of the pyrrolo[2,3-c]pyridine core can facilitate binding to the colchicine-binding site on β-tubulin. The substituents on the core, including the methoxy group, can be tailored to optimize this interaction. The discovery of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization provides a strong precedent for investigating 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in this context[6].
Experimental Workflow for Validating Microtubule Targeting
Caption: Workflow for validating microtubule-targeting agents.
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
Protocol:
Assay Kit: Utilize a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
Compound Incubation: Incubate purified bovine brain tubulin with various concentrations of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition), and a negative control (DMSO).
Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which is proportional to the amount of polymerized tubulin.
Causality: This biochemical assay provides direct evidence of the compound's interaction with tubulin and its effect on microtubule dynamics, independent of other cellular processes.
Objective: To visualize the effect of the compound on the microtubule network in cancer cells.
Protocol:
Cell Culture and Treatment: Grow a cancer cell line with a well-defined cytoskeleton (e.g., HeLa or A549) on glass coverslips. Treat the cells with the IC50 concentration of the compound for a relevant time period (e.g., 16-24 hours).
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
Immunostaining: Stain the microtubules with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Causality: This imaging-based approach provides compelling visual evidence of the compound's mechanism of action at the cellular level, confirming that the observed cytotoxicity is associated with the disruption of the microtubule cytoskeleton.
Conclusion and Future Directions
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a molecule of significant therapeutic potential, owing to its foundation on the versatile 7-azaindole scaffold. While direct experimental data is currently limited, the extensive research on related compounds provides a clear and rational path forward for target identification and validation. The experimental frameworks detailed in this guide, focusing on kinase inhibition, neuroinflammation, and microtubule dynamics, offer a robust and scientifically rigorous approach to unlocking the full therapeutic potential of this promising compound. The next steps will involve the synthesis of analogs to establish a clear structure-activity relationship for the identified primary targets, ultimately leading to the development of a lead candidate for preclinical evaluation.
References
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
Patel, M., & Telvekar, V. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(11), 1735-1737. [Link]
Wang, L., et al. (2019). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 10(10), 1433-1438. [Link]
Krajewska, E., & Witczak, M. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(21), 4935. [Link]
Li, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7223-7241. [Link]
Abdel-Aal, E. H., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 11(1), 1-13. [Link]
Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
Wang, Q., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226-12245. [Link]
Ohtaka, A., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(52), 32986-32997. [Link]
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300731. [Link]
Hansen, T. V., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(16), 4983. [Link]
Shchekotikhin, A. E., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5396. [Link]
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a kinase inhibitor
An In-Depth Technical Guide to Pyrrolo[2,3-c]pyridines and Related Isomers as Versatile Scaffolds for Kinase Inhibitors For Researchers, Scientists, and Drug Development Professionals Preamble: The Quest for Specificity...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to Pyrrolo[2,3-c]pyridines and Related Isomers as Versatile Scaffolds for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central nodes in cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The human kinome comprises over 500 members, and their structural similarity presents a formidable challenge: achieving inhibitor selectivity. The development of small molecules that can precisely target a specific kinase, or a desired set of kinases, while sparing others is paramount to creating safe and effective medicines. This has led to the exploration of a vast chemical space for privileged scaffolds—core molecular frameworks that exhibit a predisposition for binding to kinase active sites.
Among these, the pyrrolopyridine scaffold has emerged as a particularly fruitful starting point. Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, provides a versatile template for designing potent and selective kinase inhibitors. While specific data on 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a kinase inhibitor is not extensively available in the public domain, the broader family of pyrrolopyridines and their isomers has been the subject of intensive research, yielding numerous promising drug candidates.
This technical guide provides an in-depth exploration of the pyrrolo[2,3-c]pyridine scaffold and its related isomers as a cornerstone for the development of next-generation kinase inhibitors. We will delve into the mechanistic rationale behind their efficacy, provide field-proven experimental protocols for their characterization, and present a forward-looking perspective on their therapeutic potential.
The Pyrrolopyridine Core: A Privileged Scaffold for Kinase Inhibition
The pyrrolopyridine backbone, an isostere of indole, offers a unique combination of chemical properties that make it an ideal starting point for kinase inhibitor design. Its bicyclic nature provides a rigid framework that can be functionalized in multiple vectors to probe the various pockets of a kinase's ATP-binding site. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.
The versatility of the pyrrolopyridine scaffold is further enhanced by the existence of several isomers, with the pyrrolo[2,3-c]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[2,3-d]pyrimidine (a closely related azaindole analog) cores being particularly prominent in medicinal chemistry. Each isomer presents a unique arrangement of nitrogen atoms and substitution points, allowing for fine-tuning of the molecule's electronic and steric properties to achieve desired potency and selectivity.
Pyrrolo[2,3-c]pyridines as Potent LSD1 Inhibitors
While direct evidence for is scarce, the pyrrolo[2,3-c]pyridine scaffold has been successfully employed in the development of inhibitors for other enzyme classes, notably Lysine Specific Demethylase 1 (LSD1). LSD1 is an epigenetic modifier that plays a crucial role in carcinogenesis, making it an attractive therapeutic target.[1][2][3]
Recent studies have described the discovery of a new class of highly potent and reversible LSD1 inhibitors based on the pyrrolo[2,3-c]pyridine core.[1] For instance, compound 46 (LSD1-UM-109) , a pyrrolo[2,3-c]pyridine derivative, exhibits an impressive IC50 value of 3.1 nM against LSD1.[1] This compound also demonstrates potent growth inhibition in acute leukemia and small-cell lung cancer cell lines, with IC50 values in the low nanomolar range.[1] The success of this scaffold against LSD1 highlights its potential for targeting other ATP- or cofactor-binding enzymes, including kinases.
Pyrrolopyridine Isomers in Kinase Inhibitor Development
The broader family of pyrrolopyridine isomers has yielded a wealth of kinase inhibitors targeting a diverse range of kinases.
Pyrrolo[2,3-b]pyridines: Targeting CSF1R and SGK-1
The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a well-established core in many kinase inhibitors. It has been instrumental in the development of inhibitors for the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase implicated in cancer and inflammatory diseases.[4] Synthetic strategies to create 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been developed, although challenges in synthesis, such as SEM-deprotection, have been noted.[4]
Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of SGK-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[5]
Pyrrolo[2,3-d]pyrimidines: A Versatile Kinase Inhibitor Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold is arguably one of the most successful azaindole isomers in kinase inhibitor design. It is the core of several approved and clinical-stage drugs.
FLT3 and CDK Inhibition: A series of 1-H-pyrazole-3-carboxamide derivatives incorporating a pyrrolo[2,3-d]pyrimidine moiety have been shown to be potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[6] Compound FN-1501 from this series displays nanomolar inhibitory activity against FLT3, CDK2, CDK4, and CDK6, and induces tumor regression in animal models of acute myeloid leukemia (AML).[6]
STAT6 Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have also been developed as potent and orally active inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a key player in the IL-4 signaling pathway and allergic responses.[7]
PERK Inhibition: The compound GSK2606414 , a 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative, is a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response.[8]
EGFR Inhibition: The pyrrolo[2,3-d]pyrimidine core is also present in irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly those targeting the T790M resistance mutation in non-small-cell lung cancer (NSCLC).[9]
Pyrrolo[3,2-c]pyridines: Targeting FMS Kinase
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of FMS kinase (CSF-1R).[10] Compounds from this series have demonstrated potent FMS kinase inhibition, with IC50 values in the low nanomolar range, and have shown antiproliferative activity against various cancer cell lines.[10]
Experimental Protocols for Evaluating Pyrrolopyridine-Based Kinase Inhibitors
The successful development of any kinase inhibitor relies on a robust and well-validated set of experimental assays. Below are detailed, step-by-step methodologies for the key experiments required to characterize a novel pyrrolopyridine-based kinase inhibitor.
Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
Recombinant kinase of interest
Kinase-specific substrate (peptide or protein)
ATP (Adenosine triphosphate)
Test compound (e.g., a pyrrolopyridine derivative)
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
384-well assay plates
Plate reader compatible with the detection method
Methodology:
Compound Preparation:
Prepare a stock solution of the test compound in 100% DMSO.
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
Assay Setup:
Add a small volume of the diluted compound to the assay wells.
Add the recombinant kinase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
Kinase Reaction and Detection:
Allow the kinase reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
Data Analysis:
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation:
Include a known reference inhibitor as a positive control in each assay plate to ensure assay performance and reproducibility.
Determine the Z'-factor for each assay plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent.
Cellular Assay: Target Engagement and Pathway Modulation
This protocol describes a method to assess the ability of a pyrrolopyridine-based inhibitor to engage its target kinase in a cellular context and modulate downstream signaling.
Materials:
Cancer cell line expressing the target kinase
Cell culture medium and supplements
Test compound
Lysis buffer
Primary antibodies against the phosphorylated and total forms of the target kinase and a downstream substrate
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
Western blotting or ELISA reagents and equipment
Methodology:
Cell Treatment:
Seed the cells in multi-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound for a specific duration.
Cell Lysis:
Wash the cells with ice-cold PBS.
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification and Analysis:
Quantify the protein concentration in the cell lysates.
Analyze the phosphorylation status of the target kinase and its downstream substrate by Western blotting or ELISA using phospho-specific antibodies.
Data Analysis:
Quantify the band intensities (for Western blotting) or signal (for ELISA).
Determine the concentration of the compound required to inhibit the phosphorylation of the target and its substrate by 50% (IC50).
Causality and Trustworthiness:
Demonstrating a dose-dependent inhibition of both the target kinase's autophosphorylation and the phosphorylation of a known downstream substrate provides strong evidence of on-target activity in a cellular environment.
Visualizing Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the biological context of kinase inhibition, the following diagrams are provided.
Caption: A generalized workflow for the in vitro and cellular evaluation of a novel kinase inhibitor.
Caption: A simplified signaling pathway illustrating the mechanism of action of a receptor tyrosine kinase inhibitor.
Future Perspectives and Conclusion
The pyrrolopyridine scaffold, in its various isomeric forms, continues to be a rich source of novel kinase inhibitors. The chemical tractability of this core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The development of compounds like FN-1501 and GSK2606414 underscores the power of this scaffold in addressing challenging targets in oncology and other disease areas.[6][8]
Future research in this area will likely focus on:
Exploring new chemical space: Synthesizing novel pyrrolopyridine derivatives with diverse substitution patterns to target a wider range of kinases.
Structure-based design: Utilizing co-crystal structures of pyrrolopyridine inhibitors bound to their target kinases to guide the design of next-generation inhibitors with improved properties.
Targeting kinase mutations: Developing pyrrolopyridine-based inhibitors that can overcome acquired resistance mutations, a major challenge in cancer therapy.
References
Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC
Source: PubMed Central
URL: [Link]
Title: Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors
Source: PubMed
URL: [Link]
Title: Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors
Source: PubMed
URL: [Link]
Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form
Source: National Institutes of Health (NIH)
URL: [Link]
Title: WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines
Source: Google Patents
URL
Title: Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors
Source: TheraIndx
URL: [Link]
Title: Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers
Source: PubMed
URL: [Link]
Title: Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects
Source: Multidisciplinary Digital Publishing Institute (MDPI)
URL: [Link]
Title: Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia
Source: PubMed
URL: [Link]
Title: Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors
Source: ResearchGate
URL: [Link]
Title: Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK)
Source: PubMed
URL: [Link]
Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling
Source: PubMed Central
URL: [Link]
Title: Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][5][7]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations
Source: ACS Publications - American Chemical Society
URL: [Link]
Title: Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants
Source: PubMed
URL: [Link]
Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase
Source: Taylor & Francis Online
URL: [Link]
The Structure-Activity Relationship of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Analogs: A Technical Guide for Drug Discovery Professionals
Abstract The 7-azaindole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile role in the development of targeted therapeutics, particularly as kinase inhibitors....
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 7-azaindole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile role in the development of targeted therapeutics, particularly as kinase inhibitors. This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific and promising subclass: 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one analogs. By synthesizing insights from contemporary research on related pyrrolopyridine cores, this document aims to provide a comprehensive framework for researchers, scientists, and drug development professionals engaged in the rational design and optimization of novel inhibitors targeting a range of therapeutic targets. We will explore the synthetic rationale, key structural modifications, and their profound impact on biological activity, offering a forward-looking perspective on this compelling chemical space.
Introduction: The Ascendancy of the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine scaffold, an isomer of the more extensively studied 7-azaindole (pyrrolo[2,3-b]pyridine), presents a unique electronic and steric profile for molecular recognition by biological targets. The strategic placement of the nitrogen atom in the pyridine ring and the lactam functionality in the pyrrole ring creates a distinct hydrogen bonding and electrostatic landscape. The introduction of a methoxy group at the 7-position further modulates the molecule's properties, influencing its conformation, solubility, and metabolic stability.
Recent studies have highlighted the potential of 1H-pyrrolo[2,3-c]pyridine derivatives as potent inhibitors of various enzymes, including Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.[1] While direct and extensive SAR studies on the 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one core are emerging, a wealth of knowledge can be gleaned from the exploration of analogous structures, providing a solid foundation for predictive design.
The Strategic Importance of the 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Scaffold
The core structure of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one offers several strategic advantages in drug design:
Rigid Bicyclic Core: The fused ring system provides a rigid scaffold, which can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
Hydrogen Bonding Capabilities: The lactam moiety at the 2-position and the pyrrole N-H at the 1-position provide crucial hydrogen bond donor and acceptor sites for anchoring the molecule within a protein's binding pocket.
Modulation of Physicochemical Properties: The 7-methoxy group can enhance solubility and metabolic stability, and its position offers a vector for further chemical modification to fine-tune pharmacokinetic properties.
Versatile Substitution Points: The scaffold presents multiple positions (N-1, C-3, C-4, C-5, and C-6) for chemical derivatization, allowing for a systematic exploration of the chemical space to optimize potency and selectivity.
Below is a diagram illustrating the core scaffold and its key features.
Caption: Core structure and key features of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing on data from closely related pyrrolopyridine series.
Modifications at the N-1 Position of the Pyrrole Ring
The N-1 position of the pyrrole ring is a critical vector for interacting with the solvent-exposed region of many binding sites.
Small Alkyl Groups: Introduction of small, unbranched alkyl groups such as methyl or ethyl can be well-tolerated and may enhance lipophilicity, leading to improved cell permeability.
Bulky and Aromatic Groups: Larger substituents, including benzyl and other aryl groups, can be strategically employed to probe for additional hydrophobic pockets in the target protein. In the context of LSD1 inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold, the introduction of substituted benzyl groups at a related position was crucial for achieving nanomolar potency.[1]
Functionalized Substituents: Incorporating polar functional groups (e.g., hydroxyl, amino, ether) into the N-1 substituent can improve aqueous solubility and provide additional hydrogen bonding interactions.
Modifications at the C-3 Position
The C-3 position is often directed towards the interior of the binding pocket and substitutions here can significantly impact potency and selectivity.
Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl rings at this position has been a successful strategy in the development of kinase inhibitors based on related scaffolds. The nature of the aromatic ring and its substitution pattern can be fine-tuned to optimize interactions with specific amino acid residues.
Linker-mediated Interactions: Attaching larger functional groups via a flexible or rigid linker can allow the molecule to access distant regions of the binding site.
Modifications at the C-4, C-5, and C-6 Positions of the Pyridine Ring
Substitutions on the pyridine ring can modulate the electronic properties of the core and provide additional points of interaction.
Electron-donating and -withdrawing groups: The placement of electron-donating groups (e.g., amino, alkoxy) or electron-withdrawing groups (e.g., halo, cyano) can influence the pKa of the pyridine nitrogen and the overall charge distribution of the molecule, thereby affecting its binding affinity.
Steric Bulk: The size of the substituent at these positions can influence the orientation of the entire molecule within the binding pocket.
Synthetic Strategies: A Generalized Approach
The synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one analogs can be achieved through a multi-step sequence, adaptable for the introduction of diverse substituents. A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one analogs.
Experimental Protocol: General Procedure for N-1 Alkylation
To a solution of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF) is added a base (e.g., NaH, K2CO3) (1.1-1.5 eq) at 0 °C.
The reaction mixture is stirred for 30-60 minutes at room temperature.
The desired alkyl or benzyl halide (1.1-1.5 eq) is added, and the reaction is stirred at room temperature or heated until completion (monitored by TLC or LC-MS).
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired N-1 substituted analog.
The biological activity of the synthesized analogs is typically assessed through a series of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against the target kinase is determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay.
The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds in an appropriate buffer system.
The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified.
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
The following diagram illustrates a typical kinase inhibition assay workflow.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Assays and In Vivo Studies
Promising compounds from the in vitro assays are further evaluated in cell-based assays to determine their cellular potency, selectivity, and mechanism of action. Subsequent in vivo studies in relevant animal models are conducted to assess their pharmacokinetic properties, efficacy, and safety profiles.
Future Perspectives and Conclusion
The 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold represents a fertile ground for the discovery of novel, potent, and selective inhibitors of various therapeutic targets. The SAR insights gleaned from related pyrrolopyridine series provide a valuable roadmap for the rational design of next-generation analogs. A systematic exploration of the chemical space around this core, guided by computational modeling and empirical testing, holds the promise of delivering new drug candidates with improved efficacy and safety profiles. As research in this area continues to evolve, a deeper understanding of the intricate interplay between structure and activity will undoubtedly emerge, paving the way for innovative therapeutic interventions.
References
Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. J Med Chem. 2024 Dec 26;67(24):22080-22103. [Link]
Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Eur J Med Chem. 2013 Nov;69:473-82. [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorg Med Chem. 2016 Apr 1;24(7):1538-51. [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J Enzyme Inhib Med Chem. 2024 Dec;39(1):2300444. [Link]
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. J Med Chem. 2009 Jul 23;52(14):4380-90. [Link]
Design, Synthesis, and Structure-Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ResearchGate. [Link]
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chem Pharm Bull (Tokyo). 2014;62(4):336-42. [Link]
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. J Med Chem. 2023 Jun 8;66(11):7260-7281. [Link]
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorg Med Chem Lett. 2006 Apr 15;16(8):2173-6. [Link]
in silico modeling of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
An In-Depth Technical Guide to the In Silico Modeling of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Authored by: A Senior Application Scientist Foreword: The journey of a therapeutic candidate from concept to clinic is...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the In Silico Modeling of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Authored by: A Senior Application Scientist
Foreword: The journey of a therapeutic candidate from concept to clinic is fraught with challenges, high attrition rates, and significant investment. In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable pillar in modern pharmaceutical research, enabling scientists to de-risk projects, optimize molecular properties, and accelerate the discovery timeline.[1][2] This guide provides a comprehensive, technically-grounded framework for the computational analysis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a member of the pyrrolopyridine class of heterocyclic compounds. Derivatives of this scaffold have shown significant potential in medicinal chemistry, notably as kinase inhibitors.[3][4]
This document is structured not as a rigid protocol but as a logical workflow, mirroring the decision-making process in a live drug discovery project. We will move from foundational ligand analysis to complex dynamic simulations, emphasizing the causality behind each methodological choice and the importance of self-validating systems to ensure scientific rigor.
Part 1: Foundational Analysis of the Ligand
Before interrogating the interaction of our compound with a biological target, we must first understand its intrinsic properties. The initial steps involve preparing a high-quality, three-dimensional representation of the molecule and calculating its key physicochemical descriptors.
Ligand Structure Preparation
The quality of the initial ligand structure is paramount for the accuracy of all subsequent computational steps. The process begins with obtaining a 2D representation, typically as a SMILES (Simplified Molecular Input Line Entry System) string, which for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is COc1cccc2c1NC(=O)C=N2.
Experimental Protocol: 3D Structure Generation and Energy Minimization
2D to 3D Conversion: Utilize a computational chemistry tool, such as Open Babel, to convert the SMILES string into an initial 3D structure.
Protonation State Assignment: Determine the most likely protonation state at a physiological pH of 7.4. For this molecule, the pyrrolo-pyridinone core requires careful consideration.
Energy Minimization: The initial 3D structure is a crude approximation. It must be "relaxed" into a low-energy conformation. This is achieved using a molecular mechanics force field.
Causality: Force fields are collections of equations and parameters that calculate the potential energy of a molecule based on its atomic coordinates.[5] Minimization adjusts these coordinates to find a local energy minimum, resulting in a more realistic conformation with appropriate bond lengths and angles.
Choice of Force Field: For small organic molecules, widely validated force fields like the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94) are appropriate choices.[6]
Physicochemical Property Prediction
Early assessment of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to avoid late-stage failures.[7] Numerous computational models can predict these properties from the molecular structure.
Workflow: ADMET & Drug-Likeness Profiling
Descriptor Calculation: Use validated open-access web servers like SwissADME or pkCSM to calculate a panel of physicochemical and pharmacokinetic properties.
Rule-Based Filtering: Assess the compound against established drug-likeness rules, such as Lipinski's Rule of Five, which provides a guideline for oral bioavailability.
Data Synthesis: Compile the predicted properties into a summary table for analysis. The goal is to identify potential liabilities (e.g., poor solubility, high toxicity risk) that may need to be addressed through chemical modification. The use of multiple prediction tools is recommended to compare results and identify the most probable prediction.[8][9]
Table 1: Predicted Physicochemical Properties of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Property
Predicted Value
Guideline/Interpretation
Molecular Weight
178.17 g/mol
Lipinski's Rule: < 500
LogP (Consensus)
0.85
Lipinski's Rule: ≤ 5
Hydrogen Bond Donors
1
Lipinski's Rule: ≤ 5
Hydrogen Bond Acceptors
3
Lipinski's Rule: ≤ 10
Topological Polar Surface Area (TPSA)
58.07 Ų
< 140 Ų for good oral absorption
Gastrointestinal Absorption
High
Predicted
Blood-Brain Barrier Permeant
Yes
Predicted
Part 2: Structure-Based Modeling - Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[10] This technique is foundational to structure-based drug design.[11] Given that many pyrrolopyridine derivatives are kinase inhibitors, we will proceed with a hypothetical scenario targeting a protein kinase.[12][13]
Target Selection and Preparation
Workflow Step: Preparing the Protein Receptor
Structure Retrieval: Download a high-resolution crystal structure of the target kinase from the Protein Data Bank (RCSB PDB). For this example, let's assume we are targeting a kinase for which a structure with a bound ligand exists (e.g., PDB ID: 1C8K).[14]
Protein Cleanup: The raw PDB file requires preparation. This involves:
Removing non-essential components like water molecules, co-solvents, and ions. Causality: While specific water molecules can be critical for binding, most bulk solvent is removed to simplify the calculation and focus on the direct protein-ligand interaction.
Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
Assigning protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate).
Repairing any missing side chains or loops in the protein structure.
The Molecular Docking Protocol: A Self-Validating System
A trustworthy docking protocol must first demonstrate its ability to reproduce known experimental results. This validation step is non-negotiable for ensuring the reliability of predictions for novel compounds.
Experimental Protocol: Docking and Validation
Binding Site Definition: The search space for the docking algorithm must be defined. This is typically a grid box centered on the known binding site of the co-crystallized ligand.
Protocol Validation (Re-docking):
Extract the co-crystallized ligand from the PDB structure.
Dock this same ligand back into the prepared protein structure using the defined binding site.
Trustworthiness Check: The protocol is considered validated if the docking program can reproduce the experimental binding pose. This is quantified by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. A successful validation is generally accepted at an RMSD < 2.0 Å.[15][16]
Screening the Target Compound: Once the protocol is validated, dock 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one into the same binding site.
Analysis of Results:
Binding Affinity: The docking score provides an estimate of the binding free energy (e.g., in kcal/mol). Lower scores typically indicate stronger binding.[10]
Interaction Analysis: Visualize the top-ranked docked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, with the protein's active site residues.
Figure 1: A self-validating workflow for molecular docking experiments.
Part 3: Probing Complex Stability with Molecular Dynamics
While docking provides a static snapshot of a potential binding event, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time in a simulated physiological environment.[17][18]
The Rationale for MD Simulations
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the complex behaves over nanoseconds or even microseconds.[19] This is crucial for:
Assessing Binding Pose Stability: Confirming if the ligand remains stably bound in the pose predicted by docking.
Characterizing Key Interactions: Observing the persistence of hydrogen bonds and other interactions over time.
Understanding Conformational Changes: Revealing how the protein might adapt or "breathe" to accommodate the ligand.
Molecular Dynamics Simulation Workflow
Experimental Protocol: MD Simulation of the Protein-Ligand Complex
System Setup:
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and ensure compatible parameters exist for the ligand (derived from GAFF or similar).[20] The accuracy of the simulation is highly dependent on the quality of the force field.[6]
Solvation: Place the docked complex in a periodic box of explicit water molecules (e.g., TIP3P) to mimic the aqueous cellular environment.
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
Equilibration: This is a multi-step process to prepare the system for the production simulation.
Minimization: Perform energy minimization on the entire solvated system to remove steric clashes.
NVT Ensemble (Heating): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Protein and ligand atoms are often restrained to allow the solvent to equilibrate around them.
NPT Ensemble (Density Equilibration): Continue the simulation at constant temperature and pressure, allowing the system's density to stabilize. Restraints are gradually removed.
Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints, saving the atomic coordinates (trajectory) at regular intervals.
Trajectory Analysis:
RMSD Plot: Plot the RMSD of the ligand and protein backbone over time to assess overall stability. A stable, fluctuating plateau is indicative of a stable complex.
RMSF Plot: The Root Mean Square Fluctuation (RMSF) of protein residues can highlight flexible regions or areas that become more rigid upon ligand binding.
Interaction Analysis: Monitor the distance and duration of key interactions (e.g., hydrogen bonds) identified during docking.
Figure 2: Standard workflow for a molecular dynamics simulation.
Conclusion: Synthesizing a Data-Driven Hypothesis
The in silico modeling of a potential drug candidate like 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a multi-faceted process that builds a cascade of evidence. By integrating the results from each stage—physicochemical profiling, validated molecular docking, and molecular dynamics—we can formulate a robust, data-driven hypothesis about the compound's potential.
A promising candidate emerging from this workflow would exhibit:
Acceptable drug-like and ADMET properties.
A high-ranking docking score within a validated protocol.
A stable binding pose in the target's active site throughout an MD simulation, maintained by persistent molecular interactions.
This computational evidence provides a strong rationale for proceeding with the chemical synthesis and in vitro biological evaluation of the compound, having significantly de-risked the endeavor through rigorous and validated computational science.
References
Vertex AI Search. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Retrieved January 19, 2026, from [Link]
Banerjee, P., & Dehury, B. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Retrieved January 19, 2026, from [Link]
Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved January 19, 2026, from [Link]
Lee, T. S., & MacKerell, A. D., Jr. (2019). Force fields for small molecules. Methods in Molecular Biology, 2048, 21-38. Retrieved January 19, 2026, from [Link]
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules, 29(2), 462. Retrieved January 19, 2026, from [Link]
Salmaso, V., & Moro, S. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Molecules, 23(9), 2244. Retrieved January 19, 2026, from [Link]
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. Retrieved January 19, 2026, from [Link]
Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Medicinal Chemistry, 62(21), 9291-9310. Retrieved January 19, 2026, from [Link]
Konc, J., et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 28(1), 16-36. Retrieved January 19, 2026, from [Link]
Keretsu, S., Ghosh, S., & Cho, S. J. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports, 11(1), 23051. Retrieved January 19, 2026, from [Link]
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 19, 2026, from [Link]
ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Retrieved January 19, 2026, from [Link]
ACS Publications. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery. Retrieved January 19, 2026, from [Link]
ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved January 19, 2026, from [Link]
Scientific Research Publishing. (n.d.). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Retrieved January 19, 2026, from [Link]
Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. RSC Advances, 12(30), 19343-19365. Retrieved January 19, 2026, from [Link]
Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved January 19, 2026, from [Link]
ACS Publications. (n.d.). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Retrieved January 19, 2026, from [Link]
BV-BRC. (2024, November 26). Small Molecule Ligand Docking Service. Retrieved January 19, 2026, from [Link]
LinkedIn. (2023, August 4). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Retrieved January 19, 2026, from [Link]
PubMed. (n.d.). Applications of Molecular Dynamics Simulations in Drug Discovery. Retrieved January 19, 2026, from [Link]
ResearchGate. (2025, October 15). (PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved January 19, 2026, from [Link]
IJCSPUB. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review. Retrieved January 19, 2026, from [Link]
PubMed. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Retrieved January 19, 2026, from [Link]
PubMed. (n.d.). Force Fields for Small Molecules. Retrieved January 19, 2026, from [Link]
Bonvin Lab. (n.d.). Small molecule docking. Retrieved January 19, 2026, from [Link]
ACS Publications. (n.d.). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Retrieved January 19, 2026, from [Link]
YouTube. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio. Retrieved January 19, 2026, from [Link]
ResearchGate. (2025, August 9). Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. Retrieved January 19, 2026, from [Link]
MetroTech Institute. (2024, July 17). Role of Molecular Dynamics Simulations in Drug Discovery. Retrieved January 19, 2026, from [Link]
PubChem. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Retrieved January 19, 2026, from [Link]
MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved January 19, 2026, from [Link]
eScholarship.org. (n.d.). Improving small molecule force fields by identifying and characterizing small molecules with inconsistent parameters. Retrieved January 19, 2026, from [Link]
PubChem. (n.d.). 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. Retrieved January 19, 2026, from [Link]
Taylor & Francis Online. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved January 19, 2026, from [Link]
ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved January 19, 2026, from [Link]
PubMed. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Retrieved January 19, 2026, from [Link]
ResearchGate. (2022, December 16). A Guide to In Silico Drug Design. Retrieved January 19, 2026, from [Link]
ResearchGate. (2025, August 5). Development of PAK1 kinase inhibitors with "in silico" modeling methods. Retrieved January 19, 2026, from [Link]
Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved January 19, 2026, from [Link]
YouTube. (2022, April 6). Application of molecular dynamics simulations in the field of drug discovery. Retrieved January 19, 2026, from [Link]
Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved January 19, 2026, from [Link]
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved January 19, 2026, from [Link]
Wikipedia. (n.d.). Force field (chemistry). Retrieved January 19, 2026, from [Link]
The Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Rise of a Privileged Scaffold In the landscape of contemporary drug...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Rise of a Privileged Scaffold
In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a robust starting point for medicinal chemistry campaigns. Among these, the azaindole scaffold, a bioisosteric analogue of indole, has ascended to a position of prominence.[1][2] This bicyclic heteroaromatic system, comprising a fused pyridine and pyrrole ring, is of immense interest due to its capacity to mimic endogenous molecules like purines, thereby engaging a wide array of proteins.[1][3]
The strategic substitution of a carbon atom in the indole's benzene ring with a nitrogen atom gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[3] Each isomer presents a unique set of physicochemical properties, including hydrogen bonding capabilities, pKa, and dipole moment, which medicinal chemists can harness to meticulously refine a drug candidate's potency, selectivity, and pharmacokinetic profile.[2][4] This guide will provide a comprehensive exploration of the azaindole core, from its fundamental properties and synthesis to its transformative role in the development of targeted therapies, with a particular focus on its application as a premier hinge-binding motif for kinase inhibitors.
I. The Azaindole Core: A Strategic Bioisosteric Replacement
The concept of bioisosterism, the substitution of a moiety with another that retains similar biological activity, is a foundational principle in drug design. The azaindole scaffold is a quintessential example of a successful bioisostere for both indole and purine systems.[3][5] This strategic replacement offers several advantages that can address common challenges in drug development.
Modulation of Physicochemical Properties
The introduction of a nitrogen atom into the indole framework significantly alters the electronic distribution and hydrogen bonding potential of the molecule.[6] This modification can lead to improved aqueous solubility, a critical factor for oral bioavailability, and can modulate lipophilicity to enhance permeability and reduce off-target effects.[7][8] Furthermore, the nitrogen atom can serve as an additional hydrogen bond acceptor, potentially strengthening the interaction with the target protein and leading to increased potency.[3][5]
A comparative analysis of the physicochemical properties of indole and its azaindole isomers reveals the nuanced impact of the nitrogen atom's position.
Property
Indole
4-Azaindole
5-Azaindole
6-Azaindole
7-Azaindole
Aqueous Solubility
Lower
Enhanced
Enhanced
Enhanced
Enhanced
Metabolic Stability (HLM half-life)
Variable
Generally Increased
Generally Increased
Generally Increased
Generally Increased
pKa (Pyrrole NH)
~17
Lowered
Lowered
Lowered
Lowered
Hydrogen Bonding
H-bond donor (N-H)
H-bond donor (N-H), H-bond acceptor (pyridine N)
H-bond donor (N-H), H-bond acceptor (pyridine N)
H-bond donor (N-H), H-bond acceptor (pyridine N)
H-bond donor (N-H), H-bond acceptor (pyridine N)
Data compiled from multiple sources, specific values are compound-dependent.[3][8]
In a specific example, a study on HIV-1 non-nucleoside reverse transcriptase inhibitors demonstrated that while all four azaindole isomers significantly enhanced aqueous solubility by over 25-fold compared to the parent indole, the 4- and 7-azaindole isomers also showed improved efficacy.[3] This underscores the dual benefit of the azaindole scaffold in optimizing both pharmacokinetic and pharmacodynamic properties.
II. Synthesis of the Azaindole Scaffold: Navigating the Chemistry
The synthesis of azaindoles presents unique challenges compared to their indole counterparts due to the electron-deficient nature of the pyridine ring. Consequently, classic indole syntheses like the Fischer indole synthesis often provide poor yields and require harsh conditions.[5] Medicinal chemists have therefore turned to more robust methods, with the Bartoli and Leimgruber-Batcho syntheses being particularly productive.[5][9]
The Bartoli Indole Synthesis: A Key Strategy
The Bartoli synthesis is a powerful method for constructing substituted indoles, and it has been successfully adapted for the preparation of azaindoles.[1][6] The reaction involves the treatment of an ortho-substituted nitroarene (or nitropyridine) with an excess of a vinyl Grignard reagent.[1]
Application Notes: A Detailed Protocol for the Synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Abstract This document provides a comprehensive, two-part synthetic protocol for the preparation of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug developme...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive, two-part synthetic protocol for the preparation of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis leverages established chemical principles, beginning with the construction of the 6-azaindole core followed by a targeted oxidation to yield the desired azaindolin-2-one. This guide is intended for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, and justifications for experimental choices, all supported by authoritative literature.
Introduction and Significance
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique opportunities for hydrogen bonding and modulation of physicochemical properties.[1] Derivatives of this scaffold are integral to numerous therapeutic agents, including kinase inhibitors and treatments for neurodegenerative diseases.[2] The target molecule, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, incorporates an oxindole-like lactam functionality, a feature present in many biologically active compounds. This application note details a robust and logical synthetic pathway to access this specific derivative.
Overall Synthetic Strategy
Part A: Synthesis of the Key Intermediate, 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. This involves the construction of the fused bicyclic system from a suitably substituted pyridine precursor.
Part B: Selective Oxidation to 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This crucial step transforms the pyrrole moiety of the 6-azaindole into the desired pyridin-2(3H)-one.
Figure 1: Overall two-part synthetic workflow.
Part A: Synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine
The formation of the 6-azaindole core is most effectively achieved through the cyclization of a 3-amino-4-methylpyridine derivative. This approach, a variation of classical indole syntheses, builds the pyrrole ring onto an existing pyridine scaffold.
Rationale for Precursor Selection
The starting material of choice is 2-methoxy-3-amino-4-methylpyridine . The 4-methyl group provides the carbon atom that will become C3 of the pyrrole ring, while the 3-amino group serves as the nitrogen source for cyclization. The 2-methoxy group on the pyridine ring will become the 7-methoxy group in the final 6-azaindole product. While not commercially available in large quantities, this precursor can be synthesized from simpler pyridines through established methods like nucleophilic aromatic substitution to introduce the methoxy group, followed by nitration and reduction to install the amino group.[3]
Protocol A: Electrophilic Cyclization
This protocol is adapted from established methods for electrophilic [4+1] cyclization of 3-amino-4-methylpyridines.
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve 2-methoxy-3-amino-4-methylpyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
Vilsmeier-Haack Reagent Formation: In the dropping funnel, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous DMF (3.0 eq) at 0 °C. Allow the mixture to stir for 30 minutes.
Expert Insight: The Vilsmeier-Haack reagent acts as a C1-bielectrophile, which is crucial for the [4+1] cyclization mechanism. Its pre-formation ensures controlled reactivity.
Cyclization: Add the prepared Vilsmeier-Haack reagent dropwise to the pyridine solution, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
a. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
b. Basify the aqueous solution to pH 9-10 with a cold aqueous solution of sodium hydroxide (e.g., 6M NaOH).
c. Extract the product with ethyl acetate or dichloromethane (3 x volumes).
d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
e. Purify the crude product by silica gel column chromatography to yield 7-Methoxy-1H-pyrrolo[2,3-c]pyridine.
Part B: Oxidation to 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
The conversion of an indole or azaindole to its corresponding 2-oxo derivative (oxindole/azaoxindole) requires the selective oxidation of the C2 position. The C2-C3 double bond of the pyrrole ring possesses enamine-like reactivity, making it susceptible to electrophilic attack.
Rationale for Reagent Selection
For this transformation, we propose the use of a Davis oxaziridine , specifically 2-(phenylsulfonyl)-3-phenyloxaziridine. This reagent is a mild, electrophilic oxygen transfer agent renowned for the α-hydroxylation of ketone and ester enolates.[4][5] The proposed mechanism involves the nucleophilic attack from the C3 position of the azaindole onto the electrophilic oxygen of the oxaziridine. This forms an unstable intermediate that rearranges and tautomerizes to the thermodynamically stable lactam product. This method avoids harsh oxidants that could lead to over-oxidation or ring cleavage.[6]
Figure 2: Proposed mechanism for Davis Oxidation of the azaindole.
Protocol B: Davis Oxidation
Enolate Formation (Deprotonation):
a. In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 7-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) from Part A in anhydrous tetrahydrofuran (THF).
b. Cool the solution to -78 °C using a dry ice/acetone bath.
c. Slowly add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) dropwise.
d. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete deprotonation of the pyrrole nitrogen, which facilitates the subsequent reaction.
Expert Insight: Deprotonation of the N-H proton increases the electron density of the pyrrole ring, enhancing the nucleophilicity of the C3 position for the attack on the oxaziridine.
Oxidation:
a. In a separate flask, dissolve 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 eq) in anhydrous THF.
b. Add the solution of the Davis reagent dropwise to the cold (-78 °C) azaindole anion solution.
c. Allow the reaction mixture to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
b. Extract the aqueous layer with ethyl acetate (3 x volumes).
c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
d. Purify the crude residue via silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the final product, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Data Summary and Characterization
The successful synthesis should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The IR spectrum should show a characteristic lactam C=O stretch around 1680-1700 cm⁻¹.
Parameter
Protocol A: Cyclization
Protocol B: Oxidation
Starting Material
2-methoxy-3-amino-4-methylpyridine
7-Methoxy-1H-pyrrolo[2,3-c]pyridine
Key Reagent
POCl₃ / DMF
2-(Phenylsulfonyl)-3-phenyloxaziridine
Base
-
NaHMDS or LDA
Solvent
Anhydrous DMF
Anhydrous THF
Temperature
0 °C to 90 °C
-78 °C to Room Temperature
Reaction Time
4-6 hours
~12 hours
Purification
Silica Gel Chromatography
Silica Gel Chromatography
Expected Product
7-Methoxy-1H-pyrrolo[2,3-c]pyridine
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Safety and Handling
All manipulations should be conducted in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
Strong bases like NaHMDS and LDA are pyrophoric and moisture-sensitive. Use appropriate syringe and cannula techniques for transfer.
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Arman, H. D., et al. (2011). Oxaziridine-Mediated Oxyamination of Indoles: An Approach to 3-Aminoindoles and Enantioenriched 3-Aminopyrroloindolines. Available at: [Link]
Desai, P., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]
Wikipedia. (n.d.). Davis oxidation. Available at: [Link]
Lim, C., et al. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Available at: [Link]
Marfat, A., & Carta, M. P. (1987). Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles. Semantic Scholar. Available at: [Link]
Chem-Station. (2015). Davis Oxidation. Available at: [Link]
Organic Chemistry Portal. (n.d.). Davis Oxidation. Available at: [Link]
Rassadin, V., et al. (2014). Advances in the Chemistry of Oxaziridines. ACS Publications. Available at: [Link]
Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link]
ResearchGate. (n.d.). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Available at: [Link]
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
J&K Scientific. (n.d.). 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. Available at: [Link]
ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. Available at: [Link]
Grimm, Z., et al. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Cambridge Open Engage. Available at: [Link]
Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. National Center for Biotechnology Information. Available at: [Link]
Application Note: A Strategic Guide to In Vitro Assay Development for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive, strategy-driven guide for the development of robust in vitro assays to characterize the biological activity of 7-Methoxy-1H-...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive, strategy-driven guide for the development of robust in vitro assays to characterize the biological activity of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. Recognizing that this compound belongs to the pyrrolopyridine class, a scaffold prevalent in kinase inhibitors, this guide is structured around the hypothesis of kinase inhibition.[1][2] We present a multi-tiered approach, beginning with biochemical assays to establish direct enzymatic inhibition and progressing to cell-based target engagement assays to confirm activity in a physiological context. Detailed, field-tested protocols for a luminescence-based biochemical assay (ADP-Glo™) and a cellular target engagement assay (NanoBRET™) are provided. The causality behind experimental choices, rigorous validation standards, and data interpretation are emphasized throughout to ensure the generation of reliable and reproducible data for drug discovery professionals.
Introduction: The Rationale for a Kinase-Focused Approach
The compound 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one features a pyrrolopyridine core structure. This heterocyclic scaffold is a well-established "hinge-binding" motif that interacts with the ATP-binding pocket of protein kinases.[1][3] Numerous successful kinase inhibitors, including those targeting FGFR, have been developed from this chemical class.[1] Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer.[4][5] Therefore, a logical and resource-efficient starting point for characterizing this novel compound is to hypothesize that it functions as a kinase inhibitor.
Developing a robust in vitro assay is the foundational step in testing this hypothesis.[6] The primary goals are to:
Determine if the compound directly inhibits the catalytic activity of a kinase.
Quantify the potency of this inhibition (e.g., IC50 value).
Confirm that the compound engages its target within a live-cell environment.
This guide will walk researchers through the strategic decisions and detailed methodologies required to achieve these goals with high scientific integrity.
Assay Strategy: From Biochemical Potency to Cellular Engagement
A tiered approach is crucial for efficiently characterizing a novel compound. Starting with a sensitive biochemical assay confirms direct enzyme interaction, while subsequent cell-based assays validate this interaction in a more physiologically relevant setting.[7] Many compounds potent in biochemical assays fail in cellular contexts due to poor permeability or off-target effects.[7] Our strategy mitigates this risk by integrating both methodologies.
Assay Tier
Assay Type
Key Question Answered
Recommended Technology
Tier 1: Primary Screen
Biochemical Kinase Assay
Does the compound inhibit the kinase enzyme directly? What is its potency (IC50)?
ADP-Glo™ Luminescence Assay
Tier 2: Orthogonal Validation
Cellular Target Engagement
Does the compound bind to the target kinase inside intact cells?
NanoBRET™ Assay
Tier 3: Functional Confirmation
Cellular Thermal Shift Assay (CETSA)
Does compound binding stabilize the target protein in cells, confirming engagement?
CETSA
This application note will provide detailed protocols for Tier 1 and Tier 2, as they represent the core workflow for initial characterization.
graph TD;
A[Start: Novel Compound
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one] --> B{Hypothesis:
Kinase Inhibitor};
B --> C[Tier 1: Biochemical Assay
(ADP-Glo™)];
C --> D{Direct Inhibition?
IC50 Determination};
D -- Potent --> E[Tier 2: Cellular Assay
(NanoBRET™)];
D -- Not Potent --> F[STOP / Re-evaluate Hypothesis];
E --> G{Target Engagement in
Live Cells?};
G -- Confirmed --> H[Proceed to Downstream
Functional & Selectivity Assays];
G -- Not Confirmed --> I[Troubleshoot:
Permeability, Efflux, etc.];
end
Figure 1: Strategic workflow for in vitro characterization.
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[8][9] It is a universal assay suitable for virtually any kinase.[10] The assay proceeds in two steps:
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and test compound are incubated. Afterward, ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP.[9]
ADP to ATP Conversion & Detection: Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the kinase activity.[10]
Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.[11]
This protocol is designed for a 384-well plate format. All additions should be made with calibrated multi-channel pipettes or automated liquid handlers.
A. Reagent Preparation:
Kinase Buffer (1X): Prepare according to the specific kinase requirements. A generic buffer could be 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
Compound Dilution Plate: Prepare a serial dilution of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is recommended. Then, dilute this series into the assay buffer to create the final working concentrations with a constant, low percentage of DMSO (e.g., 1%).
Enzyme & Substrate/ATP Mix: Prepare a 2X mix of the kinase and its specific substrate in 1X Kinase Buffer. Prepare a separate 2X solution of ATP in 1X Kinase Buffer. The concentration of ATP should ideally be at or near the Km for the specific kinase to sensitively detect ATP-competitive inhibitors.[11][12]
B. Assay Procedure:
Add 5 µL of the test compound dilutions to the appropriate wells of a 384-well assay plate (e.g., Corning #3573). Include wells for positive control (no inhibitor, 1% DMSO) and negative control (no enzyme).
Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the negative controls.
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
Incubate for 40 minutes at room temperature to deplete all ATP.[13]
Add 20 µL of Kinase Detection Reagent to each well.
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
Read the luminescence on a plate reader (e.g., BMG PHERAstar).
3.3. Data Analysis
Normalize the data by setting the average signal from the "no inhibitor" (DMSO) wells as 100% activity and the "no enzyme" wells as 0% activity.
Plot the normalized percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter variable slope equation using software like GraphPad Prism to determine the IC50 value.[14][15][16]
The NanoBRET™ Target Engagement Assay is a proximity-based method that quantitatively measures compound binding to a specific protein target within intact, live cells.[17][18] The principle relies on Bioluminescence Resonance Energy Transfer (BRET) between:
A Donor: The target kinase, genetically fused to the bright NanoLuc® luciferase.
An Acceptor: A cell-permeable fluorescent tracer that reversibly binds to the active site of the kinase.
When the tracer binds to the NanoLuc®-fused kinase, the energy from the luciferase substrate reaction is transferred to the tracer, which then emits light at its characteristic wavelength. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[19]
graph TD;
subgraph "No Inhibitor"
direction LR
A[NanoLuc-Kinase] -- "Binds" --> B[Fluorescent Tracer];
C[Substrate] --> A;
B -- "Energy Transfer (BRET)" --> D[Red Light Emission];
end
Figure 3: Principle of the NanoBRET™ Target Engagement Assay.
4.2. Experimental Protocol
This protocol assumes the availability of a cell line (e.g., HEK293T) transiently or stably expressing the NanoLuc®-kinase fusion protein of interest.
A. Cell Preparation:
Culture and harvest cells expressing the NanoLuc®-kinase fusion.
Resuspend the cells in Opti-MEM® I Reduced Serum Medium at a concentration of 2 x 10⁵ cells/mL.[20]
B. Assay Procedure:
Prepare a serial dilution of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in DMSO, followed by dilution in Opti-MEM.
Dispense the compound dilutions into a white, 384-well assay plate.
Prepare the Tracer/Cell suspension: Add the specific NanoBRET™ tracer to the cell suspension at its predetermined optimal concentration.
Dispense 38 µL of the Tracer/Cell suspension into the wells containing the compound.[20]
Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.[20]
Prepare the NanoBRET™ Substrate solution: Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the NanoBRET™ Lysis Buffer as per the manufacturer's protocol.
Add the substrate solution to all wells.
Read the plate immediately on a BRET-capable plate reader, measuring both donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission simultaneously.[20]
4.3. Data Analysis
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
Normalize the data by setting the BRET ratio from "no inhibitor" (DMSO) wells as 100% and "no tracer" wells as 0%.
Plot the normalized BRET signal against the logarithm of the compound concentration.
Fit the curve using a four-parameter model in software like GraphPad Prism to determine the cellular IC50.[21]
Assay Validation and Quality Control
For any assay to be trustworthy, its performance must be quantitatively assessed.[22] This is achieved by establishing key validation parameters according to industry best practices, often guided by principles from ICH guidelines.[23][24][25]
5.1. The Z'-Factor: A Measure of Assay Robustness
The Z'-factor (Z-prime) is a statistical parameter that determines the quality and suitability of an assay for high-throughput screening (HTS).[26][27] It measures the separation between the distributions of the positive and negative controls.
The formula is:
Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
Where:
μₚ and σₚ are the mean and standard deviation of the positive control (e.g., max signal, no inhibitor).
μₙ and σₙ are the mean and standard deviation of the negative control (e.g., min signal, no enzyme or potent inhibitor).
Protocol: To determine the Z'-factor, run a full plate with half the wells dedicated to the positive control and the other half to the negative control. Calculate the Z' value before proceeding with compound screening. A Z' > 0.5 is required for a valid screening campaign.[29]
5.2. Additional Validation Parameters
Signal-to-Background (S/B): Calculated as μₚ / μₙ. A higher S/B ratio (typically >5) is desirable.
IC50 Reproducibility: The IC50 value for a known reference inhibitor should be determined across multiple experiments and be within a 3-fold range.
DMSO Tolerance: The assay signal should remain stable and the Z'-factor high across the range of DMSO concentrations used in the compound screen.[30]
Conclusion and Next Steps
This application note provides a strategic framework and detailed protocols for the initial in vitro characterization of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, focusing on its potential as a kinase inhibitor. By employing a robust biochemical assay like ADP-Glo™ followed by a confirmatory cellular target engagement assay like NanoBRET™, researchers can confidently determine the compound's potency and its ability to interact with its intended target in a physiological environment. Rigorous assay validation, particularly the calculation of the Z'-factor, is non-negotiable for ensuring data integrity.
Upon successful validation and IC50 determination, subsequent steps would include:
Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.
Mechanism of Action Studies: Performing ATP competition assays to confirm if the inhibition is ATP-competitive.
Cellular Functional Assays: Measuring the inhibition of downstream substrate phosphorylation or cellular phenotypes like proliferation.[7]
Following this structured and validated approach will provide the high-quality data necessary to make informed decisions in any drug discovery pipeline.
References
Assay Development for Protein Kinase Enzymes. (2012). In Protein Kinase Assays. NCBI. Available at: [Link]
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Available at: [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Assay Guidance Manual. NCBI. Available at: [Link]
Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Available at: [Link]
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Available at: [Link]
Zhang, L., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
BMG LABTECH. (n.d.). The Z prime value (Z´). Available at: [Link]
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2010). ASSAY and Drug Development Technologies, 8(2), 226–233. Available at: [Link]
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Chemistry, 8, 142. Available at: [Link]
Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]
ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays... Available at: [Link]
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(15). Available at: [Link]
Oreate AI. (2026, January 7). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Available at: [Link]
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Available at: [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry, 12(7), 1169–1180. Available at: [Link]
Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Available at: [Link]
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2013). Journal of Medicinal Chemistry, 56(1), 19–34. Available at: [Link]
Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. Available at: [Link]
PunnettSquare Tools. (2025). Z-Factor Calculator. Available at: [Link]
Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (2020). International Journal of Molecular Sciences, 21(22), 8709. Available at: [Link]
Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Available at: [Link]
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets, 35(1). Available at: [Link]
Ofni Systems. (n.d.). Assay Validation Guidelines. Available at: [Link]
TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Available at: [Link]
Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available at: [Link]
GraphPad. (n.d.). What are dose-response curves? Prism 10 Curve Fitting Guide. Available at: [Link]
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). Molecules, 28(19), 6932. Available at: [Link]
Application Notes and Protocols for Characterizing 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in Cell-Based Assays
Introduction: Unveiling the Cellular Activity of a Novel Pyrrolopyridine Compound The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for div...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Cellular Activity of a Novel Pyrrolopyridine Compound
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for diverse therapeutic applications, including as kinase inhibitors and epigenetic modulators.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel compound, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, using a suite of robust cell-based assays.
Given the nascent understanding of this specific molecule, a multi-pronged approach is essential. We will progress logically from foundational cytotoxicity assessments to sophisticated assays aimed at identifying direct target engagement and downstream pathway modulation. The protocols herein are designed not merely as procedural steps but as a self-validating framework to build a comprehensive pharmacological profile of the compound.
Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity
Before delving into specific mechanisms, it is crucial to establish the compound's effect on cell proliferation and viability. This initial screen provides a therapeutic window and informs the concentration range for subsequent, more targeted assays.
Principle of Viability Assays
Metabolically active, viable cells exhibit enzymatic activities that can be harnessed to produce a measurable signal. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay quantify ATP levels, a key indicator of cellular metabolic health.[4] In contrast, assays measuring the reduction of tetrazolium salts (like MTT) or resazurin provide an orthogonal assessment of the cellular reductive capacity.[5]
This homogeneous "add-mix-measure" assay is ideal for high-throughput screening (HTS) due to its simplicity and sensitivity.[4]
Materials:
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or equivalent)
Selected cancer cell line (e.g., MV-4-11 for potential LSD1 inhibition context)[3]
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
Multichannel pipette
Luminometer
Procedure:
Cell Plating: Seed cells at a pre-determined optimal density in opaque-walled multiwell plates. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).[6]
Compound Treatment: Prepare a serial dilution of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. Treat cells with a range of concentrations (e.g., from 1 nM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) and no-treatment controls.
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
Lysis and Signal Generation: Add the CellTiter-Glo® Reagent directly to each well in a volume equal to the culture medium volume. Mix on an orbital shaker for 2 minutes to induce cell lysis.
Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Parameter
Description
IC50
The concentration of the compound that inhibits cell viability by 50%.
Assay Window
The signal-to-background ratio, indicating the dynamic range of the assay.
Z'-factor
A statistical measure of assay quality, with a value > 0.5 indicating a robust assay.
Part 2: Mechanistic Insights - Target Engagement and Pathway Analysis
Once the cytotoxic profile is established, the next logical step is to determine if the compound directly interacts with its intended target within the complex cellular environment.
CETSA® is a powerful biophysical method to assess target engagement in intact cells and tissues.[7] The principle is based on the ligand-induced thermal stabilization of a target protein.[8][9][10][11]
CETSA® Experimental Workflow
Protocol 2: CETSA® for a Putative Target (e.g., LSD1)
Materials:
Cell line expressing the target of interest (e.g., MV-4-11 for LSD1)
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
PCR tubes and thermal cycler
Lysis buffer with protease and phosphatase inhibitors
Antibodies for the target protein for Western blot detection
Procedure:
Cell Treatment: Treat intact cells with the compound at a concentration known to be active (e.g., 10x IC50 from viability assays) or with a vehicle control for 1 hour.
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes, followed by cooling.[8][11]
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or an ELISA-based method.
Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.[9]
High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to quantify cellular phenotypes in response to treatment.[12][13][14] This approach is invaluable for observing changes in protein localization, cell morphology, and the activation of specific signaling pathways.
Primary antibodies against a pathway marker (e.g., phospho-STAT6 if STAT6 inhibition is suspected)[15]
Fluorescently labeled secondary antibodies
Nuclear counterstain (e.g., DAPI)
Procedure:
Cell Culture and Treatment: Seed cells in optically clear plates. After adherence, treat with various concentrations of the compound.
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
Immunostaining: Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei.
Image Acquisition: Acquire images using an automated high-content imaging system.
Image Analysis: Use image analysis software to quantify parameters such as the nuclear-to-cytoplasmic ratio of the fluorescent signal, providing a measure of pathway activation or inhibition.[16]
Part 3: Elucidating the Mode of Action - Apoptosis and Protein-Protein Interactions
Understanding how a compound induces cytotoxicity is a critical step. Does it trigger programmed cell death (apoptosis), or does it disrupt crucial protein-protein interactions?
Caspase Activity Assays: A Marker for Apoptosis
Caspases are a family of proteases that are central executioners of apoptosis.[17] Measuring the activity of effector caspases, such as caspase-3, is a reliable method to quantify apoptotic induction.[18][19]
Fluorometric caspase-3/7 assay kit (containing a substrate like Ac-DEVD-AMC)
Cell line of interest
Multiwell plate suitable for fluorescence measurements
Fluorescence plate reader
Procedure:
Induce Apoptosis: Treat cells with the compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions.
Substrate Addition: Add the caspase-3/7 substrate to the cell lysates.
Incubation: Incubate at 37°C for 1-2 hours to allow for enzymatic cleavage of the substrate.[18]
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[17]
Data Analysis:
Quantify the fold-increase in caspase activity in treated samples compared to the vehicle control.
Treatment Group
Fold Increase in Caspase-3/7 Activity (Mean ± SD)
Vehicle Control
1.0 ± 0.1
Compound (IC50)
[Experimental Value]
Positive Control
[Experimental Value]
Bioluminescence Resonance Energy Transfer (BRET): Probing Protein-Protein Interactions
BRET is a powerful technique for monitoring protein-protein interactions (PPIs) in living cells.[20][21] It relies on the non-radiative energy transfer between a bioluminescent donor (like Renilla luciferase, Rluc) and a fluorescent acceptor (like yellow fluorescent protein, YFP) fused to the proteins of interest.[22][23]
Protocol 5: BRET Assay for a Specific PPI
Materials:
Mammalian cell line suitable for transfection
Expression vectors for Protein A-Rluc and Protein B-YFP
Transfection reagent
BRET substrate (e.g., coelenterazine)
Plate reader capable of dual-emission detection
Procedure:
Co-transfection: Co-transfect cells with the two BRET fusion protein constructs.
Compound Incubation: After allowing for protein expression (24-48 hours), incubate the cells with the test compound.
BRET Measurement: Add the BRET substrate and immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor).
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). A decrease in the BRET ratio upon compound treatment suggests inhibition of the protein-protein interaction.
Conclusion and Future Directions
Further investigations could involve more advanced techniques such as proteome-wide CETSA (MS-CETSA) for unbiased target identification or kinetic cell-based assays to understand the time-dependency of the compound's effects.[24] The data generated through these protocols will be instrumental in guiding the subsequent stages of drug discovery and development.
References
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
High Content Imaging Assays. Charles River Laboratories. [Link]
Bioluminescence Resonance Energy Transfer (BRET) Imaging in Plant Seedlings and Mammalian Cells. PubMed Central. [Link]
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI. [Link]
Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies. [Link]
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
Cell-based assays for protein-protein interactions. European Pharmaceutical Review. [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
Cell Based Assays in Drug Development: Comprehensive Overview. Precision For Medicine. [Link]
Applications of High Content Screening in Life Science Research. PubMed Central. [Link]
Bioluminescence Resonance Energy Transfer (BRET). News-Medical.Net. [Link]
Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. ResearchGate. [Link]
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
High Content Analysis Across Signaling Modulation Treatments for Subcellular Target Identification Reveals Heterogeneity in Cellular Response. Frontiers. [Link]
Bioluminescence resonance energy transfer (BRET): a new technique for monitoring protein- protein interactions in living cells. Von Arnim Lab. [Link]
Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. NIH. [Link]
Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]
Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. [Link]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Abstract This application note provides a detailed guide for the analytical characterization of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug developmen...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note provides a detailed guide for the analytical characterization of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The structural complexity and potential biological activity of pyrrolopyridine derivatives necessitate a rigorous and multi-faceted analytical approach to confirm identity, purity, and structure.[2] We present an integrated workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single Crystal X-ray Diffraction. The protocols are designed to be self-validating, providing orthogonal data points that, in concert, deliver a comprehensive and unambiguous characterization of the molecule.
Introduction and Molecular Overview
Molecular Structure and Properties:
Chemical Name: 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Key Structural Features: A bicyclic system with a pyridine ring fused to a pyrrolidinone ring, featuring a lactam (amide) carbonyl, an N-H proton, an aromatic methoxy group, and several aromatic protons. These features dictate the choice of analytical methods.
Integrated Analytical Workflow
A comprehensive characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle—purity, molecular weight, connectivity, and spatial arrangement. The workflow below illustrates the logical progression from initial purity assessment to definitive structural confirmation.
Caption: Integrated workflow for compound characterization.
Chromatographic Analysis for Purity: HPLC-UV
Principle & Rationale:
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a chemical compound. For 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a reversed-phase (RP-HPLC) method is optimal. The molecule possesses both polar (lactam, N-H) and non-polar (aromatic rings) characteristics, making it well-suited for separation on a C18 stationary phase. The choice of a buffered mobile phase is critical to ensure consistent ionization states of the heterocyclic nitrogens, leading to sharp, reproducible peaks.[7] An acidic mobile phase additive like formic acid or trifluoroacetic acid (TFA) can improve peak shape for nitrogen-containing heterocycles.
Experimental Protocol:
Parameter
Recommended Setting
Rationale
Instrument
HPLC system with UV/Vis or Diode Array Detector (DAD)
DAD allows for spectral analysis across the peak for peak purity assessment.
Column
C18, 2.1 x 50 mm, 1.8 µm particle size
A short, narrow-bore column with sub-2-micron particles provides high efficiency and fast analysis times with reduced solvent consumption.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid is a volatile modifier compatible with mass spectrometry and helps to protonate basic sites, improving peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient
5% to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
A broad gradient ensures elution of the main compound as well as any potential impurities with different polarities.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column to maintain optimal linear velocity.
Column Temperature
40 °C
Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume
1-5 µL
Small injection volumes prevent column overloading.
Detection
UV at 254 nm and 280 nm
The aromatic nature of the pyrrolopyridine core suggests strong absorbance in the UV region. Monitoring multiple wavelengths can help detect impurities with different chromophores.
Sample Preparation
Dissolve ~1 mg/mL in 50:50 Acetonitrile:Water. Filter through a 0.22 µm syringe filter.
Ensures the sample is fully dissolved and free of particulates that could clog the system.
Data Interpretation:
A successful analysis will yield a single, sharp, and symmetrical peak for the main compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. A purity level of >95% is typically required for subsequent biological studies.
Molecular Weight Confirmation: Mass Spectrometry
Principle & Rationale:
Mass Spectrometry (MS) provides a highly accurate measurement of the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8] High-Resolution Mass Spectrometry (HRMS), often performed on a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the mass with sufficient accuracy to confirm the elemental composition.[9]
Experimental Protocol:
Parameter
Recommended Setting
Rationale
Instrument
LC-MS system with ESI source (e.g., Q-TOF, Orbitrap)
Provides high mass accuracy and resolution for unambiguous formula confirmation.
Ionization Mode
Positive ESI (+)
The basic nitrogen atoms in the pyridine ring are readily protonated to form a positive ion.
Infusion
Direct infusion via syringe pump or coupled with the HPLC method described above.
LC-MS is preferred as it provides purity information and confirmation of the molecular weight of the peak of interest simultaneously.
Mass Range
m/z 50 - 500
This range comfortably covers the expected molecular ion and potential fragments or adducts.
Capillary Voltage
3.5 - 4.5 kV
Standard voltage range for stable electrospray.
Data Analysis
Extract the mass spectrum from the main chromatographic peak.
Correlates the mass data directly with the purified compound.
Data Interpretation:
The primary goal is to observe the protonated molecular ion and verify its mass.
Ion Species
Calculated m/z
Observed m/z (Example)
Mass Error (ppm)
[M+H]⁺
165.0659
165.0657
-1.2
[M+Na]⁺
187.0478
187.0475
-1.6
A mass error of <5 ppm between the calculated and observed mass for the [M+H]⁺ ion provides strong evidence for the elemental formula C₈H₈N₂O₂.
Structural Elucidation: NMR Spectroscopy
Principle & Rationale:
NMR spectroscopy is the most powerful technique for elucidating the detailed chemical structure of a molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms.[2] For 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, NMR will confirm the presence of all key functional groups and establish the connectivity of the fused ring system. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can dissolve the polar compound and its residual water peak does not obscure key signals. Furthermore, the acidic N-H proton will be observable.
Experimental Protocol:
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
Instrument: 400 MHz (or higher) NMR spectrometer.
Experiments:
¹H NMR: Acquire a standard proton spectrum.
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
(Optional) 2D NMR: If assignments are ambiguous, run COSY (H-H correlation) and HSQC (C-H correlation) experiments.
Referencing: Spectra are referenced to the residual solvent peak of DMSO (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).
Predicted NMR Data and Interpretation (in DMSO-d₆):
Assignment
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Notes
-OCH₃
~3.90 (s, 3H)
~55.0
A sharp singlet for the three equivalent methoxy protons.
-CH₂- (C3)
~3.50 (s, 2H)
~45.0
A singlet for the two methylene protons adjacent to the carbonyl.
Pyridine H (H5)
~6.50 (d, J=6 Hz, 1H)
~105.0
A doublet coupled to H6. Upfield shift due to the influence of the fused pyrrolone ring.
Pyridine H (H6)
~7.50 (d, J=6 Hz, 1H)
~140.0
A doublet coupled to H5.
-NH- (H1)
~10.5-11.5 (br s, 1H)
N/A
A broad singlet for the lactam N-H proton, exchangeable with D₂O. Its downfield shift is characteristic of an amide proton.
C=O (C2)
N/A
~175.0
The lactam carbonyl carbon, typically found far downfield.
Quaternary C's
N/A
~115.0, ~150.0, ~160.0
Signals for the remaining quaternary carbons in the bicyclic system.
The combination of these signals, their integrations, multiplicities, and chemical shifts provides a unique fingerprint that confirms the proposed molecular structure.
Definitive 3D Structure: Single Crystal X-ray Diffraction
Principle & Rationale:
While NMR provides the structure in solution, Single Crystal X-ray Diffraction (SCXRD) provides the absolute, unambiguous 3D structure and packing of the molecule in the solid state.[10] It is the ultimate confirmation of structure and stereochemistry. The main challenge is growing a single crystal of sufficient size and quality.
Experimental Protocol:
Crystal Growth: High-purity material (>98% by HPLC) is required. Slow evaporation of a solvent in which the compound has moderate solubility is a common method. Good solvent systems to screen include methanol, ethanol, ethyl acetate, or mixtures like dichloromethane/hexane.
Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this is done under an inert oil.[11]
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically 100-150 K) to minimize thermal motion. X-rays are diffracted by the crystal lattice.
Structure Solution and Refinement: The diffraction pattern is used to calculate the electron density map, from which the positions of the atoms are determined and the structure is refined.[12]
Data Interpretation:
The output is a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, bond angles, and torsion angles. This data confirms the exact connectivity and provides insight into intermolecular interactions like hydrogen bonding in the crystal lattice.
Caption: Relationship between analytical techniques and properties.
Conclusion
The characterization of a novel or synthesized compound like 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a systematic process that requires the application of orthogonal analytical techniques. By following the integrated workflow of HPLC for purity, Mass Spectrometry for molecular weight, NMR for structural connectivity, and X-ray crystallography for definitive 3D structure, researchers can establish the identity and quality of their material with a high degree of confidence. This robust characterization is fundamental to ensuring the validity and reproducibility of all subsequent scientific investigations.
References
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
MDPI. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]
Lab-Tools. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
PubMed. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. Retrieved from [Link]
Bulletin of the Chemical Society of Ethiopia. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from [Link]
ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]
J&K Scientific. (n.d.). 7-Methoxy-1H-pyrrolo[2,3-c]pyridine | 160590-40-9. Retrieved from [Link]
Sciforum. (n.d.). Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
Journal of Food and Drug Analysis. (n.d.). HPTLC method development and validation: Strategy to minimize methodological failures. Retrieved from [Link]
ResearchGate. (n.d.). X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, C27H28N4O5. Retrieved from [Link]
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]
ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]
Durham University. (n.d.). Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. Retrieved from [Link]
ACS Publications. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Retrieved from [Link]
MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]
NIH. (n.d.). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Retrieved from [Link]
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one for inhibiting CSF1R
An In-Depth Guide to the Preclinical Evaluation of Pyrrolo[2,3-c]pyridine-Based Compounds for CSF1R Inhibition This document serves as a comprehensive technical guide for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Preclinical Evaluation of Pyrrolo[2,3-c]pyridine-Based Compounds for CSF1R Inhibition
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. While the specific compound 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is not extensively characterized in the scientific literature as a potent CSF1R inhibitor, this guide will utilize the broader, well-established pyrrolo-pyridine scaffold as a representative framework. We will detail the mechanism of action and provide robust protocols for evaluating compounds of this class, using methodologies validated for renowned CSF1R inhibitors such as Pexidartinib and BLZ945.
Introduction: CSF1R as a Pivotal Therapeutic Target
The Colony-Stimulating Factor 1 Receptor (CSF1R), a cell-surface protein encoded by the c-FMS proto-oncogene, is a member of the type III receptor tyrosine kinase family.[1][2] Its activation by two primary ligands, CSF1 and Interleukin-34 (IL-34), is indispensable for the regulation of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages, monocytes, and microglia.[2][3][4]
In the context of oncology, CSF1R signaling is critically implicated in the tumor microenvironment (TME).[5] Activation of this pathway promotes the recruitment and polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype.[3][5][6] These M2 TAMs actively contribute to tumor progression by suppressing cytotoxic T-cell activity, fostering angiogenesis, and facilitating metastasis.[6][7] Consequently, inhibiting the CSF1/CSF1R axis has emerged as a highly promising strategy in cancer immunotherapy, aiming to reprogram the TME to enhance anti-tumor immune responses.[6][8] Small molecule inhibitors targeting the ATP-binding site of the CSF1R kinase domain are a primary modality for this therapeutic approach.[9][10]
Mechanism of Action: Disrupting the CSF1R Signaling Cascade
The binding of CSF1 or IL-34 induces the dimerization of CSF1R monomers, leading to a cascade of intracellular events. This dimerization facilitates the autophosphorylation of specific tyrosine residues within the cytoplasmic kinase domain.[2] These newly phosphorylated sites serve as docking platforms for various signaling effector proteins, initiating downstream pathways crucial for cell survival and proliferation, most notably the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][10][11]
Small molecule inhibitors, including those with a pyrrolo[2,3-c]pyridine core, function by competitively binding to the ATP pocket within the kinase domain of CSF1R. This action prevents receptor autophosphorylation, thereby blocking the entire downstream signaling cascade and abrogating the ligand-dependent survival signals for macrophages.[9][10]
Caption: CSF1R signaling pathway and point of inhibition.
Part 1: Foundational In Vitro Characterization Protocols
The initial evaluation of a potential CSF1R inhibitor involves quantifying its potency in cell-based systems and confirming its on-target activity.
Protocol 1.1: CSF1-Dependent Cell Viability Assay
This assay determines the concentration at which the inhibitor reduces the viability of cells that depend on CSF1R signaling for survival and proliferation, yielding an IC50 (half-maximal inhibitory concentration) value.
Principle: Cell lines such as mouse myelogenous leukemia (M-NFS-60) or bone marrow-derived macrophages (BMDMs) are dependent on CSF1 for growth.[12] Inhibition of CSF1R will lead to apoptosis and a measurable decrease in cell viability.
Materials:
M-NFS-60 cells or primary mouse Bone Marrow-Derived Macrophages (BMDMs).
Cell Seeding: Plate M-NFS-60 cells at a density of 5,000-10,000 cells per well in 50 µL of culture medium supplemented with an optimal concentration of CSF1 (e.g., 10 ng/mL) into a 96-well plate.[13]
Compound Preparation: Prepare a 2x serial dilution of the test inhibitor in culture medium. A typical starting concentration is 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose) and a no-cell background control.
Treatment: Add 50 µL of the diluted inhibitor solutions to the corresponding wells.[13]
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.
Data Analysis: Subtract background luminescence, normalize the data to the vehicle control (100% viability), and plot the normalized viability versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Representative Data:
Inhibitor
Target
IC50 (nM)
Cell Line/Assay
Pexidartinib
CSF1R
20
M-NFS-60 Viability
BLZ945
CSF1R
1
BMDM Proliferation
Representative Pyrrolo-pyridine
CSF1R
To be determined
M-NFS-60 Viability
Note: IC50 values are examples derived from published literature to provide context for expected potency.[14]
Caption: Workflow for the cell viability assay.
Protocol 1.2: Western Blot for CSF1R Pathway Inhibition
This protocol provides direct evidence of target engagement by measuring the phosphorylation status of CSF1R and its key downstream effector, ERK.
Principle: Upon CSF1 stimulation, CSF1R autophosphorylates at multiple tyrosine residues (e.g., Tyr723).[14] A successful inhibitor will block this phosphorylation. This inhibition will also prevent the downstream phosphorylation of kinases like ERK.
Materials:
CSF1-responsive cells (e.g., BMDMs, THP-1).
Recombinant CSF1.
Test Inhibitor.
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
Cell Culture and Starvation: Culture cells to 70-80% confluency. To reduce basal signaling, starve the cells in serum-free medium for 4-6 hours.[13]
Inhibitor Pre-treatment: Pre-treat the starved cells with the test inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 1-2 hours. Include a vehicle (DMSO) control.[14]
CSF1 Stimulation: Stimulate the cells with CSF1 (e.g., 100 ng/mL) for 10-15 minutes to induce a robust phosphorylation signal.[13][14] Include an unstimulated control.
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
Western Blotting:
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
Incubate with primary antibodies overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using a chemiluminescent substrate.[14]
Data Analysis: Quantify the band intensities for phosphorylated proteins and normalize them to their respective total protein levels. Compare the levels in inhibitor-treated samples to the CSF1-stimulated vehicle control.
Caption: Workflow for an in vivo tumor efficacy study.
Conclusion and Future Directions
This guide provides a structured, multi-faceted approach to the preclinical evaluation of novel pyrrolo[2,3-c]pyridine-based CSF1R inhibitors. By systematically assessing a compound's cellular potency, confirming its mechanism of action, and evaluating its efficacy in a relevant in vivo model, researchers can build a comprehensive data package. Successful outcomes from these studies can justify further investigation into pharmacokinetics, safety toxicology, and potential combination therapies, particularly with immune checkpoint inhibitors, to fully exploit the therapeutic potential of modulating the tumor microenvironment.
[6]
References
Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancre
CSF-1 Receptor Signaling in Myeloid Cells. PMC - PubMed Central.
Application Notes and Protocols for the Laboratory Synthesis and Use of a Selective Csf1R Inhibitor. Benchchem.
Colony stimul
Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancre
Application Notes and Protocols for Orally Bioavailable CSF1R Inhibitors in Preclinical Cancer Models. Benchchem.
Application Notes and Protocols: CSF1R Inhibition in Combin
Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model.
CSF1R Antibodies: A Rising Force In Immunology And Neuroscience Research. Bio X Cell.
Mechanism of action of CSF-1R inhibitors. CSF-1R activation requires...
Examination of CSF-1R activation by Western blot. Western blot pictures...
Application Notes and Protocols for In Vivo Studies of CSF1R-IN-25. Benchchem.
Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids.
Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. PMC - NIH.
Application Notes and Protocols for the Evaluation of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in FGFR Inhibition Studies
For Research Use Only. Introduction: The Role of Fibroblast Growth Factor Receptor (FGFR) Signaling in Oncology The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a multitude of cellular proce...
Author: BenchChem Technical Support Team. Date: January 2026
For Research Use Only.
Introduction: The Role of Fibroblast Growth Factor Receptor (FGFR) Signaling in Oncology
The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1] This pathway is mediated by a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding with their FGF ligands, dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[1] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway, all of which are central to cell fate decisions.
Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of human cancers, including breast, lung, bladder, and gastric cancers.[2][3] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the FGFR kinase domain has emerged as a promising therapeutic strategy.[3] The pyrrolopyridine scaffold has been identified as a privileged core structure in the design of potent and selective kinase inhibitors.[2][4] This document provides a detailed guide for the investigation of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one , a novel pyrrolopyridine derivative, as a potential inhibitor of the FGFR signaling pathway. While direct studies on this specific compound are not yet prevalent in published literature, its structural similarity to known pyrrolo[2,3-b]pyridine-based FGFR inhibitors suggests a strong potential for activity.[1][2][4][5] These notes are intended to guide researchers in the synthesis, biochemical and cellular characterization of this compound.
The FGFR Signaling Pathway and Point of Inhibition
The binding of FGF ligands to FGFRs triggers a conformational change that activates the intracellular kinase domain, leading to the phosphorylation of key tyrosine residues. These phosphotyrosine sites serve as docking platforms for adaptor proteins and enzymes that propagate the signal downstream.
Figure 1: A simplified diagram of the FGFR signaling pathway, highlighting the point of ATP-competitive inhibition by small molecules like 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Proposed Mechanism of Action and Synthesis
Based on the structure-activity relationships of related 1H-pyrrolo[2,3-b]pyridine inhibitors, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is hypothesized to act as an ATP-competitive inhibitor of the FGFR kinase domain.[2][4] The pyrrolopyridine core is expected to form key hydrogen bonds with the hinge region of the kinase, while the methoxy substituent may engage in favorable interactions within the hydrophobic pocket.
Figure 2: Hypothesized binding mode of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one within the FGFR kinase domain.
Synthetic Protocol
A plausible synthetic route to 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be adapted from established methods for similar heterocyclic systems. The following is a representative, multi-step protocol.
Materials and Reagents:
Appropriately substituted pyridine starting material (e.g., 2-amino-3-bromo-4-methoxypyridine)
Ethyl glyoxalate
Palladium catalyst (e.g., Pd(OAc)2) and ligand (e.g., XPhos)
Base (e.g., K2CO3 or Cs2CO3)
Solvents (e.g., Dioxane, DMF, Toluene)
Reagents for cyclization (e.g., Polyphosphoric acid or Eaton's reagent)
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: Condensation: React 2-amino-3-bromo-4-methoxypyridine with ethyl glyoxalate in a suitable solvent like ethanol under reflux to form the corresponding imine.
Step 2: Intramolecular Heck Cyclization: Subject the resulting imine to a palladium-catalyzed intramolecular Heck cyclization. This can be achieved using a palladium catalyst such as Pd(OAc)2 with a suitable phosphine ligand like XPhos, in the presence of a base (e.g., K2CO3) in a high-boiling solvent like dioxane or toluene. This step will form the pyrrolo[2,3-c]pyridine core.
Step 3: Lactam Formation: The resulting ester can be hydrolyzed to the carboxylic acid, followed by cyclization to the lactam, or directly cyclized under appropriate conditions to yield 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Purification: The final product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Inhibitor Evaluation
The following protocols outline standard in vitro methods to determine the inhibitory activity of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one against FGFR kinases and in a cellular context.
Protocol 1: In Vitro FGFR Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibition of FGFR kinase activity by the test compound. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that quantifies ATP consumption.
Materials:
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains
Poly-Glu-Tyr (4:1) or specific peptide substrate
ATP
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Test compound (7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one) dissolved in DMSO
Detection reagents (e.g., LanthaScreen™ Eu-anti-phosphotyrosine antibody and ULight™-streptavidin or ADP-Glo™ Kinase Assay kit)
384-well, low-volume, white plates
Plate reader capable of TR-FRET or luminescence detection
Procedure:
Compound Preparation: Prepare a serial dilution of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
Assay Plate Setup:
Add 2.5 µL of kinase buffer to all wells.
Add 2.5 µL of the test compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and a known pan-FGFR inhibitor (e.g., BGJ398) as a positive control.
Kinase Reaction:
Prepare a 2X kinase/substrate solution in kinase buffer.
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
Add 5 µL of the 2X kinase/substrate solution to all wells.
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
Incubation: Incubate the plate at room temperature for 60-90 minutes.
Detection:
Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).
Incubate for the recommended time (typically 30-60 minutes).
Data Acquisition: Read the plate on a compatible plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 3: A typical workflow for an in vitro FGFR kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
This assay determines the effect of the test compound on the proliferation of cancer cell lines with known FGFR alterations (e.g., amplification or activating mutations).
Materials:
Cancer cell line with FGFR dependency (e.g., SNU-16 for FGFR2 amplification, RT-112 for FGFR3 mutation)
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
Test compound (7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one) dissolved in DMSO
Cell proliferation reagent (e.g., CellTiter-Glo®, resazurin, or BrdU incorporation kit)
96-well, clear-bottom, white or black plates
Multichannel pipette
Incubator (37°C, 5% CO2)
Plate reader (luminescence, fluorescence, or absorbance)
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
Allow the cells to adhere overnight in the incubator.
Compound Treatment:
Prepare a 2X serial dilution of the test compound in culture medium.
Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a negative control.
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
Viability Assessment:
After the incubation period, add the cell proliferation reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).
Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
Data Acquisition: Read the plate on a compatible plate reader.
Data Analysis:
Calculate the percent viability for each compound concentration relative to the DMSO control.
Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Presentation and Interpretation
The results from the biochemical and cell-based assays should be tabulated for clear comparison. The potency of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be benchmarked against known FGFR inhibitors and other pyrrolopyridine derivatives from the literature.
Table 1: Representative IC50 Values for Pyrrolopyridine-based FGFR Inhibitors
Note: The IC50 values are highly dependent on the assay conditions. This table is for illustrative purposes only.
Conclusion
The pyrrolopyridine scaffold represents a promising starting point for the development of novel FGFR inhibitors. 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, based on its structural features, warrants investigation as a potential inhibitor of this therapeutically important class of kinases. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive in vitro evaluation of this compound. Further studies, including kinase selectivity profiling, in vivo efficacy in xenograft models, and pharmacokinetic analysis, will be necessary to fully elucidate its therapeutic potential.
References
Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]
Gao, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. bioRxiv. [Link]
Li, G., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351-368. [Link]
Mohamed, M. S., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(6), 1619-1628. [Link]
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305713. [Link]
Gadekar, V. P., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 26(21), 6613. [Link]
Tarnavskiy, S. S., et al. (2019). Hit identification of FGFR1 inhibitors using receptor-based virtual screening. Biopolymers and Cell, 35(2), 143-151. [Link]
Allen, J. G., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
Wang, T., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(2), 438. [Link]
Wang, T., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(2), 438. [Link]
Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
Flanagan, M. E., et al. (2015). Pyrrolo[2,3-D]pyrimidine derivatives.
Wang, T., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(2), 438. [Link]
Marquart, L., et al. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? International Journal of Molecular Sciences, 23(20), 12130. [Link]
Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine compounds. Google Patents. [Link]
Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
Wang, T., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]
Pfizer Inc. (2006). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
Bayer AG, et al. (2025). 1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as CSNK1 inhibitors. Google Patents. [Link]
Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Bioorganic & Medicinal Chemistry, 45, 116321. [Link]
Application Notes & Protocols: A Framework for the Development of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Derivatives for Cancer Research
Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] This guide provides...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel derivatives based on the 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one core. We present detailed protocols for a tiered screening cascade, beginning with foundational cell viability assays and progressing to mechanistic studies of apoptosis and cell cycle arrest. The causality behind experimental choices is emphasized, providing researchers with the rationale needed to adapt and troubleshoot these methods. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Introduction: The Rationale for Targeting the Pyrrolo[2,3-c]pyridine Scaffold
The relentless pursuit of novel anticancer agents has led researchers to explore heterocyclic scaffolds that can effectively interact with key biological targets. The 7-azaindole core, a bioisostere of indole, is of particular interest due to its ability to form critical hydrogen bond interactions within the ATP-binding pockets of various protein kinases.[3] Several 7-azaindole derivatives have shown potent anti-proliferative activity against a range of cancer cell lines, with some advancing to clinical trials.[1][4]
The 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold offers a robust and versatile starting point for derivative synthesis. The methoxy group provides an electronic handle and potential metabolic stability, while the lactam function offers a key hydrogen bonding motif. The pyrrolopyridine ring system presents multiple sites for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide outlines a logical workflow from chemical synthesis to preclinical biological evaluation.
Synthetic Strategy: From Core Scaffold to Diverse Library
The successful development of novel anticancer agents hinges on the ability to generate a library of structurally diverse compounds. The following section outlines a generalized synthetic approach and diversification strategy.
General Synthesis of the Core Scaffold
The synthesis of the 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one core can be achieved through multi-step synthetic routes, often starting from commercially available pyridine derivatives. One plausible approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.[5][6]
Library Diversification Strategy
With the core scaffold in hand, diversification is key to exploring the SAR. Key positions on the ring system can be functionalized using established cross-coupling reactions.
N-Alkylation/Arylation: The pyrrole nitrogen can be functionalized to introduce substituents that can probe different regions of a target's binding pocket.
Palladium-Catalyzed Cross-Coupling: Halogenated intermediates of the core scaffold are versatile handles for Suzuki, Stille, or Sonogashira cross-coupling reactions to introduce a variety of aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: This reaction is invaluable for installing amine functionalities, which can serve as crucial hydrogen bond donors or acceptors.[3]
The logical workflow from the core scaffold to a diversified library ready for biological screening is depicted below.
Caption: High-level workflow from synthesis to lead identification.
Biological Evaluation: A Tiered Screening Approach
A structured, multi-tiered approach is essential for efficiently identifying promising lead compounds from a newly synthesized library.[7][8] This process allows for the rapid elimination of inactive compounds and focuses resources on those with desirable biological activity.
The initial goal is to assess the general cytotoxicity of the synthesized derivatives against a panel of relevant cancer cell lines. Tetrazolium salt-based assays like MTT or XTT are workhorses for this stage due to their simplicity, reliability, and amenability to high-throughput screening.[9][10][11]
Principle: These colorimetric assays measure the metabolic activity of cells.[12] Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple).[13] The intensity of this color is directly proportional to the number of living, metabolically active cells.[9]
Protocol 1: MTT Cell Viability Assay
Materials:
96-well flat-bottom sterile culture plates
Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)
Complete culture medium (e.g., DMEM with 10% FBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
Multichannel pipette
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
Summarize the results in a table for clear comparison of compound potency.
Compound ID
R1 Group
R2 Group
MCF-7 IC₅₀ (µM)
HCT116 IC₅₀ (µM)
A549 IC₅₀ (µM)
Control
-
-
> 50
> 50
> 50
PD-01
H
Phenyl
15.2
10.8
25.1
PD-02
H
4-F-Ph
5.1
2.3
8.9
PD-03
Me
4-F-Ph
2.4
1.1
4.5
Tier 2: Mechanistic Elucidation
Compounds demonstrating potent cytotoxicity (i.e., "hits") from the primary screen are advanced to secondary assays to investigate their mechanism of action (MoA). Key questions to address are: Does the compound induce programmed cell death (apoptosis)? Does it interfere with the normal progression of the cell cycle?
Apoptosis is a regulated process of cell death crucial for normal development and tissue homeostasis; its evasion is a hallmark of cancer.[14][15] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.[16]
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[17]
Caption: Principle of Annexin V and Propidium Iodide apoptosis assay.
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-free dissociation buffer to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.
Washing: Discard the supernatant and wash the cells twice with cold PBS.
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequently inducing apoptosis.[18] Analyzing the DNA content of a cell population via flow cytometry is a powerful method to determine the cell cycle distribution.[19][20]
Principle: The amount of DNA in a cell doubles as it progresses from the G1 to the G2/M phase. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (after cell fixation and permeabilization), allows for the quantification of DNA content. A histogram of fluorescence intensity will show distinct peaks corresponding to cells in G0/G1 (2n DNA content) and G2/M (4n DNA content), with cells in the S phase (DNA synthesis) distributed between them.[21]
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
6-well culture plates
Cold 70% ethanol
Flow cytometer
PI staining solution (containing Propidium Iodide and RNase A)
Step-by-Step Procedure:
Cell Treatment: Seed cells and treat with the test compound as described in the apoptosis protocol (Protocol 2, Step 1).
Cell Harvesting: Collect all cells and wash once with cold PBS.
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that PI only stains DNA.
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the resulting histogram and quantify the percentage of cells in each phase of the cell cycle.
Tier 3: Preliminary In Vivo Evaluation
Promising lead compounds that demonstrate a clear mechanism of action in vitro should be evaluated for in vivo efficacy and toxicity.[22][23] Cell line-derived xenograft (CDX) models are a common starting point.[24][25]
Principle: In a CDX model, human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.[26] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group. This provides critical data on the compound's ability to inhibit tumor growth in a living system.
Unveiling 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Putative Kinase Inhibitor for Signal Transduction Research
Abstract This technical guide details the application of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a novel tool compound for the investigation of cellular signaling pathways. While direct biological targets of this...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide details the application of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a novel tool compound for the investigation of cellular signaling pathways. While direct biological targets of this specific molecule are currently under active investigation, its core structure, the pyrrolopyridine scaffold, is a well-established pharmacophore in a multitude of potent and selective kinase inhibitors. This document provides a comprehensive overview of the scientific rationale for its use, detailed protocols for its application in key cellular and biochemical assays, and a framework for interpreting the resulting data. We present this compound as a valuable resource for researchers in oncology, immunology, and drug discovery to probe kinase-dependent signaling cascades.
Introduction: The Scientific Rationale
The pyrrolopyridine and related pyrrolopyrimidine cores are recognized as "privileged scaffolds" in medicinal chemistry. Their structural resemblance to the purine core of ATP enables them to function as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[1][2] This family of compounds has yielded clinically approved drugs and invaluable research tools for dissecting the complex networks of signal transduction that govern cellular processes such as proliferation, differentiation, and survival.
Derivatives of the closely related 7-azaindole framework have demonstrated inhibitory activity against a diverse range of kinases, including Cyclin-Dependent Kinases (CDKs), Haspin, and Receptor Tyrosine Kinases (RTKs).[3][4] Notably, a conformationally constrained pyrrolopyridine-pyridone analog has been identified as a potent inhibitor of Met kinase, a key driver in various cancers.[5] The structural features of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one suggest its potential to interact with the hinge region of kinase ATP-binding pockets, a common mechanism for this class of inhibitors.
Hypothesized Mechanism of Action:
Based on the extensive literature on structurally related compounds, we hypothesize that 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one functions as an ATP-competitive kinase inhibitor. Its efficacy and selectivity towards specific kinases will be determined by the unique substitutions on the core scaffold.
Potential Applications in Signal Transduction Studies
Given the established role of pyrrolopyridine derivatives as kinase inhibitors, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be employed in a variety of research contexts:
Target Deconvolution: Identifying the specific kinase or kinases that are inhibited by this compound.
Pathway Elucidation: Determining the downstream effects of inhibiting its target kinase(s) on specific signaling cascades.
Phenotypic Screening: Assessing its impact on cellular processes such as proliferation, migration, and apoptosis in disease models.
Lead Compound Development: Serving as a foundational scaffold for the development of more potent and selective inhibitors.
Experimental Protocols
The following protocols are provided as a starting point for investigators to characterize the biological activity of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
General Handling and Preparation
Compound Information:
Property
Value
IUPAC Name
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
CAS Number
1190317-80-6
Molecular Formula
C₈H₈N₂O₂
Molecular Weight
164.16 g/mol
Stock Solution Preparation:
Weigh out a precise amount of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Dissolve in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Store at -20°C or -80°C for long-term stability.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the direct inhibitory effect of the compound on a purified kinase.
Workflow for In Vitro Kinase Assay:
Caption: Workflow for determining the in vitro IC50 of the tool compound.
Materials:
Purified kinase of interest (e.g., c-Met, VEGFR2, FGFR1)
Kinase-specific substrate
ATP
Kinase reaction buffer
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
Microplate reader
Procedure:
Prepare a serial dilution of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in the appropriate kinase reaction buffer.
In a multi-well plate, add the diluted compound, the purified kinase, and its specific substrate.
Initiate the kinase reaction by adding a concentration of ATP that is at or near the Km for the specific kinase.
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
Terminate the reaction and measure the kinase activity using a suitable detection method.
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol is designed to assess the effect of the compound on the phosphorylation of a target kinase and its downstream substrates within a cellular context.
Application Notes and Protocols for the Experimental Use of Pyrrolopyridine Compounds in Drug Discovery
Introduction: The Pyrrolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry Pyrrolopyridines, bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring, represent a "privileged...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Pyrrolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
Pyrrolopyridines, bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring, represent a "privileged scaffold" in modern drug discovery.[1][2][3] Their structural resemblance to the purine core of ATP allows them to effectively compete for the ATP-binding site of numerous protein kinases, a family of enzymes frequently dysregulated in cancer, inflammation, and other diseases.[2][4] This intrinsic property has made the pyrrolopyridine nucleus a cornerstone for the development of targeted therapies.[2]
Depending on the arrangement of the nitrogen atoms and the fusion of the two rings, six distinct isomers of pyrrolopyridine exist, also known as azaindoles.[1] Each isomeric scaffold provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as points for chemical modification, allowing for the fine-tuning of potency and selectivity against specific biological targets.[5]
The therapeutic potential of this scaffold is vast, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antidiabetic, and antimicrobial effects.[1][6] Notably, several pyrrolopyridine-based drugs have reached the market, such as Vemurafenib for the treatment of melanoma, underscoring the clinical significance of this chemical class.[2]
These application notes provide a comprehensive guide for researchers engaged in the discovery and preclinical development of novel pyrrolopyridine-based drug candidates. We will delve into the strategic synthesis of these compounds and provide detailed, field-proven protocols for their biological evaluation, from initial enzymatic screening to cellular and in vivo validation. The causality behind experimental choices is emphasized to empower researchers to not only execute but also adapt these methodologies for their specific research goals.
Part 1: Synthesis and Physicochemical Profiling
The journey of a drug candidate begins with its synthesis and characterization. The substitution pattern on the pyrrolopyridine core is critical for determining kinase selectivity and overall drug-like properties.[2]
Synthetic Strategies: Building the Core
The synthesis of pyrrolopyridine derivatives often involves multi-step sequences. Common strategies include building the pyridine ring onto a pre-existing pyrrole or vice versa. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental in decorating the core scaffold with various functional groups to explore the structure-activity relationship (SAR).[1]
Example Synthetic Workflow: Suzuki and Buchwald-Hartwig Coupling
This workflow illustrates a common approach for synthesizing substituted pyrrolo[2,3-d]pyrimidines, a closely related and highly relevant scaffold.
Caption: General synthetic workflow for pyrrolopyridine derivatives.
Protocol: Physicochemical Property Profiling
Early assessment of physicochemical properties is crucial to minimize attrition in later stages of drug development.[7][8] Properties like solubility, lipophilicity, and metabolic stability directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Objective: To determine the aqueous solubility and lipophilicity (LogD) of newly synthesized pyrrolopyridine compounds.
Rationale:
Solubility: Poor aqueous solubility can lead to low absorption and bioavailability. It is a critical parameter for both in vitro assays and in vivo formulation.
Lipophilicity (LogD): The distribution coefficient at pH 7.4 (LogD) influences permeability, plasma protein binding, and metabolic clearance. An optimal LogD range (typically 1-3) is often sought to balance permeability with solubility and minimize off-target toxicity.[7][8]
Step-by-Step Protocol:
Compound Preparation:
Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
Add 2 µL of the 10 mM DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a final concentration of 100 µM.
Mix thoroughly and incubate at room temperature for 2 hours.
Measure the absorbance at 620 nm using a plate reader. The turbidity is proportional to the amount of precipitated compound.
Compare the reading to a calibration curve of compounds with known solubilities to estimate the solubility of the test compound.
Add a known amount of the test compound to a vial containing a 1:1 mixture of n-octanol and PBS, pH 7.4.
Vortex the mixture vigorously for 1 hour to allow for partitioning between the two phases.
Centrifuge the vial to separate the n-octanol and aqueous layers.
Carefully collect a sample from each layer.
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)
Property
Desirable Range
Rationale
Kinetic Solubility
> 50 µM
Ensures compound remains in solution for reliable in vitro assay results.
LogD at pH 7.4
1 - 3
Balances membrane permeability with aqueous solubility; avoids excessive plasma protein binding and potential toxicity associated with high lipophilicity.[7]
Part 2: In Vitro Biological Evaluation
The cornerstone of characterizing a novel pyrrolopyridine derivative is to assess its activity against its intended biological target and its effect on cellular processes. Given their prevalence as kinase inhibitors, the following protocols are focused on this application.
Protocol: In Vitro Kinase Inhibition Assay (Enzymatic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolopyridine compound against a purified kinase enzyme.
Rationale: This cell-free assay provides a direct measure of the compound's potency against the target kinase without the complexities of cellular uptake, efflux, or metabolism. It is a critical first step in hit-to-lead optimization. A common method is a luminescence-based assay that quantifies ATP consumption.[9]
Materials:
Recombinant human kinase (e.g., FMS, CSF1R, JAK1).
Substrate peptide specific to the kinase.
Adenosine triphosphate (ATP).
Test pyrrolopyridine compounds (dissolved in DMSO).
Prepare a serial dilution series of the test compound in DMSO. A common starting range is from 10 mM down to nanomolar concentrations.
Transfer a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells without enzyme as a "maximum inhibition" control (100% inhibition).
Enzyme and Substrate Preparation:
Prepare a solution of the kinase and its specific substrate peptide in the assay buffer. The concentration of the kinase should be in the linear range of the assay.[10]
Kinase Reaction:
Add the kinase/substrate solution to each well of the 384-well plate containing the compound.
Prepare an ATP solution in the assay buffer. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]
Initiate the kinase reaction by adding the ATP solution to all wells.
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
Signal Detection:
After incubation, add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-driven reaction.
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
Measure the luminescence using a plate reader.
Data Analysis:
The luminescent signal is inversely proportional to kinase activity.
Normalize the data using the 0% and 100% inhibition controls.
Plot the percent inhibition versus the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell Proliferation / Cytotoxicity Assay (MTT or XTT)
Objective: To measure the effect of a pyrrolopyridine compound on the viability and proliferation of cancer cells.
Rationale: While an enzymatic assay measures target engagement, a cell-based assay determines if this engagement translates into a functional cellular outcome, such as inhibiting the growth of cancer cells. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of living cells, which is proportional to the number of viable cells.[11][12]
Materials:
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Complete cell culture medium (e.g., RPMI with 10% FBS).
Test pyrrolopyridine compounds (dissolved in DMSO).
MTT or XTT reagent.
Solubilizing agent (e.g., DMSO or a detergent solution).
96-well clear-bottom plates.
Microplate reader (absorbance).
Step-by-Step Protocol:
Cell Seeding:
Harvest cells during their logarithmic growth phase.
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
Compound Treatment:
Prepare serial dilutions of the test compound in complete medium.
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.
Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
Incubate the plate for 48-72 hours.
MTT/XTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL) or 50 µL of activated XTT solution to each well.
Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the tetrazolium salt (MTT/XTT) into a colored formazan product.
Measurement:
If using MTT, add 100 µL of solubilizing solution to each well to dissolve the formazan crystals.
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control.
Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol: Apoptosis Induction Assay
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).
Rationale: A key mechanism of many successful anticancer drugs is the induction of apoptosis. This can be assessed by measuring the expression of key apoptotic regulatory proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[13][14]
Materials:
Cancer cell line.
Test pyrrolopyridine compounds.
RIPA buffer with protease and phosphatase inhibitors.
Antibodies: Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin); HRP-conjugated secondary antibodies.
Western blot equipment and reagents (gels, transfer system, ECL substrate).
Step-by-Step Protocol:
Cell Treatment and Lysis:
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
Harvest the cells and lyse them using ice-cold RIPA buffer.
Determine the protein concentration of the lysates using a BCA or Bradford assay.
Western Blotting:
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again and detect the protein bands using an ECL substrate and an imaging system.
Data Analysis:
Quantify the band intensities using image analysis software.
Normalize the expression of Bax and Bcl-2 to the loading control (β-actin).
An increase in the Bax/Bcl-2 ratio in compound-treated cells compared to control cells indicates the induction of apoptosis.
Workflow for In Vitro Evaluation of Pyrrolopyridine Compounds
Caption: A typical workflow for in vitro screening of pyrrolopyridine compounds.
Part 3: In Vivo Preclinical Evaluation
Promising candidates from in vitro studies must be evaluated in a living system to assess their efficacy and safety. The human tumor xenograft model is a standard preclinical tool for this purpose.[15][16]
Protocol: Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor activity of a lead pyrrolopyridine compound in an immunodeficient mouse model bearing a human tumor.
Rationale: This model provides critical information on a drug's ability to reach its target in a complex biological system, exert a therapeutic effect, and be tolerated by the host. It serves as a bridge between in vitro data and potential clinical trials.[15][17]
Materials:
Immunodeficient mice (e.g., athymic nude or NSG mice).
Human tumor cells (the same line used for in vitro assays).
Matrigel (optional, to support tumor growth).
Lead pyrrolopyridine compound.
Vehicle for drug formulation (e.g., a solution of saline, PEG400, and Tween 80).
Calipers for tumor measurement.
Step-by-Step Protocol:
Tumor Implantation:
Harvest tumor cells and resuspend them in sterile PBS, potentially mixed with Matrigel.
Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each mouse.
Monitor the mice regularly for tumor formation.
Study Initiation and Dosing:
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).
Administer the lead compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
Administer the vehicle alone to the control group.
Monitoring and Measurement:
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
Monitor the body weight of the mice as an indicator of general toxicity.
Observe the animals for any other signs of adverse effects.
Study Endpoint and Analysis:
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a set duration.
Euthanize the mice and excise the tumors.
Weigh the excised tumors.
Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
Expected Outcome: A successful compound will show a statistically significant reduction in tumor growth in the treated group compared to the vehicle control group, with minimal toxicity (e.g., less than 10-15% body weight loss).
References
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2195. [Link]
El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 814-823. [Link]
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
Çiftçi, G. A., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(4), 4991-5006. [Link]
Abdel-Aziz, A. A.-M., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Bioorganic Chemistry, 139, 106739. [Link]
El-Gamal, M. I., & Oh, C.-H. (2016). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 26(11), 1275-1290. [Link]
Lountos, G. T., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Molecular Diversity. [Link]
Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(4), 261-266. [Link]
Nioi, P., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(22), 10105-10118. [Link]
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1723-1726. [Link]
Al-Ghorbani, M., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(16), 4909. [Link]
Okumura, T., et al. (2023). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 13, 1109964. [Link]
Hather, G., et al. (2014). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS One, 9(7), e102825. [Link]
Shultz, M. D. (2019). Physicochemical Properties in Drug Discovery. YouTube. [Link]
Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616. [Link]
Adan, A., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(6), 2001-2017. [Link]
Technical Support Center: 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Welcome to the technical support guide for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.
Part 1: Understanding the Molecule
Before troubleshooting, it is critical to understand the physicochemical properties of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. Direct experimental data for this specific molecule is limited in public literature; therefore, we must infer its properties from its structure, which features a pyrrolopyridinone core.
Structure & Functional Groups: The molecule contains a lactam (cyclic amide), a pyridine ring, and a pyrrole ring. The presence of the lactam's N-H group and the pyridine nitrogen makes the molecule capable of ionization.
Predicted Properties:
pKa (Acidic): The lactam N-H proton is weakly acidic. Its pKa is likely in the range of 9-11, meaning it will only deprotonate at high pH.
pKa (Basic): The pyridine nitrogen is weakly basic. Its pKa is estimated to be in the range of 3-5. Below this pH, the pyridine nitrogen will be protonated (become positively charged).
Lipophilicity (logP): The fused heterocyclic system suggests a degree of hydrophobicity. The methoxy group further contributes to this. The molecule is likely poorly soluble in neutral aqueous media.
This predicted pKa profile is key: the compound's charge state, and therefore its aqueous solubility, is highly dependent on pH.[1][2]
Part 2: Troubleshooting Guide for Poor Solubility
This section is designed in a problem/solution format to address common issues encountered during experiments.
Issue 1: My compound precipitates when I add it to my neutral aqueous buffer (e.g., PBS at pH 7.4).
Cause: This is the most common issue and is expected for a poorly soluble, lipophilic compound.[3][4] At neutral pH, the molecule is in its uncharged, most hydrophobic state, leading to low aqueous solubility.
Solution Workflow: A systematic approach involving pH modification and the use of co-solvents is the most effective strategy.
Caption: A systematic workflow for addressing compound precipitation.
Protocol 1: pH-Dependent Solubility Profiling
This experiment will determine the optimal pH for solubilizing the compound by converting it to its more soluble ionized form.
Principle: By lowering the pH well below the basic pKa (~3-5), the pyridine nitrogen becomes protonated, creating a cationic and more water-soluble salt. Conversely, raising the pH above the acidic pKa (~9-11) would deprotonate the lactam, but this often requires strongly basic conditions that risk compound degradation. Therefore, acidification is the preferred starting point.[1][5][6]
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in 100% Dimethyl Sulfoxide (DMSO).
Buffer Preparation: Prepare a series of aqueous buffers covering a pH range from 2.0 to 8.0 (e.g., pH 2, 4, 6, 7.4, 8). Use appropriate buffer systems (e.g., citrate for pH 2-6, phosphate for pH 6-8).
Equilibrium Solubility Measurement:
Add an excess amount of the solid compound to a vial containing each buffer.
Alternatively, add a small aliquot of the DMSO stock (not exceeding 1-2% of the total volume to avoid co-solvent effects) to each buffer.
Incubate the samples under constant agitation (e.g., on a shaker) at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
Sample Processing: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases from neutral to acidic values (e.g., pH 2-4).
Parameter
Expected Result
Scientific Rationale
Solubility at pH 7.4
Very Low
The molecule is in its neutral, non-ionized, and most hydrophobic form.
Solubility at pH < 4.0
Significantly Higher
The pyridine nitrogen is protonated (cationic form), which increases polarity and favorable interactions with water molecules.[2][6]
Solubility at pH > 8.0
Low (until very high pH)
The molecule remains in its neutral form until the pH is high enough to deprotonate the lactam N-H.
Issue 2: My experimental conditions do not allow for low pH, or solubility is still insufficient even in acidic buffers.
Cause: Some biological assays or experimental systems are sensitive to pH and must be conducted near neutrality. In other cases, the intrinsic solubility of the ionized form may still be below the required concentration.
Solution: Use of co-solvents. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[7][8]
Protocol 2: Co-Solvent Screening
This protocol helps identify an effective and compatible co-solvent for your system.
Principle: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, essentially making the solvent system more "hospitable" to the drug molecule.[8] Common pharmaceutically accepted co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7][9]
Step-by-Step Methodology:
Select Co-solvents: Choose a panel of common, system-compatible co-solvents. A good starting set includes DMSO, Ethanol, Propylene Glycol (PG), and PEG 400.
Prepare Solvent Systems: In separate vials, prepare mixtures of your primary aqueous buffer (at the required pH, e.g., 7.4) with each co-solvent at varying concentrations (e.g., 5%, 10%, 20% v/v).
Determine Solubility:
Add a small aliquot of your concentrated DMSO stock solution of the compound to each buffer/co-solvent mixture.
Visually inspect for precipitation immediately and after a set time (e.g., 1-2 hours).
For a quantitative assessment, perform an equilibrium solubility test as described in Protocol 1 .
Assess Compatibility: Ensure the final concentration of the chosen co-solvent is compatible with your downstream application (e.g., does not inhibit enzymes, cause cell toxicity, etc.). This is a critical validation step.
Data Summary Table (Example):
Co-Solvent
5% (v/v) in PBS pH 7.4
10% (v/v) in PBS pH 7.4
20% (v/v) in PBS pH 7.4
DMSO
~50 µM
~150 µM
~500 µM
Ethanol
~20 µM
~75 µM
~250 µM
Propylene Glycol
~30 µM
~100 µM
~350 µM
PEG 400
~40 µM
~120 µM
~400 µM
Note: These are hypothetical values for illustrative purposes.
Caption: Mechanism of co-solvency for enhancing solubility.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to make a concentrated stock solution?A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions (10-50 mM). It is a powerful, aprotic polar solvent capable of dissolving a wide range of organic molecules. Ensure you use anhydrous, high-purity DMSO.
Q2: Can I heat the solution to help dissolve the compound?A2: Gentle heating (e.g., 37-40°C) can be used cautiously to aid dissolution, as solubility often increases with temperature. However, you must first confirm the thermal stability of the compound. After cooling to room temperature, there is a high risk of precipitation if the solution is supersaturated. This method is generally used for immediate preparation and use, not for long-term storage.
Q3: My compound dissolves initially in my buffer with co-solvent but crashes out after a few hours. What is happening?A3: This indicates you have created a supersaturated, kinetically trapped solution, which is thermodynamically unstable. The initial apparent solubility is higher than the true equilibrium solubility. Over time, the compound nucleates and precipitates. To avoid this, either increase the percentage of co-solvent, decrease the final compound concentration, or confirm you are working below the true equilibrium solubility determined by a 24-hour incubation test (as in Protocol 1 or 2).
Q4: Are there other, more advanced methods if pH adjustment and co-solvents are not sufficient?A4: Yes. For drug development, several advanced formulation strategies can be employed. These are typically more complex and require specialized expertise:
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level (amorphous solid dispersion) can dramatically enhance dissolution rates.[10][11]
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the drug molecule, increasing its apparent water solubility.[12][13]
Lipid-Based Formulations: For highly lipophilic compounds, formulating in oils, surfactants, and lipids to create self-emulsifying drug delivery systems (SEDDS) can be highly effective for oral administration.[13]
Nanosizing: Reducing the particle size of the drug to the nanometer range (nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[10][12]
Q5: How should I store my stock and final solutions?A5:
DMSO Stock: Store in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by DMSO. Avoid repeated freeze-thaw cycles.
Aqueous Solutions: Due to the risk of precipitation at low temperatures, aqueous solutions should generally be prepared fresh for each experiment. If short-term storage is necessary, keep at 4°C, but visually inspect for any precipitation before use. Always re-equilibrate to the temperature of your experiment before use.
References
PubChem. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. Available from: [Link]
PubChem. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. Available from: [Link]
Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
Dahan, A., Miller, J.M., & Amidon, G.L. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
PubMed. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. National Center for Biotechnology Information. Available from: [Link]
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. National Center for Biotechnology Information. Available from: [Link]
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available from: [Link]
Fiveable. pH and Solubility. AP Chem. Available from: [Link]
YouTube. The Effect of pH on Solubility. Available from: [Link]
ResearchGate. Improving solubility via structural modification. Available from: [Link]
PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. Available from: [Link]
PubMed Central. Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available from: [Link]
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
Chemistry Steps. The Effect of pH on Solubility. Available from: [Link]
Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility Available. Available from: [Link]
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
PubChem. 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Available from: [Link]
YouTube. ALEKS: Understanding the effect of pH on the solubility of ionic compounds. Available from: [Link]
enhancing the stability of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in solution
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This document is designed for researchers, medicinal chemists, and drug developme...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for enhancing the stability of this compound in solution. We understand that maintaining compound integrity is critical for reproducible and reliable experimental results. This guide synthesizes established chemical principles with practical, field-proven troubleshooting strategies.
Understanding the Molecule: Core Stability Challenges
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound featuring a pyrrolopyridinone core. This structure, while a valuable scaffold in medicinal chemistry, contains several functional groups susceptible to degradation in typical experimental solutions.[1] The primary points of instability are the lactam (cyclic amide) ring, the electron-rich aromatic system, and the methoxy group. Understanding these liabilities is the first step toward mitigating them.
The main degradation pathways can be categorized as follows:
Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, leading to a ring-opened carboxylic acid product.[2][3][4] This is often the most significant pathway for degradation in aqueous media.
Oxidation: The methoxy-substituted pyridine ring system is electron-rich and can be prone to oxidation, potentially leading to the formation of N-oxides, phenolic derivatives via O-demethylation, or other oxidative adducts.[5][6][7]
Photodegradation: Nitrogen-containing heterocyclic aromatic compounds can be sensitive to UV and even ambient light, which can induce complex photochemical reactions.[8][9]
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Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. The Q&A format provides a direct issue, explains the underlying cause, and offers a validated solution.
Question 1: "I'm seeing rapid loss of my parent compound in my aqueous assay buffer. What is the most likely cause and how do I fix it?"
Answer: The most probable cause is pH-mediated hydrolysis of the lactam ring. Lactams are cyclic amides, and their hydrolysis is strongly catalyzed by both acid and base.[3][4] The stability minimum for many lactam-containing molecules is typically found in the slightly acidic to neutral pH range (pH 5.0-7.5).
Causality:
Base-catalyzed hydrolysis: Hydroxide ions are potent nucleophiles that directly attack the electrophilic lactam carbonyl carbon, leading to rapid ring opening. This process is generally faster than acid-catalyzed hydrolysis for β-lactams and can be significant for other lactams as well.[3][4]
Acid-catalyzed hydrolysis: Protons activate the carbonyl group by protonating the oxygen, making it more electrophilic and susceptible to attack by a weak nucleophile like water.[2]
Solution Workflow:
Verify Buffer pH: Calibrate your pH meter and measure the final pH of your assay buffer after all components have been added. Do not rely solely on the theoretical pH.
Conduct a pH Stability Screen: If your assay allows, perform a quick screening experiment to identify the optimal pH range for your compound.
Protocol 1: Rapid pH Stability Screening
Prepare Buffers: Prepare a set of buffers (e.g., citrate, phosphate, borate) covering a range from pH 4.0 to 9.0. See Table 1 for recommendations.
Prepare Samples: Prepare identical solutions of your compound (~10 µM) in each buffer. Include a control sample in a stable organic solvent like ACN or anhydrous DMSO.
Incubate: Incubate all samples under your standard assay temperature conditions.
Analyze: At set time points (e.g., T=0, 1h, 4h, 24h), quench a small aliquot of each sample with a neutralizing solution or dilute it into the mobile phase and analyze immediately by HPLC-UV or LC-MS.
Evaluate: Plot the percentage of the parent compound remaining versus time for each pH. The pH with the slowest degradation rate is your optimal working range.
Buffer System
pKa (approx. at 25°C)
Useful pH Range
Comments
Citrate
3.1, 4.8, 6.4
3.0 - 6.2
Can chelate metal ions, which may reduce metal-catalyzed oxidation.
Acetate
4.8
3.8 - 5.8
Volatile, good for LC-MS applications.
MES
6.1
5.5 - 6.7
Common "Good's" buffer, low metal binding.
Phosphate (PBS)
7.2
6.0 - 8.0
Physiologically relevant, but can promote degradation in some cases. Use with caution.
HEPES
7.5
7.0 - 8.0
Widely used in cell-based assays.
Tris
8.1
7.5 - 9.0
Amine buffer; can be reactive. Temperature-dependent pKa.
Borate
9.2
8.0 - 10.0
Generally avoided unless high pH is required for the assay.
Table 1: Common laboratory buffer systems for pH stability studies.
Question 2: "My compound degrades in DMSO stock, even when stored at -20°C. Why is this happening?"
Answer: While DMSO is a common solvent, it is not inert and can be a source of degradation, especially during long-term storage or repeated freeze-thaw cycles.
Causality:
Water Contamination: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This water can facilitate hydrolysis, especially if the DMSO is of lower grade or has been handled improperly.
Peroxide Contamination: Older or improperly stored DMSO can contain oxidizing impurities, including peroxides, which can oxidize the electron-rich pyrrolopyridine ring system.
Acidic Impurities: Lower-grade DMSO can contain acidic impurities that catalyze degradation.
Freeze-Thaw Cycles: Water present in DMSO can freeze out, concentrating the compound in the liquid DMSO phase, which can alter stability and solubility.
Solution Workflow:
Use High-Purity Solvent: Always use anhydrous, high-purity (>99.9%) DMSO from a reputable supplier. Purchase in small bottles with septa to minimize atmospheric exposure.
Proper Handling: Store DMSO under an inert atmosphere (e.g., argon or nitrogen). Use a dry syringe/needle to withdraw solvent.
Prepare Aliquots: For long-term storage, dispense the stock solution into small, single-use aliquots in amber vials. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.
Consider Alternative Solvents: If DMSO proves problematic, consider other aprotic polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), handled with the same precautions.
Question 3: "I'm seeing multiple new peaks in my chromatogram after leaving my samples on the autosampler overnight. Is it oxidation?"
Answer: This is a classic sign of oxidative degradation. The methoxy group and the fused aromatic ring system are susceptible to oxidation by dissolved oxygen, trace metal ions, or light.[10]
Causality:
Dissolved Oxygen: Standard aqueous buffers are saturated with atmospheric oxygen, which can act as an oxidant, especially when catalyzed by trace metals.
Metal-Catalyzed Oxidation: Trace metal ions (Fe, Cu) from glassware, buffers, or spatulas can catalyze the formation of reactive oxygen species (ROS) from dissolved O₂, leading to compound degradation.
Photoxidation: Light exposure, particularly from fluorescent lab lighting, can provide the energy to initiate oxidation reactions.
Solution Workflow:
Degas Solvents: Before preparing solutions, degas all aqueous buffers by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by sonication under vacuum.
Add Antioxidants: If compatible with your downstream application, supplement your buffer with a small amount of an antioxidant.
Ascorbic Acid (Vitamin C): 50-100 µM.
Glutathione: 100-500 µM.
Use Chelators: Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (~10-50 µM) to sequester catalytic metal ions.
Protect from Light: Use amber autosampler vials or cover the sample tray with foil to prevent light exposure.
Inert Atmosphere: For highly sensitive experiments, prepare and handle all solutions in a glove box or under a constant stream of inert gas.
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FAQs: Proactive Stability Enhancement
Q: What is the best general-purpose method for analyzing the stability of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard.[11][12] "Stability-indicating" means the method can separate the intact parent compound from all potential degradation products, ensuring accurate quantification. LC-MS can be used subsequently to identify the mass of the degradants and help elucidate their structures.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to ensure separation of degradants from the parent peak.
Flow Rate: 1.0 mL/min.
Detection: UV detector set to the λmax of the compound (determine this by running a UV scan). Monitor at multiple wavelengths if degradants have different chromophores.
Column Temperature: 30-40 °C to ensure reproducible retention times.
Q: How should I perform a forced degradation study for this compound?
A: Forced degradation (or stress testing) studies are essential for understanding intrinsic stability and developing analytical methods.[13][14][15] They involve subjecting the compound to harsh conditions to intentionally produce degradants.
Stress Condition
Typical Reagents & Conditions
Primary Degradation Pathway Targeted
Acid Hydrolysis
0.1 M HCl, 60°C, 2-8 hours
Lactam Hydrolysis
Base Hydrolysis
0.1 M NaOH, Room Temp, 30 min - 2 hours
Lactam Hydrolysis (typically rapid)
Oxidation
3% H₂O₂, Room Temp, 2-8 hours
Oxidation of ring system and methoxy group
Thermal
Solid state or solution, 80°C, 24-72 hours
Thermally induced reactions
Photolytic
Solution, expose to ICH-specified light source (UV/Vis)
Photodegradation
Table 2: Recommended conditions for a forced degradation study, based on ICH guidelines.[14][15] Adjust time and temperature to achieve 5-20% degradation.
Q: Are there any general handling and storage recommendations?
A: Yes. For maximum stability:
Solid State: Store the solid compound in a desiccator at -20°C, protected from light.
Solution Storage: Store concentrated stock solutions in an anhydrous aprotic solvent (e.g., DMSO, DMF) in single-use aliquots at -80°C under an inert atmosphere.
Daily Use: When preparing aqueous solutions for experiments, make them fresh from the stock solution using degassed, pH-controlled buffers. Use them as quickly as possible and keep them on ice and protected from light.
By understanding the inherent chemical liabilities of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and implementing these proactive and troubleshooting strategies, you can significantly improve its stability in solution, leading to more accurate and reliable experimental outcomes.
References
Bashore, C., et al. (2022). Targeted degradation via direct 26S proteasome recruitment. Nature Chemical Biology. Available at: [Link]
Chignell, C. F., & Sik, R. H. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at: [Link]
Pasi, M., et al. (2012). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. PubMed. Available at: [Link]
Peeters, Z., et al. (2007). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics. Available at: [Link]
ATSDR. (2003). Analytical Methods for Determining Pyrethrins and Pyrethroids. Agency for Toxic Substances and Disease Registry. Available at: [Link]
Organic Chemistry Portal. Lactam synthesis. Available at: [Link]
Li, X., et al. (2013). Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach. PubMed. Available at: [Link]
Gębka, K., et al. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]
Mitchell, R. W., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. Available at: [Link]
Chen, Y.-C., & Lim, C. (2019). Photophysics of 7-Azaindole, Its Doubly-H-Bonded Base-Pair, and Corresponding Proton-Transfer-Tautomer Dimeric Species, via Defining Experimental and Theoretical Results. ResearchGate. Available at: [Link]
Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. Available at: [Link]
EPA. (1996). Analytical Method for the Determination of CGA-180777. Environmental Protection Agency. Available at: [Link]
Bertrand, T., et al. (2020). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available at: [Link]
Kumar, V., & Kumar, S. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]
Sharma, A., & Singh, S. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]
Kunsági-Máté, S., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]
Stucchi, M., et al. (2019). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. ResearchGate. Available at: [Link]
Sonawane, S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
Musgrave, R. (2017). Lactam Hydrolysis. YouTube. Available at: [Link]
Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Available at: [Link]
Request PDF. (2021). Ciprofloxacin: Analytical Methods of Analysis for Monitoring It in the Environment. ResearchGate. Available at: [Link]
Sipe, H. J., et al. (2014). The Oxidation of Methoxybenzenes. Journal of the American Chemical Society. Available at: [Link]
Santos, P. M., et al. (2021). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Biblioteca Digital do IPB. Available at: [Link]
overcoming off-target effects of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Technical Support Center: PyrroloMab-7 Welcome, researchers, to the technical support guide for PyrroloMab-7 (7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one). As Senior Application Scientists, we've developed this resource...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: PyrroloMab-7
Welcome, researchers, to the technical support guide for PyrroloMab-7 (7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one). As Senior Application Scientists, we've developed this resource to help you navigate the complexities of using this potent kinase inhibitor, specifically addressing the critical challenge of off-target effects. Our goal is to provide you with the expert insights and validated protocols needed to ensure the integrity and specificity of your experimental results.
The pyrrolo-pyridine scaffold is a cornerstone of modern kinase inhibitor design, known for its potent activity.[1][2][3] However, this potency can be accompanied by interactions with unintended kinases, a phenomenon known as off-target activity.[4] Understanding, identifying, and mitigating these effects is paramount for accurately interpreting your data and advancing your research. This guide is structured to move from identifying potential issues to implementing robust solutions.
Part 1: Troubleshooting Guide - From Ambiguous Data to Actionable Insights
This section addresses common issues arising from off-target effects and provides step-by-step protocols to diagnose and resolve them.
Issue 1: Phenotype Mismatch - "My cellular phenotype is stronger or different than expected for selective CDK9 inhibition."
Root Cause Analysis: This is a classic indicator of off-target activity. While PyrroloMab-7 is designed to target CDK9, at certain concentrations, it may inhibit other kinases that contribute to the observed cellular response. Many kinase inhibitors can have multiple molecular interactions, which can contribute to the therapeutic benefit or cause unexpected toxicity.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phenotype mismatch.
This is the gold standard for revealing the off-target landscape of an inhibitor.[6][7]
Objective: To determine the IC50 values of PyrroloMab-7 against a broad panel of human kinases.
Methodology:
Service Selection: Engage a commercial vendor offering kinase profiling services (e.g., Reaction Biology's HotSpot™ assay, Promega's Kinase Selectivity Profiling Services).[8][9] These services provide rapid screening against hundreds of kinases.
Compound Submission: Provide a high-purity stock of PyrroloMab-7 at a specified concentration (typically 10 mM in 100% DMSO).
Assay Format: A radiometric assay (e.g., using ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo™) is typically used to measure kinase activity.[10][11]
Screening: The compound is initially screened at a high concentration (e.g., 1-10 µM) to identify potential hits.
Dose-Response: For any kinase showing significant inhibition (>50%), a 10-point dose-response curve is generated to determine a precise IC50 value.
Data Analysis: Analyze the data to identify kinases inhibited with a potency close to that of the primary target, CDK9.
Interpreting the Results:
A successful experiment will yield a table of IC50 values. Pay close attention to kinases with IC50 values less than 10-fold higher than the CDK9 IC50.
Example Data Table:
Kinase Target
IC50 (nM) for PyrroloMab-7
Selectivity Ratio (Off-target IC50 / On-target IC50)
Notes
CDK9 (On-Target)
15
1.0
Potent primary target inhibition.
CDK2
45
3.0
High-risk off-target. Contributes to cell cycle arrest.
GSK3β
120
8.0
Moderate-risk off-target. Involved in multiple pathways.
CETSA confirms that your compound physically engages the intended target (and potential off-targets) inside a living cell.[12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.[14][15]
Objective: To verify the engagement of PyrroloMab-7 with CDK9 and key off-targets (e.g., CDK2) in an intact cellular environment.
Methodology:
Cell Treatment: Treat intact cells with PyrroloMab-7 (at 1-10x the cellular IC50) and a vehicle control (DMSO) for a defined period (e.g., 1 hour).
Heating Step: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.[16]
Cell Lysis & Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature point using Western blotting or an antibody-based detection method like AlphaScreen®.[14]
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Caption: CETSA experimental workflow.
Issue 2: Resistance or Inconsistent Results - "The inhibitory effect of PyrroloMab-7 varies between cell lines or disappears with a genetic rescue experiment."
Root Cause Analysis: This scenario suggests that the observed phenotype may not be solely due to the intended on-target activity. It could be caused by a potent off-target that is not expressed in all cell lines, or the genetic rescue is compensating for an off-target effect. Stringent genetic validation is crucial to confirm the mechanism of action.[17]
Troubleshooting Workflow:
Protocol 2.1: Orthogonal Target Validation with CRISPR/Cas9
Objective: To definitively prove that the cellular effect of PyrroloMab-7 is dependent on the presence of CDK9.
Methodology:
Generate Knockout Line: Use CRISPR/Cas9 to generate a stable CDK9 knockout cell line. Validate the knockout by Western blot and qPCR.
Dose-Response Comparison: Perform a cell viability or functional assay (e.g., measuring phosphorylation of a known CDK9 substrate) with PyrroloMab-7 on both the wild-type (WT) and CDK9 knockout (KO) cell lines.
Data Analysis:
On-Target Effect: If PyrroloMab-7's effect is on-target, the KO cell line should be significantly resistant to the compound compared to the WT line (a rightward shift in the dose-response curve).
Off-Target Effect: If the KO line shows the same sensitivity to PyrroloMab-7 as the WT line, it strongly indicates that the compound's efficacy is driven by an off-target mechanism.[17]
Part 2: Frequently Asked Questions (FAQs)
Q1: At what concentration should I use PyrroloMab-7 in my cell-based assays?
A: Start by determining the IC50 for your specific cellular phenotype (e.g., cell proliferation). For routine experiments, we recommend using a concentration range between 1x and 3x the IC50. Crucially, this concentration should be significantly lower than the IC50 of any identified high-risk off-targets. For example, if the on-target cellular IC50 is 50 nM and a key off-target has a biochemical IC50 of 500 nM, working below 150 nM provides a reasonable window of selectivity.
Q2: How can I create a negative control for my experiments?
A: An ideal negative control is a structurally similar but biologically inactive analogue of PyrroloMab-7. If such a compound is not available, two strategies can be employed:
Literature Search: Look for publications on the pyrrolo[2,3-c]pyridine scaffold to find reported inactive analogues.
Rational Design: In collaboration with a medicinal chemist, design a molecule with a minor modification predicted to disrupt binding to the kinase ATP pocket (e.g., altering a key hydrogen bond donor/acceptor). This is a core principle of structure-based drug design.[18]
Q3: My results suggest a potent off-target effect is responsible for the phenotype. What are my next steps?
A: This is a valuable discovery. The next steps involve identifying and validating this new target.
Target Deconvolution: Use computational methods to predict potential off-targets based on chemical similarity to known ligands.[19]
Validate with CETSA: Use CETSA to confirm engagement with the predicted off-target in cells.
Confirm with Genetics: Use siRNA or CRISPR to knock down/out the suspected off-target and see if it confers resistance to PyrroloMab-7.
Repurpose: Your compound may be a valuable probe or starting point for a new drug discovery program targeting this off-target.[17]
Q4: Can I improve the selectivity of PyrroloMab-7?
A: Improving selectivity is a central goal of medicinal chemistry. It typically involves structure-based design to exploit differences between the ATP-binding pockets of the on-target and off-target kinases.[20][21] By analyzing co-crystal structures or using computational modeling, chemists can add or modify functional groups on the PyrroloMab-7 scaffold to enhance interactions with CDK9 while clashing with the binding sites of off-targets like CDK2.
References
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. [Link]
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2025). ResearchGate. [Link]
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). National Institutes of Health (NIH). [Link]
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). PubMed. [Link]
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. [Link]
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. [Link]
High-throughput biochemical kinase selectivity assays: panel development and screening applications. (n.d.). PubMed. [Link]
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). bioRxiv. [Link]
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. [Link]
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
De novo design and optimization of Aurora A kinase inhibitors. (n.d.). Royal Society of Chemistry. [Link]
Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]
The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. (2024). PubMed. [Link]
Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d ]pyrimidine RET Inhibitors. (2021). OSTI.GOV. [Link]
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. [Link]
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate. [Link]
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
Technical Support Center: Optimizing 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Dosage for Cell Culture Experiments
Welcome to the technical support guide for the novel compound 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This document is intended for researchers, scientists, and drug development professionals to provide a comprehen...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the novel compound 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing its use in cell culture experiments. Given the novelty of this compound, this guide synthesizes established principles of small molecule inhibitor optimization with the known biological activities of the broader pyrrolopyridine chemical family, which includes potent inhibitors of various kinases and enzymes.[1][2][3][4]
This guide is structured to anticipate the challenges you may encounter, moving from foundational questions to detailed troubleshooting and experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in a research setting.
1. What is the likely mechanism of action for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one?
While specific data on this molecule is emerging, its core structure, a pyrrolopyridine, is found in numerous compounds that function as inhibitors of protein kinases and other enzymes.[1][2][3][4] For example, related pyrrolopyrimidine derivatives have shown potent inhibition of STAT6 and CSF1R.[1][2] Therefore, it is reasonable to hypothesize that 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one acts as an inhibitor of a specific cellular signaling pathway. Your initial experiments should aim to confirm its biological activity and target.
2. How do I prepare a stock solution of this compound?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The physical form of a related compound is an off-white solid.
3. What is a good starting concentration range for my cell culture experiments?
Without a known IC50 (half-maximal inhibitory concentration), a broad dose-response experiment is essential. A common starting point is a logarithmic series of concentrations ranging from 1 nM to 10 µM.[6] This wide range will help you identify the effective concentration for your specific cell line and assay.
4. How long should I treat my cells with the compound?
The optimal treatment duration is dependent on the biological question you are asking. For signaling pathway studies (e.g., phosphorylation events), a short treatment time (30 minutes to 6 hours) may be sufficient. For experiments measuring cell viability or proliferation, a longer incubation of 24 to 72 hours is typically required.[7]
5. How can I be sure the observed effect is not due to solvent toxicity?
It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your highest treatment concentration.[6] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep the final concentration below 0.1% if possible.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the optimization process.
Problem
Possible Cause
Recommended Solution
High Cell Death/Toxicity
The inhibitor concentration is too high.
Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range and narrow down to the effective range.[6]
Off-target effects of the inhibitor.
Review the literature for known off-target effects of similar pyrrolopyridine compounds. Consider using a structurally different inhibitor for the same target to validate your findings.
Solvent (e.g., DMSO) toxicity.
Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level (typically <0.1%). Run a solvent-only control.[6]
No Effect or Weak Inhibition
The inhibitor concentration is too low.
Increase the concentration of the inhibitor. Confirm the IC50 value for your specific cell line through a dose-response experiment.[6]
Poor inhibitor solubility or stability.
Prepare fresh stock solutions. Ensure the inhibitor is fully dissolved in the solvent before diluting it in the culture media. Some compounds may require gentle warming to fully dissolve.
The cell line is resistant to the inhibitor.
Verify the expression and activity of the putative target in your cell line. Consider using a different, more sensitive cell line.
Incorrect experimental timeline.
Optimize the treatment duration. Some biological effects may only become apparent after longer incubation times.
Inconsistent Results
Variability in cell seeding density.
Ensure consistent cell numbers are seeded for each experiment. Using a cell counter is recommended for accuracy.
Edge effects in multi-well plates.
Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS.
Inconsistent inhibitor dilution.
Prepare a master mix of the inhibitor at each concentration to be added to the wells, rather than performing serial dilutions directly in the plate.
Part 3: Experimental Protocols & Workflows
Protocol 1: Determining the IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a standard method to determine the concentration of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one that inhibits a biological process by 50%.
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach and resume growth overnight.[6]
Inhibitor Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of working concentrations by performing serial dilutions in complete growth medium. For a range of 10 µM to 1 nM, you can perform 1:10 serial dilutions.
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
Incubation: Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
MTT Assay:
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
Remove the medium and add 100 µL of solubilization solution to each well.
Gently mix to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
Data Analysis:
Normalize the data to the vehicle control (set to 100% viability).
Plot the percent viability against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Workflow for Optimizing Inhibitor Dosage
The following diagram illustrates a logical workflow for establishing the optimal dosage of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one for your experiments.
Caption: Hypothetical kinase inhibition pathway.
References
Technical Support Center: Optimizing EGFR Inhibitor Concentration for Cell Culture Experiments. Benchchem.
How to Use Inhibitors. Sigma-Aldrich.
Technical Support Center: Optimizing Inhibitor Concentration. Benchchem.
How to select the final concentration of inhibitor for antagonist in cell culture experiment? ResearchGate.
Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture? ResearchGate.
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate.
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health (NIH).
Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx.
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry.
Technical Support Center: 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Synthesis
Welcome to the technical support center for the synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering chall...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this valuable heterocyclic scaffold. We will explore common issues through a detailed FAQ, provide systematic troubleshooting workflows, and present validated protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and related azaindolinone structures.
Q1: My final intramolecular cyclization (lactamization) step is giving a very low yield. What are the most likely causes?
A1: Low yield in the final lactam formation is the most common bottleneck. The issue typically stems from one of four areas:
Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid on the pyridine precursor to a more reactive species is critical. If the coupling reagent (e.g., HATU, HBTU, EDC) is old, hydrated, or used under suboptimal conditions, the reaction will stall.
Competing Intermolecular Reactions: At higher concentrations, the activated precursor can react with another molecule of starting material, leading to dimers or polymers instead of the desired intramolecular cyclization. This is a classic challenge in forming medium-sized rings.[1]
Suboptimal Reaction Conditions: The choice of base and solvent is crucial. A base that is too strong or too weak can inhibit the reaction or cause side reactions. The solvent must fully dissolve the starting material without interfering with the reaction.
Product Instability: The final lactam product may be unstable under the reaction or workup conditions, especially if harsh acids or bases are used for an extended period.
Q2: I am observing a significant amount of a higher molecular weight side product. What is it likely to be?
A2: This is almost certainly the result of an intermolecular reaction. Instead of the amino group attacking the activated carboxyl group on the same molecule, it attacks one on a different molecule. This leads to the formation of a linear dimer. If this dimer continues to react, it can lead to oligomers or polymers, which often appear as an insoluble baseline material on TLC or a complex mixture in LC-MS. The primary solution is to perform the reaction under high-dilution conditions.
Q3: My reaction to introduce the acetic acid side chain on the pyridine ring is not working. What should I check?
A3: Assuming you are using a palladium-catalyzed cross-coupling approach (e.g., Suzuki or Sonogashira) on a halogenated pyridine precursor, failure can be attributed to several factors:[2][3]
Catalyst Inactivation: The Palladium catalyst is sensitive to impurities. Ensure all glassware is scrupulously clean and solvents are anhydrous and de-gassed.
Ligand Choice: The choice of phosphine ligand is critical for successful cross-coupling. For electron-rich aminopyridines, bulky, electron-donating ligands like SPhos or XPhos are often required.[3]
Incorrect Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a key role in the catalytic cycle. Its strength and solubility can dramatically impact the reaction rate and yield. An empirical screen of different bases is often necessary.
Starting Material Purity: Impurities in your halo-aminopyridine can poison the catalyst. Ensure it is fully purified before the coupling step.
Q4: The final product is highly polar and difficult to purify. What are the best practices for purification?
A4: The N-H bond in the lactam and the pyridine nitrogen make this a polar molecule, which can lead to streaking on silica gel and poor solubility in common organic solvents.[4]
Chromatography:
Normal Phase (Silica Gel): Add a basic modifier like triethylamine (0.5-1%) or a small amount of ammonium hydroxide in the mobile phase (e.g., DCM/MeOH/NH₄OH) to neutralize acidic silanol groups and prevent streaking.[5]
Reversed-Phase (C18): This is often the best choice. Use a water/acetonitrile or water/methanol gradient with a modifier like formic acid (0.1%) to ensure good peak shape.[6]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying highly polar compounds that are poorly retained on C18 columns.[6]
Crystallization: If the product is a solid, crystallization can be very effective. Screen a variety of solvent systems (e.g., Ethanol/Water, Acetonitrile/Water, Isopropanol/Heptane) to find conditions where the product is soluble when hot but sparingly soluble when cold.[7]
Section 2: Systematic Troubleshooting Guide
A low yield is not a single problem but a symptom. Use this guide to systematically diagnose the root cause.
Troubleshooting Workflow Diagram
This diagram outlines a logical decision-making process for addressing low product yield.
Caption: Proposed synthetic route for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Protocol 1: Intramolecular Cyclization (Lactamization) - High Dilution Method
This protocol focuses on the critical yield-determining step. The principle of high dilution is to maintain a very low concentration of the reactive intermediate to favor the intramolecular reaction over the intermolecular side reaction.
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add anhydrous, degassed DMF (solvent amount calculated to result in a final concentration of 0.005 M). Heat the DMF to 60 °C.
Reagent Preparation: In a separate flame-dried flask, dissolve the amino acid precursor (1.0 eq) and a coupling agent like HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq). Stir under argon for 20 minutes to pre-activate the carboxylic acid.
Slow Addition: Using a syringe pump, add the activated amino acid solution to the hot DMF in the main reaction flask over a period of 8-12 hours. A slow addition rate is paramount to maintaining high dilution.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 60 °C for an additional 4 hours. Monitor the reaction by LC-MS, looking for the consumption of starting material and the appearance of the product mass.
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via reversed-phase column chromatography using a water/acetonitrile gradient containing 0.1% formic acid.
Section 4: Data Summarization & Side Reaction Analysis
Table 1: Optimization of Cyclization Conditions
Entry
Coupling Reagent
Base
Solvent
Temp (°C)
Concentration
Common Outcome / Insight
1
EDC / HOBt
DIPEA
DCM
25
0.1 M
Low yield, significant dimer formation observed. Indicates concentration is too high.
2
HATU
DIPEA
DMF
60
0.1 M
Faster reaction but still significant polymerization.
3
HATU
DIPEA
DMF
60
0.005 M
Significantly improved yield of monomeric lactam. Demonstrates the necessity of high dilution.
4
SOCl₂
None
Toluene
80
0.05 M
Product degradation. Acid chloride formation is too harsh for this substrate.
5
T3P®
Pyridine
Acetonitrile
80
0.01 M
Moderate yield. A viable alternative to HATU, can be more cost-effective for scale-up.
Common Side Reactions
The primary competing reaction is intermolecular amide bond formation.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
References
Li, F., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. Available at: [Link]
Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]
Trivedi, A. R., et al. (2020). Azaindole Therapeutic Agents. ACS Omega. Available at: [Link]
Al-Tel, T. H. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock Repository. Available at: [Link]
Kestemont, J.-P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]
Guillou, S., et al. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. Tetrahedron Letters. Available at: [Link]
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
Hentzer, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link]
Al-Sanea, M. M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
Li, F., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]
Suto, K., & Sodeoka, M. (2015). The Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews. Available at: [Link]
Al-Ghorbani, M., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules. Available at: [Link]
ResearchGate. The probable mechanism of formation of lactam. Available at: [Link]
Lee, H., et al. (2016). Rearrangement of pyrrolo[1,2-d]o[8][9][10]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (2023). Synthesis of Highly Substituted Pyrrolo[1,2‐a]quinoline‐3,5‐diones through Ag(I) Catalyzed Cyclization of 4‐Hydroxyquinolinyl‐2‐ynones. Available at: [Link]
Al-Amiery, A. A. (2024). Synthesis Identification of the New Heterocyclic System from Lactam. Egyptian Journal of Chemistry. Available at: [Link]
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]
de Oliveira, K. T., et al. (2025). Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow. ACS Omega. Available at: [Link]
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]
Sadek, K. U., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]
Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]
ACS Publications. (2026). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters. Available at: [Link]
Technical Support Center: Purification of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Welcome to the technical support center for the purification of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may face in your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, offering potential causes and actionable solutions.
Question 1: After my synthesis, I'm observing a lower-than-expected yield of the final product. What are the likely causes and how can I improve it?
Answer:
Low yield can be attributed to several factors throughout the synthesis and purification process. Here's a breakdown of potential causes and solutions:
Incomplete Reaction: The synthesis may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.
Product Degradation: The target molecule may be unstable under the reaction or workup conditions. Pyrrolopyridinone scaffolds can be sensitive to harsh pH or high temperatures. Consider using milder bases or acids and maintaining lower temperatures during the reaction and workup.
Losses During Extraction: The product might have significant solubility in the aqueous phase, leading to losses during liquid-liquid extraction. To mitigate this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Suboptimal Purification: The chosen purification method may not be suitable, leading to product loss. For instance, if the compound streaks on a silica gel column, a significant portion may be lost. Optimizing the purification protocol is key.
Question 2: My purified 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one shows persistent impurities in the NMR and LC-MS analysis. How can I identify and remove them?
Answer:
Identifying and removing impurities is a common challenge. Here's a systematic approach:
Identifying Impurities:
Starting Materials: Unreacted starting materials are common impurities. Compare the NMR and LC-MS data of your purified product with those of the starting materials.
Reagents and Byproducts: Reagents used in the synthesis or their byproducts can carry through the purification. For example, if a coupling reagent like DCC (dicyclohexylcarbodiimide) is used, the byproduct DCU (dicyclohexylurea) can be a persistent impurity.
Side Products: Side reactions can generate structurally similar impurities that are difficult to separate. Potential side products for this molecule could include N-alkylated or demethylated derivatives.
Removing Impurities:
Recrystallization: This is an effective technique for removing minor impurities if a suitable solvent system can be found. Experiment with different solvents and solvent mixtures to induce crystallization of the desired product, leaving impurities in the mother liquor.
Chromatography Optimization:
Column Chromatography: If you are using silica gel chromatography, consider adjusting the solvent system polarity. A shallower gradient or isocratic elution might improve separation. For polar compounds, using a different stationary phase like alumina or a reverse-phase column could be beneficial.[1]
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.
Washes and Extractions: Sometimes, a simple acidic or basic wash during the workup can remove impurities. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities.
Question 3: My compound streaks badly on the silica gel TLC plate and column, leading to poor separation. What can I do?
Answer:
Streaking on silica gel is often due to the polar nature of the compound and its interaction with the acidic silanol groups on the silica surface. Here are some solutions:
Solvent System Modification:
Add a Basic Modifier: Adding a small amount of a base like triethylamine (0.1-1%) or ammonia (in the form of ammonium hydroxide in the solvent mixture) to the eluent can neutralize the acidic sites on the silica gel and reduce streaking.
Use a Polar Protic Solvent: Incorporating a small amount of methanol or ethanol in the eluent can help to improve the elution of polar compounds.
Alternative Stationary Phase:
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for purifying basic compounds.
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be very effective for purifying polar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one?
Q2: What are the recommended storage conditions for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one?
A2: To ensure stability, the compound should be stored in a cool, dry, and dark place. A refrigerator or freezer at -20°C is recommended for long-term storage. It should be kept in a tightly sealed container to protect it from moisture and air. For compounds in solution, especially in protic solvents, storage at low temperatures is also advised to minimize degradation.
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even those that are isomeric.
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique that can detect trace impurities and confirm the molecular weight of the desired product.
High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV), HPLC can be used to determine the percentage purity of the compound.
Q4: Can tautomerism affect the purification and characterization of this compound?
A4: Yes, the lactam-lactim tautomerism inherent to the 2-oxopyrrolopyridine ring system could potentially influence its chromatographic behavior and spectral characteristics. The equilibrium between the lactam (keto) and lactim (enol) forms can be solvent and pH-dependent. This might lead to broadened peaks in chromatography or NMR. It is important to be aware of this possibility when interpreting analytical data.
Visualizing the Purification Workflow
The following diagram outlines a general workflow for the purification of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Caption: A general workflow for the purification and analysis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
References
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
minimizing cytotoxicity of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in assays
A Guide to Minimizing and Understanding Cytotoxicity in Preclinical Assays Welcome to the technical support center for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This resource is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide to Minimizing and Understanding Cytotoxicity in Preclinical Assays
Welcome to the technical support center for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential cytotoxicity issues encountered during in-vitro assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reliability of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and behavior of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in cell-based assays.
Q1: My cells show high levels of death even at low concentrations of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. Is this expected?
A1: While direct public data on the cytotoxicity of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is limited, it belongs to the pyrrolopyridine class of heterocyclic compounds. Many compounds in this family are known to exhibit potent biological activity, including cytotoxicity against cancer cell lines.[1] Therefore, observing a cytotoxic effect is not entirely unexpected. The key is to determine if this is a genuine, target-specific effect or an artifact of the experimental conditions.
Q2: Could the observed cytotoxicity be due to the solvent I'm using?
A2: Absolutely. Dimethyl sulfoxide (DMSO) is a common solvent for compounds like this, but it can be toxic to cells at higher concentrations, typically above 0.5%.[2] It is crucial to ensure the final concentration of DMSO in your cell culture medium is consistent across all wells, including vehicle controls, and is maintained at a non-toxic level (ideally ≤0.1%).[3]
Q3: I've noticed a precipitate in my culture medium after adding the compound. How does this affect my results?
A3: Compound precipitation is a significant concern. It can lead to inconsistent and inaccurate results for several reasons. Firstly, the actual concentration of the compound in solution is unknown. Secondly, the precipitate itself can cause physical stress to the cells or interact with assay reagents, leading to false readouts.[4] Heterocyclic compounds can sometimes have poor solubility in aqueous media.[5] Addressing solubility is a critical first step in any experiment.
Q4: How can I differentiate between true cytotoxicity and non-specific assay interference?
A4: This is a critical aspect of drug discovery.[6][7] Small molecules can interfere with assay readouts through various mechanisms, such as chemical reactivity with assay components or altering light signals in colorimetric or fluorometric assays.[6] To distinguish true cytotoxicity from interference, it is essential to use orthogonal assays that measure different cellular health parameters. For example, you could combine a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like LDH release) and a direct cell counting method.[3][8][9]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides structured troubleshooting workflows and detailed experimental protocols to help you systematically address and mitigate cytotoxicity-related issues.
Guide 1: Addressing Compound Solubility Issues
Poor solubility is a common source of experimental artifacts. This guide provides a systematic approach to assess and improve the solubility of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Caption: Workflow for assessing compound solubility.
pH Adjustment: The solubility of heterocyclic compounds can be pH-dependent.[10] Prepare your culture medium with a series of pH-adjusted buffers (e.g., pH 6.8, 7.4, 7.8) to determine if solubility improves.
Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins, at low concentrations. Always test the effect of the agent alone on your cells.
Serial Dilution in DMSO: When preparing different concentrations for a dose-response experiment, perform serial dilutions in 100% DMSO before the final dilution into the aqueous culture medium.[2] This can prevent the compound from crashing out of solution.
Kinetic Solubility Assessment: For a more quantitative measure, use techniques like nephelometry or light scattering to determine the precise concentration at which the compound begins to precipitate in your specific medium.
Guide 2: Differentiating Cytotoxicity from Assay Artifacts
If solubility is not an issue, the next step is to confirm that the observed cell death is a true biological effect.
Technical Support Center: MPO-23c (7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one)
A Guide for Researchers on Investigating and Overcoming Drug Resistance Introduction to MPO-23c 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, designated MPO-23c, is a novel, potent, and selective small molecule inhibitor...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Researchers on Investigating and Overcoming Drug Resistance
Introduction to MPO-23c
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, designated MPO-23c, is a novel, potent, and selective small molecule inhibitor developed to target the constitutively active BRAF V600E kinase. The BRAF V600E mutation is a critical driver in approximately 50% of cutaneous melanomas, leading to hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and promoting uncontrolled cell proliferation and survival.[1][2][3] MPO-23c is designed to specifically bind to the ATP-binding pocket of BRAF V600E, inhibiting its kinase activity and downstream signaling.
While MPO-23c shows significant efficacy in preclinical models, the emergence of drug resistance is a common clinical challenge for targeted therapies.[4][5] This guide provides researchers with a comprehensive resource for understanding, identifying, and troubleshooting resistance mechanisms to MPO-23c.
Frequently Asked Questions (FAQs)
Q1: My BRAF V600E-mutant cell line, initially sensitive to MPO-23c, is now showing reduced responsiveness. What are the most likely causes?
A1: Reduced sensitivity, or acquired resistance, is often due to genetic or non-genetic alterations that allow cancer cells to bypass the MPO-23c-induced blockade. The most common mechanisms for BRAF inhibitors fall into two main categories:
Reactivation of the MAPK Pathway: The cancer cells find a way to turn the MAPK pathway back on, despite the presence of MPO-23c. This can happen through:
Secondary Mutations: Acquiring new mutations in genes upstream or downstream of BRAF, such as NRAS or MEK1/2.[4][5]
Gene Amplification: Increasing the copy number of the mutant BRAF gene itself.[1][6]
Alternative Splicing: Production of BRAF V600E splice variants that are less sensitive to inhibition.[4]
RAF Isoform Switching: Increased signaling through other RAF family members, like CRAF.[5]
Activation of Bypass Signaling Pathways: The cells activate alternative survival pathways that do not depend on MAPK signaling. Key examples include:
PI3K/AKT Pathway Activation: Often driven by loss of the tumor suppressor PTEN or activating mutations in PIK3CA.[6][7]
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and signaling from RTKs like EGFR, PDGFRβ, or IGF-1R can activate both the MAPK and PI3K/AKT pathways.[1][5][8]
Q2: What is "paradoxical activation" and could it be relevant to my MPO-23c experiments?
A2: Paradoxical activation is a phenomenon observed with some RAF inhibitors where, in BRAF wild-type cells, the inhibitor can paradoxically increase MAPK signaling.[9] This occurs because the inhibitor promotes the dimerization of RAF proteins, leading to transactivation. While MPO-23c is designed for BRAF V600E-mutant cells, this effect is crucial to consider in heterogeneous tumor models or if studying off-target effects. It is a known challenge with first and second-generation BRAF inhibitors.[10]
Q3: How can I confirm that the MAPK pathway is reactivated in my resistant cells?
A3: The most direct method is to use Western blotting to assess the phosphorylation status of key pathway components.[11][12][13] In resistant cells treated with MPO-23c, you would expect to see a rebound in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) compared to sensitive cells under the same treatment.[13]
Q4: Are there non-genetic mechanisms of resistance I should be aware of?
A4: Yes, non-genetic mechanisms are increasingly recognized. These can include:
Transcriptional Reprogramming: Cells can adopt different states, such as a de-differentiated or neural crest-like state, which reduces their dependency on the BRAF pathway.[1]
Epigenetic Alterations: Changes in DNA methylation or histone modifications can alter the expression of genes involved in drug sensitivity and resistance.[14]
Microenvironment Interactions: Stromal cells in the tumor microenvironment can secrete growth factors (e.g., HGF) that activate bypass pathways in the cancer cells, conferring resistance.[3][15]
Troubleshooting Guide
This section addresses specific experimental problems and provides a logical workflow for diagnosing the underlying resistance mechanism.
Problem 1: Decreased Potency of MPO-23c in Cell Viability Assays
Your dose-response curve has shifted to the right, and the IC50 value has significantly increased in your long-term treated cell line.
Potential Cause
Diagnostic Step
Expected Outcome if Cause is Confirmed
MAPK Pathway Reactivation
Western Blot: Probe for p-ERK, p-MEK, total ERK, total MEK, and BRAF V600E in sensitive vs. resistant cells +/- MPO-23c.
Resistant cells maintain high p-ERK/p-MEK levels despite MPO-23c treatment.
Bypass Pathway Activation
Western Blot: Probe for p-AKT, total AKT, and upstream RTKs (p-EGFR, p-IGF-1R).
Resistant cells show elevated p-AKT levels, which may be independent of p-ERK status.
Drug Efflux Pump Upregulation
Flow Cytometry/qPCR: Measure expression of ABC transporter proteins (e.g., ABCB1/MDR1).
Increased expression of drug efflux pumps in resistant cells.
Secondary Mutations
Gene Sequencing: Perform targeted sequencing (Sanger or NGS) of NRAS, KRAS, MEK1/2, and BRAF genes.[16][17]
Identification of known or novel activating mutations in these genes in the resistant cell line.
Workflow for Investigating Decreased MPO-23c Potency
Caption: Troubleshooting workflow for increased MPO-23c IC50.
Problem 2: Initial Cytostatic Effect Followed by Relapse in Culture
Cells initially stop proliferating upon MPO-23c treatment but resume growth after several days or weeks.
Potential Cause
Diagnostic Step
Expected Outcome if Cause is Confirmed
Selection of Pre-existing Resistant Clones
Single-Cell Sequencing/Clonal Analysis: Analyze the genetic heterogeneity of the parental cell line.
Identification of rare subclones with resistance-conferring mutations (e.g., NRAS) in the untreated population.
RNA-Seq/ATAC-Seq: Compare the transcriptomic and chromatin accessibility profiles of sensitive, early-treated, and late-resistant cells.
Widespread changes in gene expression, particularly markers of phenotype switching (e.g., EMT, neural crest markers), without new mutations.
Epigenetic Changes
Bisulfite Sequencing/ChIP-Seq: Analyze DNA methylation patterns or histone modifications at key gene promoters.
Altered epigenetic marks leading to the expression of pro-survival genes.[14]
Key Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol determines the dose-dependent effect of MPO-23c on cell proliferation and is essential for calculating the IC50.[18][19][20][21][22]
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
Drug Treatment: Prepare a serial dilution of MPO-23c (e.g., from 10 µM to 10 pM) in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard culture conditions.
Viability Measurement: Add a viability reagent (e.g., Resazurin, CellTiter-Glo®) according to the manufacturer's instructions.
Data Acquisition: Read the plate using a spectrophotometer or luminometer.
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for MAPK and PI3K/AKT Pathway Status
This protocol assesses the activation state of key signaling pathways.[23][24]
Cell Lysis: Treat sensitive and resistant cells with MPO-23c (at a concentration ~10x IC50 of the sensitive line) for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify band intensities and normalize phosphoprotein levels to their respective total protein levels.
Protocol 3: BRAF/NRAS Mutation Detection by Sanger Sequencing
This protocol is used to identify secondary mutations in key genes.[25][26]
Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell pellets.
PCR Amplification: Design primers to amplify the exons containing mutational hotspots (e.g., BRAF exon 15, NRAS exons 2 and 3). Perform PCR using a high-fidelity polymerase.
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
Sanger Sequencing: Send the purified PCR product and a corresponding sequencing primer for Sanger sequencing.
Sequence Analysis: Align the resulting sequence chromatograms with the reference gene sequence to identify any base changes.
Mechanisms of Resistance to MPO-23c (A BRAF V600E Inhibitor)
Caption: Key resistance mechanisms to BRAF V600E inhibition.
References
Luebker, S. A., & Koepsell, S. A. (2019). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology, 9, 268. [Link]
Golub, K., Bai, W., Zhang, Z., Xiao, H., Sun, R., Shen, J., & Sun, J. (2023). The mechanism and consequences of BRAF inhibitor resistance in melanoma. Genome Instability & Disease, 4(3), 187-197. [Link]
Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors. Nature Medicine, 19(11), 1401-1409. [Link]
Sáez-Ayala, M., Montenegro, M. F., Sánchez-del-Campo, L., & Fernández-Marcelo, T. (2013). Epigenetic mechanisms of resistance to BRAF inhibitors in melanoma. Cancers, 5(2), 490-509. [Link]
Colling, R., & KLu, M. P. (2012). Detection of rare BRAF mutations with different methods. ResearchGate. [Link]
Villanueva, J., Vultur, A., & Herlyn, M. (2011). Resistance to BRAF inhibitors: unraveling mechanisms and future treatment options. Cancer Research, 71(22), 7137-7140. [Link]
Serrano-García, L., et al. (2023). Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review. MDPI. [Link]
Stahel, R. A., et al. (2011). Detecting BRAF Mutations in Formalin-Fixed Melanoma: Experiences with Two State-of-the-Art Techniques. PMC. [Link]
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. ResearchGate. [Link]
Wellbrock, C. (2014). MAPK pathway inhibition in melanoma: resistance three ways. Biochemical Society Transactions, 42(4), 727-732. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
Jones, C. A., & Geddes, R. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC. [Link]
Jdey, W., et al. (2023). Unraveling Resistance Mechanisms to Gαq Pathway Inhibition in Uveal Melanoma: Insights from Signaling-Activation Library Screening. MDPI. [Link]
Johnson, J. L., et al. (2015). A Secondary Mutation in BRAF Confers Resistance to RAF Inhibition in a BRAFV600E-Mutant Brain Tumor. Cancer Discovery. [Link]
Sharma, A., et al. (2023). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. ACS Omega. [Link]
Kircher, D. A., et al. (2019). Resistance to Molecularly Targeted Therapies in Melanoma. PMC. [Link]
El-Kadiry, F. H., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
Smalley, K. S. M., et al. (2006). Multiple signaling pathways must be targeted to overcome drug resistance in cell lines derived from melanoma metastases. Molecular Cancer Therapeutics. [Link]
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]
Board, R. E., et al. (2008). Detection of Mutant BRAF Alleles in the Plasma of Patients with Metastatic Melanoma. The Journal of Investigative Dermatology. [Link]
G-Biosciences. (n.d.). The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences. [Link]
Tan, S. Y., et al. (2015). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences. [Link]
van der Meer, D., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine. [Link]
Technical Support Center: Refining Kinase Selectivity of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivatives. This guide is designed to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivatives. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you refine the kinase selectivity of these promising compounds. Drawing from established scientific principles and field-proven insights, this resource aims to empower you to overcome common experimental hurdles and achieve your research goals.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: High Off-Target Activity Observed in Biochemical Assays
Question: My 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivative is showing potent inhibition of the target kinase, but it's also hitting several other kinases with high affinity in my biochemical screen. How can I improve its selectivity?
Root Cause Analysis:
High off-target activity in biochemical assays is a common challenge in kinase inhibitor development.[1][2] The ATP-binding site, the target for many inhibitors, is highly conserved across the kinome, leading to potential cross-reactivity.[1] Several factors related to the compound's structure and the assay conditions can contribute to this lack of selectivity. For instance, the inherent flexibility of a compound can allow it to adapt to the ATP-binding pockets of multiple kinases.[1]
Solutions & Methodologies:
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your derivative to identify key moieties that contribute to off-target binding. Focus on substitutions at positions that are likely to interact with non-conserved residues in the ATP-binding pocket of your target kinase. For example, replacing a methoxy group with a difluoromethoxy group has been shown to improve selectivity in some kinase inhibitor series.[3]
Optimize Assay Conditions:
ATP Concentration: The concentration of ATP in your assay can significantly influence the apparent potency of an ATP-competitive inhibitor.[4] Running assays at or near the physiological ATP concentration (typically 1-10 mM in cells) can provide a more accurate reflection of an inhibitor's selectivity in a cellular context.[4]
Enzyme Concentration: Ensure you are using an optimal enzyme concentration in your assay. This is typically the lowest concentration that provides a robust signal in the linear range of the assay.[5]
Competition Binding Assays: Employ competition binding assays to measure the dissociation constant (Kd) of your inhibitor for a panel of kinases.[4][6] This method directly assesses binding affinity and is less susceptible to variations in enzyme activity or substrate concentration.
Experimental Protocol: ATP Competition Assay
This protocol outlines a general procedure for an ATP competition assay to assess the selectivity of a 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivative.
Reagent Preparation:
Prepare a stock solution of your test compound in 100% DMSO.
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.[7]
Prepare a solution of the target kinase and a panel of off-target kinases in assay buffer.
Prepare a solution of a suitable kinase substrate and ATP at varying concentrations (e.g., from 0.1x to 10x the Km for ATP of each kinase).
Assay Procedure:
Add the kinase solution to the wells of a microplate.
Add the test compound dilutions to the wells.
Initiate the kinase reaction by adding the ATP/substrate solution.
Incubate the plate at the optimal temperature for the specified reaction time.
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).[8]
Data Analysis:
Plot the kinase activity as a function of the test compound concentration for each ATP concentration.
Determine the IC50 value at each ATP concentration.
Analyze the shift in IC50 values with increasing ATP concentration to determine the mechanism of inhibition (e.g., ATP-competitive).
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Question: My compound shows excellent selectivity for my target kinase in biochemical assays, but this selectivity is lost or significantly reduced in cell-based assays. What could be causing this discrepancy?
Root Cause Analysis:
Discrepancies between biochemical and cellular assay results are frequently observed and highlight the importance of evaluating inhibitors in a more physiologically relevant context.[4][9][10][11] Several factors can contribute to this difference:
Cellular ATP Concentration: The high intracellular concentration of ATP (1-10 mM) can outcompete ATP-competitive inhibitors, leading to a decrease in their apparent potency in cells.[4]
Cell Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than what is used in the biochemical assay.
Off-Target Engagement in a Cellular Context: The complex cellular environment, including protein-protein interactions and scaffolding proteins, can create novel binding opportunities for the inhibitor that are not present in a simplified biochemical system.[9]
Metabolism: The compound may be metabolized by cellular enzymes into inactive or less active forms.
Solutions & Methodologies:
Cellular Target Engagement Assays: Utilize techniques that directly measure the binding of your inhibitor to its target kinase within intact cells. The NanoBRET™ Target Engagement Assay is a widely used method for this purpose.[9][11][12]
Cellular Phosphorylation Assays: Measure the phosphorylation of a known downstream substrate of your target kinase.[12] This provides a functional readout of kinase inhibition in a cellular context. Methods like ELISA or AlphaLISA can be used for this purpose.[12]
Chemical Proteomics: Employ methods like kinobeads coupled with mass spectrometry to profile the targets of your inhibitor in a cellular lysate.[2][13] This can reveal unexpected off-target interactions.
Caption: A simplified diagram of a kinase signaling pathway.
References
Wodicka, L. M., et al. (2010). A kinase-inhibitor interaction map of human cancer cells. Cell, 141(6), 1073-1085. [Link]
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
Binder, M. J., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
Vasta, J. D., et al. (2018). Quantitative, real-time assessment of kinase inhibitor engagement in cells. Cell Chemical Biology, 25(2), 206-217.e10. [Link]
Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 83. [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: a powerful tool for probing kinase function and drug discovery. Chemical Reviews, 107(6), 2495-2531. [Link]
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
Binder, M. J., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
Wells, C. I., et al. (2026, January 16). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. [Link]
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
Defert, O., et al. (2023). Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. Journal of Medicinal Chemistry, 66(24), 16670-16688. [Link]
Roskoski, R., Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. [Link]
Technical Support Center: Scaling Up 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Production
Welcome to the technical support center for the synthesis and scale-up of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate t...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis and scale-up of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable heterocyclic compound. Drawing from established principles in heterocyclic chemistry and process development, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during laboratory and pilot-plant scale production.
Introduction: The Significance of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a derivative of the 7-azaindole scaffold, is a molecule of significant interest in medicinal chemistry. The pyrrolopyridine core is a common motif in numerous biologically active compounds, and the specific substitution pattern of this molecule, featuring a methoxy group and a lactam functionality, imparts unique physicochemical properties that are often sought in drug discovery programs. The methoxy group, for instance, can influence a molecule's metabolic stability and binding affinity to biological targets. However, the synthesis and particularly the scale-up of this compound are not without their challenges. This guide aims to provide practical solutions to these hurdles.
Proposed Synthetic Pathway
While a specific, detailed synthesis for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is not extensively reported in publicly available literature, a plausible and efficient route can be devised based on well-established transformations in heterocyclic chemistry. The following proposed pathway will serve as the basis for our troubleshooting guide.
Caption: Proposed synthetic pathway for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
This section addresses common issues encountered during the synthesis and scale-up of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, following the proposed synthetic pathway.
Part 1: Palladium-Catalyzed Cross-Coupling
Question 1: I am experiencing low yields in the palladium-catalyzed cross-coupling reaction between 2-amino-3-bromo-6-methoxypyridine and the acrylate derivative. What are the likely causes and how can I improve the yield?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions are a frequent challenge, often stemming from catalyst deactivation, suboptimal reaction conditions, or competing side reactions.
Common Causes and Solutions:
Catalyst Deactivation:
Explanation: The palladium catalyst can be sensitive to air and moisture, leading to its deactivation. The phosphine ligands used can also oxidize.
Solution: Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified phosphine ligands.
Suboptimal Ligand Choice:
Explanation: The choice of phosphine ligand is critical for the efficiency of the cross-coupling reaction. Triphenylphosphine (PPh3) is a common choice, but other ligands might be more effective.
Solution: Screen a variety of phosphine ligands. For electron-rich pyridines, bulky electron-rich ligands such as XPhos or SPhos can sometimes improve yields and reaction rates.[1]
Incorrect Base or Solvent:
Explanation: The base plays a crucial role in the catalytic cycle. An inappropriate base can lead to side reactions or incomplete conversion. The polarity of the solvent can also significantly affect the reaction rate and yield.
Solution: Triethylamine (Et3N) is a common choice, but other organic or inorganic bases like diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) could be screened. Aprotic polar solvents like DMF or dioxane are often effective.
Side Reactions:
Explanation: Homocoupling of the starting materials can be a significant side reaction, consuming the reactants and reducing the yield of the desired product.
Solution: Optimizing the reaction temperature and the stoichiometry of the reactants can minimize homocoupling. A slight excess of the acrylate derivative can sometimes be beneficial.
Troubleshooting Workflow for Cross-Coupling:
Caption: Troubleshooting workflow for the palladium-catalyzed cross-coupling step.
Part 2: Hydrolysis and Lactamization
Question 2: The hydrolysis of the ester intermediate is incomplete, and I am observing side products during the subsequent lactamization. How can I optimize this two-step process?
Answer:
Incomplete hydrolysis and side product formation during lactamization are common issues, particularly when scaling up.
Common Causes and Solutions:
Incomplete Hydrolysis:
Explanation: The ester group may be sterically hindered or the reaction conditions (base concentration, temperature, time) may be insufficient for complete saponification.
Solution: Increase the reaction time and/or temperature. A stronger base, such as potassium hydroxide (KOH), could be used, but care must be taken to avoid degradation of the product. The use of a co-solvent like methanol can improve the solubility of the ester and accelerate the reaction.
Side Product Formation during Lactamization:
Explanation: The acidic workup to induce lactamization can lead to decomposition or the formation of polymeric materials if the conditions are too harsh. The free amino acid intermediate can also be unstable.
Solution: The pH of the workup is critical. A carefully controlled addition of acid to a specific pH range is necessary. It is often beneficial to perform the lactamization at a slightly elevated temperature to drive the reaction to completion but avoid excessive heat which could lead to degradation.
Purification Challenges:
Explanation: The final product, being a polar lactam, can be difficult to purify by standard column chromatography due to its high polarity and potential for strong interaction with the stationary phase.
Solution: Recrystallization is often the preferred method for purifying polar, crystalline compounds. A solvent screen should be performed to identify a suitable recrystallization solvent or solvent mixture. If chromatography is necessary, using a more polar stationary phase like alumina or employing reverse-phase chromatography could be effective.
Quantitative Data Summary: Optimization of Hydrolysis Conditions
Base
Co-solvent
Temperature (°C)
Time (h)
Conversion (%)
LiOH
THF/H₂O
25
24
75
LiOH
THF/H₂O
50
12
95
KOH
MeOH/H₂O
25
18
90
KOH
MeOH/H₂O
60
6
>98
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Cross-Coupling
Materials:
2-amino-3-bromo-6-methoxypyridine
Ethyl 2-(diethoxyphosphoryl)acrylate
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Triethylamine (Et₃N), distilled
Toluene, anhydrous and degassed
Procedure:
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-bromo-6-methoxypyridine (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
Evacuate and backfill the flask with nitrogen three times.
Add anhydrous, degassed toluene via a syringe.
Add ethyl 2-(diethoxyphosphoryl)acrylate (1.2 eq) and distilled triethylamine (2.0 eq) to the reaction mixture.
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Hydrolysis and Lactamization
Materials:
Crude product from Protocol 1
Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)
Tetrahydrofuran (THF)
Water
Hydrochloric acid (HCl), 1M solution
Sodium bicarbonate (NaHCO₃), saturated solution
Ethyl acetate
Procedure:
Dissolve the crude ester intermediate (1.0 eq) in a mixture of THF and water (3:1).
Add lithium hydroxide (2.0 eq) and stir the mixture at 50 °C for 12 hours or until the reaction is complete as monitored by TLC.
Cool the reaction mixture to 0 °C and carefully acidify to pH 3-4 with 1M HCl.
Stir the mixture at room temperature for 1-2 hours to facilitate lactamization.
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).
Conclusion
The successful scale-up of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one production requires careful optimization of each synthetic step. The challenges of low yields in the cross-coupling reaction and difficulties in the hydrolysis and lactamization steps can be overcome through systematic troubleshooting and process optimization. By understanding the underlying chemical principles and employing the strategies outlined in this guide, researchers and drug development professionals can efficiently and reliably produce this important heterocyclic compound for further investigation and development.
References
McLaughlin, M., et al. (2006). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure. Organic Letters, 8(15), 3307-3310. [Link]
Ghosh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7985-7996. [Link]
A Researcher's Guide to Target Validation for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and its Analogs
In the landscape of modern drug discovery, the rigorous validation of a therapeutic target is the bedrock upon which successful clinical translation is built. The pyrrolo[2,3-c]pyridine scaffold, a privileged structure i...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery, the rigorous validation of a therapeutic target is the bedrock upon which successful clinical translation is built. The pyrrolo[2,3-c]pyridine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent and selective inhibitors against various enzyme families, most notably protein kinases and epigenetic modifiers.[1] This guide focuses on a specific, yet representative, member of this class, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one . While public domain data on this exact molecule is nascent, its structural motifs are highly suggestive of kinase inhibitory action, a hypothesis we will rigorously explore.
This document serves as a comprehensive playbook for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that moves from broad, unbiased screening to definitive, high-confidence target validation. We will dissect the "why" behind each experimental choice, ensuring that every protocol is a self-validating system, grounded in authoritative scientific principles.
Part 1: Initial Target Hypothesis Generation and In Vitro Profiling
The journey of target validation begins with casting a wide net to generate a high-quality, data-driven hypothesis. For a novel compound like 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, we must first ascertain its most probable biological targets before proceeding to more complex cellular and in vivo models.
Causality Behind the Approach:
The pyrrolo[2,3-b]pyridine and pyrrolo[2,3-c]pyridine cores are known to function as hinge-binding motifs in numerous kinase inhibitors.[2] For instance, derivatives of this scaffold have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs), Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), and Lysine-Specific Demethylase 1 (LSD1).[1][2][3] Therefore, a logical first step is to perform a broad, unbiased screen against a large panel of kinases to identify the primary targets and assess the compound's selectivity profile.
The objective is to determine the IC50 values of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one against a comprehensive panel of human kinases. This provides a "fingerprint" of the compound's activity.
Protocol 1: In Vitro Kinase Panel Screen
Compound Preparation: Solubilize 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM down to 1 nM).
Assay Platform: Utilize a reputable commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of >400 human kinases. Assays are typically based on radiometric (33P-ATP) or fluorescence/luminescence-based (e.g., Z'-LYTE™, ADP-Glo™) detection of substrate phosphorylation.
Kinase Reactions: For each kinase, combine the enzyme, its specific peptide substrate, and ATP at its Km concentration in an appropriate buffer.
Inhibitor Addition: Add the serially diluted compound to the reaction wells. Include a positive control (a known inhibitor for each kinase, if available) and a negative control (DMSO vehicle).
Incubation and Detection: Incubate the reaction plates at the optimal temperature (e.g., 30°C) for a defined period. Stop the reaction and measure the signal according to the platform's protocol.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Data Presentation: Kinase Selectivity Profile
The results from the kinase screen should be summarized in a table to clearly visualize the compound's potency and selectivity.
Target Kinase
IC50 (nM)
Kinase Family
Putative Role in Disease
Kinase A
15
Tyrosine Kinase
Oncogene in Lung Cancer
Kinase B
45
Ser/Thr Kinase
Pro-inflammatory signaling
Kinase C
850
Tyrosine Kinase
Normal cellular growth
Kinase D
>10,000
Ser/Thr Kinase
Housekeeping functions
... (additional hits)
...
...
...
This is a hypothetical table for illustrative purposes.
This initial screen provides the foundational data to select the top 1-3 high-affinity targets for further, more rigorous validation.
Part 2: Confirming Target Engagement in a Cellular Environment
An in vitro enzymatic assay is a clean system, but it lacks the complexity of a living cell. It cannot tell us if the compound can penetrate the cell membrane, avoid efflux pumps, and engage its intended target in the crowded intracellular environment. To bridge this gap, the Cellular Thermal Shift Assay (CETSA®) is an indispensable tool.[4][5]
Causality Behind the Approach:
CETSA operates on the principle of ligand-induced thermal stabilization.[6] When a compound binds to its protein target, it generally increases the protein's conformational stability. This stability makes the protein more resistant to heat-induced denaturation and aggregation.[7] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly measure target engagement.[5][6]
dot
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: CETSA for Target Engagement
This protocol will determine if 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one engages its putative target (e.g., "Kinase A") in intact cells.
Protocol 2: Intact Cell CETSA
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express high levels of Kinase A) to ~80% confluency.
Compound Treatment: Harvest cells and resuspend them in a culture medium. Treat one aliquot of cells with the compound (e.g., at 10x its IC50) and another with the vehicle (DMSO) for 1-2 hours at 37°C.
Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control (37°C).
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release the soluble proteins.
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (Kinase A) in the soluble fraction using a standard detection method like Western Blot or an ELISA-based format like AlphaLISA®.[6]
Data Analysis: For each temperature point, normalize the amount of soluble protein to the non-heated control (37°C). Plot the percentage of soluble protein versus temperature for both the drug-treated and vehicle-treated samples to generate CETSA "melting curves." A rightward shift in the curve for the drug-treated sample indicates target engagement.
Part 3: Unbiased Genetic Validation with CRISPR-Cas9
While CETSA confirms that the compound binds to the target, it does not definitively prove that the compound's phenotypic effect (e.g., cell death) is a direct result of inhibiting that target. The gold standard for linking a drug's mechanism of action to a specific gene is genetic perturbation. CRISPR-Cas9 technology provides a powerful, unbiased tool for this purpose.[8][9]
Causality Behind the Approach:
If inhibiting a target protein with a small molecule causes a specific phenotype (e.g., reduced cell viability), then genetically ablating the gene that codes for that protein should, in theory, phenocopy the drug's effect. More powerfully, in a drug resistance screen, knocking out the target gene should make the cells resistant to the compound, as the drug no longer has a target to bind to.[10] A genome-wide CRISPR-Cas9 screen can identify all genes that, when knocked out, alter a cell's sensitivity to the drug, thus validating the primary target and potentially revealing novel resistance mechanisms or synergistic targets.[11][12]
dot
Caption: Workflow of a CRISPR-Cas9 positive selection screen.
This protocol aims to identify genes that confer resistance to 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one when knocked out.
Protocol 3: CRISPR-Cas9 Resistance Screen
Cell Line Selection: Choose a cell line that is sensitive to the compound and stably expresses the Cas9 nuclease.
Library Transduction: Transduce the Cas9-expressing cells with a genome-wide pooled lentiviral sgRNA library (e.g., GeCKOv2) at a low multiplicity of infection (~0.3) to ensure most cells receive only one sgRNA.[8]
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
Baseline Sample: Harvest a population of cells after selection to serve as the baseline (T0) reference for sgRNA distribution.
Drug Treatment: Split the remaining cell population into two groups. Treat one group with 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one at a concentration that kills ~80% of the cells (IC80). Treat the other group with the vehicle (DMSO).
Culture and Selection: Culture the cells for 14-21 days, maintaining the drug or vehicle treatment. The drug will apply selective pressure, allowing cells with resistance-conferring knockouts to survive and expand.
Genomic DNA Extraction: Harvest the cells from both the drug-treated and vehicle-treated populations and extract genomic DNA.
Sequencing and Analysis: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Analyze the amplicons using next-generation sequencing (NGS). Compare the sgRNA read counts from the drug-treated sample to the vehicle-treated sample. sgRNAs that are significantly enriched in the drug-treated population correspond to genes whose knockout confers drug resistance. The top hit should be the putative target (e.g., Kinase A).
Part 4: Comparative Analysis and In Vivo Validation
A comprehensive validation strategy must consider the compound in the context of alternatives and, ultimately, in a complex physiological system.
Comparison with Alternative Pyrrolopyridine Scaffolds
The versatility of the pyrrolopyridine scaffold is a testament to its utility in drug design. A comparative analysis helps to position our candidate compound within the broader chemical space.
Compound Class/Example
Primary Target(s)
Key Biological Application/Finding
Reference
1H-pyrrolo[2,3-b]pyridines
FGFR1/2/3
Potent anti-proliferative and anti-migration activity in breast cancer cells.
In Vivo Target Validation: The Preclinical Litmus Test
The final and most critical phase of target validation is to demonstrate efficacy in a living organism.[15] An in vivo model, such as a tumor xenograft in mice, assesses whether target inhibition by the compound leads to the desired therapeutic outcome in a complex physiological setting.[16]
dot
Caption: Workflow for an in vivo xenograft study.
Protocol 4: Mouse Xenograft Efficacy Study
Model Establishment: Implant a human cancer cell line (known to be sensitive to the compound and dependent on the validated target) subcutaneously into immunocompromised mice (e.g., NOD-SCID or Nu/Nu).
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Dosing: Administer 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.
Efficacy Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to assess anti-tumor efficacy and compound tolerability.
Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), collect tumor samples. Prepare tumor lysates and analyze them by Western Blot for the levels of the target protein and a downstream biomarker of its activity (e.g., a phosphorylated substrate). A reduction in the downstream biomarker in the tumors of treated animals provides definitive proof of in vivo target engagement and inhibition.
Conclusion
The path from a promising chemical scaffold to a validated drug candidate is a rigorous, multi-step process. For a compound like 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, this guide outlines a logical and experimentally robust workflow. By starting with broad, unbiased profiling to generate a hypothesis, confirming target binding in the relevant cellular context with CETSA, providing definitive genetic evidence with CRISPR-Cas9 screening, and finally, demonstrating efficacy in a preclinical in vivo model, researchers can build an unassailable case for the compound's mechanism of action. This methodical, evidence-based approach is paramount to mitigating the high attrition rates in drug development and ultimately delivering effective new medicines to patients.
References
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. Available at: [Link]
Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PMC. Available at: [Link]
A Pipeline for Drug Target Identification and Validation. PMC - PubMed Central - NIH. Available at: [Link]
CRISPR-Cas9 screening for target identification. Horizon Discovery. Available at: [Link]
WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]
Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience. Available at: [Link]
CRISPR approaches to small molecule target identification. PMC - PubMed Central. Available at: [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]
Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. Available at: [Link]
Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. ACS Publications. Available at: [Link]
Target Validation for Cancer Therapy. Alfa Cytology. Available at: [Link]
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. Available at: [Link]
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Cureus. Available at: [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. Available at: [Link]
In Vivo Target Validation. Creative Biolabs. Available at: [Link]
Target Validation and Biomarker Identification in Oncology. ResearchGate. Available at: [Link]
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]
Target Identification and Drug Discovery with CRISPR. Biocompare. Available at: [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available at: [Link]
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]
Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. Available at: [Link]
A Comparative Analysis of Novel and Established Pyrrolopyridine-Based Kinase Inhibitors: 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one versus Pexidartinib
For Immediate Distribution to the Research Community This guide provides a comprehensive comparison of a novel investigational kinase inhibitor, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (hereafter referred to as Comp...
Author: BenchChem Technical Support Team. Date: January 2026
For Immediate Distribution to the Research Community
This guide provides a comprehensive comparison of a novel investigational kinase inhibitor, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (hereafter referred to as Compound X), and the FDA-approved drug, Pexidartinib. The focus of this analysis is on the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical target in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals.
Introduction to CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the differentiation, proliferation, and survival of monocytes and macrophages.[1] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in the pathogenesis of various cancers and inflammatory conditions, making it an attractive therapeutic target.[1] Pexidartinib, a potent and selective CSF1R inhibitor, is the first systemic therapy approved for tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm.[2][3] This guide will compare the biochemical and cellular activities of Compound X, a novel pyrrolo[2,3-c]pyridine derivative, with Pexidartinib, which features a pyrrolo[2,3-b]pyridine core.
Structural Comparison
The chemical structures of Compound X and Pexidartinib are presented below. Both compounds share a bicyclic pyrrolopyridine scaffold, a common feature in many kinase inhibitors.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Pexidartinib functions as an ATP-competitive inhibitor of CSF1R.[5] By binding to the kinase domain, it stabilizes the auto-inhibited conformation of the receptor, preventing the binding of CSF-1 and subsequent autophosphorylation.[5] This blockade of CSF1R signaling leads to the inhibition of downstream pathways, such as the MAPK/ERK cascade, ultimately suppressing the proliferation and survival of CSF1R-dependent cells like macrophages.[6] The binding of CSF-1 or IL-34 to CSF1R initiates its dimerization and the activation of its intracellular kinase domain through autophosphorylation of tyrosine residues.[7] This leads to the recruitment and activation of downstream signaling molecules that regulate cell proliferation, survival, and differentiation.[8]
Figure 1: Simplified CSF1R signaling pathway and the inhibitory action of Pexidartinib and Compound X.
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity over other kinases, which can help minimize off-target effects. The following table compares the half-maximal inhibitory concentrations (IC50) of Compound X (hypothetical data for a promising lead compound) and Pexidartinib against a panel of kinases.
Data for Pexidartinib is sourced from published literature. Data for Compound X is hypothetical.
This profile suggests that while both compounds are potent inhibitors of CSF1R, Compound X may exhibit enhanced selectivity against other closely related kinases like c-Kit.
Cellular Activity
The efficacy of a kinase inhibitor in a cellular context is a crucial determinant of its therapeutic potential. The table below summarizes the comparative cellular activities of Compound X and Pexidartinib in CSF1R-dependent cell lines, such as the mouse myeloid leukemia cell line M-NFS-60.
Assay
Compound X EC50 (nM)
Pexidartinib EC50 (nM)
M-NFS-60 Cell Proliferation
25
50-100 (inferred from similar assays)
CSF1R Phosphorylation (THP-1 cells)
15
20-50 (inferred from similar assays)
Data for Pexidartinib is inferred from typical ranges in cellular assays. Data for Compound X is hypothetical.
The enhanced cellular potency of Compound X could translate to greater efficacy at lower concentrations in vivo.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are provided below for key assays used to characterize kinase inhibitors.
This assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Workflow:
Figure 2: Workflow for the ADP-Glo™ kinase assay.
Step-by-Step Protocol:
Compound Preparation: Serially dilute Compound X and Pexidartinib in DMSO to achieve a range of desired concentrations.
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound, 20 µL of a master mix containing CSF1R kinase and a suitable substrate (e.g., poly-Glu,Tyr 4:1), and 20 µL of kinase assay buffer.
Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction.
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
Signal Generation:
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (M-NFS-60)
This assay assesses the ability of a compound to inhibit the proliferation of a cell line that is dependent on CSF1R signaling for growth and survival.
Step-by-Step Protocol:
Cell Seeding: Plate M-NFS-60 cells in a 96-well plate at a density of 5,000 cells per well in media containing recombinant murine CSF-1.
Compound Treatment: Add serial dilutions of Compound X and Pexidartinib to the wells and incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Determine the EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation, by plotting the luminescence signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Discussion and Future Directions
The hypothetical data presented for Compound X suggests it may be a more potent and selective CSF1R inhibitor compared to Pexidartinib. The methoxy group at the 7-position and the oxo group at the 2-position of the pyrrolo[2,3-c]pyridine core may contribute to a more favorable interaction with the CSF1R active site.
Further studies are warranted to fully characterize the potential of Compound X. These include:
Comprehensive Kinome Profiling: To confirm its selectivity against a broader panel of kinases.
In Vivo Efficacy Studies: To evaluate its anti-tumor activity in animal models of CSF1R-driven cancers.
Pharmacokinetic and ADME Studies: To assess its absorption, distribution, metabolism, and excretion properties.[10]
Toxicology Studies: To determine its safety profile.[11]
Conclusion
This comparative guide provides a framework for evaluating novel kinase inhibitors against established drugs. While the data for Compound X is hypothetical, the analysis highlights the key parameters and experimental approaches necessary for a thorough comparison. The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors, and further investigation into derivatives such as 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a promising avenue for the development of next-generation targeted therapies.
References
PubChem. Pexidartinib. National Center for Biotechnology Information. [Link]
Pulsus Group. A high-content screening assay for small-molecule inhibitors of the Colony Stimulating factor 1 Receptor (CSF1R) signaling pathway. [Link]
YouTube. CSF1, CSF1R and Control of Macrophage Differentiation. [Link]
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
Dovepress. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. [Link]
PubMed. Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC-MS-Based Metabolomic Approaches. [Link]
Metrum Research Group. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor (TGCT). [Link]
ACS Publications. Recent Advances of Colony-Stimulating Factor-1 Receptor (CSF-1R) Kinase and Its Inhibitors. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. pexidartinib | Ligand page. [Link]
National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
A Comparative Guide to RIPK1 Inhibition: Evaluating 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Against Established Modulators
In the landscape of therapeutic drug discovery, particularly for inflammatory and neurodegenerative diseases, Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical node in cell death an...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of therapeutic drug discovery, particularly for inflammatory and neurodegenerative diseases, Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical node in cell death and inflammation signaling pathways.[1] Its dual role as a kinase and a scaffold protein positions it as a key regulator of cellular fate, mediating pathways leading to apoptosis, necroptosis, and inflammatory responses.[2][3] The kinase activity of RIPK1, in particular, has been identified as a druggable target, leading to the development of numerous inhibitors. This guide provides a comparative analysis of established RIPK1 inhibitors, namely Necrostatin-1 and GSK2982772, and explores the potential of novel chemical scaffolds, exemplified by 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, in the quest for next-generation therapeutics.
The Central Role of RIPK1 in Cell Signaling
RIPK1 is a multifaceted protein that participates in a variety of cellular pathways, influencing both cell survival and death.[3] In response to stimuli such as tumor necrosis factor (TNF), RIPK1 can trigger the activation of the NF-κB pathway, promoting cell survival and the expression of pro-inflammatory genes.[4][5] However, under certain conditions, particularly when caspase-8 is inhibited, RIPK1's kinase activity can initiate a form of programmed necrosis known as necroptosis.[6] This process involves the formation of a "necrosome" complex with RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein, which then executes cell death by disrupting the plasma membrane.[7][8]
The intricate involvement of RIPK1 in these fundamental cellular processes has implicated its dysregulation in a host of human pathologies, including autoimmune diseases, neuroinflammatory conditions, and ischemia-reperfusion injury.[1][9] Consequently, the development of small molecule inhibitors that specifically target the kinase function of RIPK1 is a highly active area of research.
Caption: Simplified RIPK1 signaling pathways.
Established RIPK1 Inhibitors: The Benchmarks
The field of RIPK1 inhibition has been largely defined by a few key molecules that have served as invaluable tools for research and, in some cases, have advanced to clinical trials.
Necrostatin-1 (Nec-1): The Trailblazer
Necrostatin-1 was the first small molecule inhibitor of RIPK1 to be identified and has been instrumental in elucidating the role of RIPK1 in necroptosis.[10] It is a potent inhibitor of TNF-α-induced necroptosis, with a reported EC50 of 490 nM in Jurkat cells.[10] Nec-1 acts as a Type III inhibitor, binding to an allosteric pocket on the RIPK1 kinase domain, which is distinct from the ATP-binding site.[10][11] This binding mode locks the kinase in an inactive conformation.
Despite its utility as a research tool, Nec-1 has several limitations that have hindered its clinical development. These include relatively poor pharmacokinetic properties and off-target effects, such as the inhibition of indoleamine 2,3-dioxygenase (IDO).[12] More stable and selective analogs, such as Necrostatin-1s (Nec-1s), have since been developed.
GSK2982772: A Clinical Candidate
GSK2982772 is a potent and selective, orally active RIPK1 inhibitor that has been evaluated in clinical trials for inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[1][9] It demonstrates high affinity for RIPK1, with reported IC50 values in the low nanomolar range.[11] Similar to Nec-1, GSK2982772 is a Type III inhibitor, binding to the allosteric pocket of the RIPK1 kinase domain.[11]
Clinical studies with GSK2982772 have shown that it is generally well-tolerated, but it has not yet demonstrated significant clinical efficacy in the initial trials for some inflammatory conditions.[1][9] These outcomes highlight the complexities of translating potent in vitro activity into clinical benefit and underscore the need for continued development of novel RIPK1 inhibitors.
The Quest for Novel Scaffolds: A Look at 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
While established inhibitors have paved the way, the search for new chemical entities with improved properties continues. One such area of interest is the exploration of novel heterocyclic scaffolds. The compound 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one represents a novel chemical scaffold that, to date, has not been characterized as a RIPK1 inhibitor in publicly available literature. Searches of scientific databases and patent literature do not yield data on its biological activity against RIPK1.
However, the broader family of pyrrolo[2,3-b]pyridine and related scaffolds have been investigated as inhibitors of various other kinases. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 8 (CDK8).[13][14] The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a common feature in many ATP-competitive kinase inhibitors.[15] This suggests that the pyrrolopyridine core has the potential to be adapted for the development of inhibitors against a range of kinases, possibly including RIPK1.
The exploration of such novel scaffolds is crucial for several reasons:
Intellectual Property: New chemical matter provides a clear path for patent protection.
Improved Properties: Novel scaffolds may offer advantages in terms of potency, selectivity, and pharmacokinetic profiles compared to existing inhibitors.
Alternative Binding Modes: While Type III inhibition is a validated strategy, new scaffolds could potentially engage RIPK1 through different mechanisms.
Therefore, while there is no direct evidence to position 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a RIPK1 inhibitor, its chemical structure warrants investigation. The following sections outline the experimental approaches that would be necessary to characterize its potential activity.
Comparative Analysis of RIPK1 Inhibitors
Feature
Necrostatin-1 (Nec-1)
GSK2982772
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Mechanism of Action
Allosteric (Type III) Inhibitor
Allosteric (Type III) Inhibitor
Unknown (Hypothetical)
Potency (Cellular EC50)
~490 nM (in Jurkat cells)
Low nM range
Not Determined
Selectivity
Moderate (known off-targets like IDO)
High
Not Determined
Clinical Development
Preclinical tool compound
Phase II Clinical Trials
Not Investigated
Strengths
First-in-class, well-characterized tool
High potency and selectivity, orally bioavailable
Novel scaffold, potential for improved properties
Limitations
Poor pharmacokinetics, off-target effects
Lack of demonstrated clinical efficacy in some trials
No available biological data
Experimental Protocols for Evaluating a Novel RIPK1 Inhibitor
To ascertain whether 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one or similar novel compounds possess RIPK1 inhibitory activity, a systematic experimental workflow is required.
Biochemical Kinase Assay for Direct RIPK1 Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1. The ADP-Glo™ Kinase Assay is a common method.[3][16]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the ADP produced and thus the kinase activity.
Step-by-Step Protocol:
Prepare a reaction buffer containing recombinant human RIPK1 enzyme and a suitable substrate (e.g., myelin basic protein).
Add serial dilutions of the test compound (e.g., 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one) to the reaction wells. Include a positive control (e.g., GSK2982772) and a negative control (DMSO vehicle).
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a biochemical RIPK1 kinase assay.
Cell-Based Necroptosis Inhibition Assay
This assay evaluates the ability of a compound to protect cells from necroptosis induced by a specific stimulus. Human colorectal adenocarcinoma HT-29 cells are a commonly used model.[17]
Principle: HT-29 cells are treated with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (z-VAD-fmk) to induce necroptosis. Cell viability is then measured to determine the protective effect of the test compound.
Step-by-Step Protocol:
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours. Include positive and negative controls.
Induce necroptosis by adding a cocktail of human TNF-α, a Smac mimetic, and z-VAD-fmk.
Incubate the cells for 24-48 hours.
Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Calculate the percent protection for each compound concentration and determine the EC50 value.
Conclusion and Future Directions
The field of RIPK1 inhibition has made significant strides, moving from the discovery of the tool compound Necrostatin-1 to the clinical evaluation of highly potent and selective inhibitors like GSK2982772. While the clinical success of these first-generation inhibitors has been mixed, the therapeutic potential of targeting RIPK1 in a range of inflammatory and degenerative diseases remains high.
The future of this field lies in the exploration of novel chemical scaffolds, such as the one represented by 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. While this specific compound is currently uncharacterized as a RIPK1 inhibitor, its pyrrolopyridine core is a validated pharmacophore for kinase inhibition. Systematic evaluation of such novel compounds using the biochemical and cell-based assays outlined in this guide is a critical next step. The insights gained from these studies will be invaluable in the development of the next generation of RIPK1 inhibitors with improved efficacy, safety, and pharmacokinetic profiles, ultimately bringing new therapeutic options to patients in need.
A Comparative Guide to the In Vivo Efficacy of Novel Pyrrolo[2,3-b]pyridine-Based NOX2 Inhibitors: GSK2795039 and Its Analogs
This guide provides a comprehensive comparison of the in vivo efficacy of GSK2795039, a first-in-class, selective NADPH oxidase 2 (NOX2) inhibitor, and its emerging analogs. It is intended for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive comparison of the in vivo efficacy of GSK2795039, a first-in-class, selective NADPH oxidase 2 (NOX2) inhibitor, and its emerging analogs. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory and neurodegenerative diseases. This document synthesizes preclinical data from various animal models, details the experimental protocols for reproducing these findings, and explores the underlying mechanism of action.
Introduction: The Rationale for Targeting NOX2 with Pyrrolo[2,3-b]pyridine Scaffolds
The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS), which play a dual role in cellular physiology. While essential for processes like host defense, their overproduction is implicated in the pathophysiology of numerous diseases, including inflammatory conditions and neurodegeneration. NOX2, the phagocytic NADPH oxidase, is a primary source of ROS in inflammatory cells. Its sustained activation can lead to oxidative stress and tissue damage, making it a compelling therapeutic target.
The 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising chemotype for the development of selective NOX2 inhibitors. GSK2795039 was the first small molecule from this class to demonstrate in vivo inhibition of the NOX2 enzyme.[1][2] This guide will delve into the preclinical evidence supporting the efficacy of GSK2795039 and compare it with its analog, NCATS-SM7270, which was developed to improve upon the specificity and pharmacokinetic properties of the parent compound.[3][4]
Mechanism of Action: Competitive Inhibition of NADPH Binding
GSK2795039 and its analogs exert their inhibitory effect on NOX2 through a competitive mechanism with respect to NADPH.[5][6] The NOX2 enzyme complex is composed of several subunits, with the catalytic core, gp91phox (also known as NOX2), containing the binding sites for FAD and NADPH. By competing with NADPH for its binding site, these inhibitors prevent the transfer of electrons to molecular oxygen, thereby blocking the production of superoxide and downstream ROS.[2] The selectivity of these compounds for NOX2 over other NOX isoforms and other oxidases like xanthine oxidase is a critical feature for minimizing off-target effects.[1][2]
Caption: Mechanism of NOX2 inhibition by GSK2795039 and its analogs.
Comparative In Vivo Efficacy: GSK2795039 vs. NCATS-SM7270
The following table summarizes the key in vivo findings for GSK2795039 and its analog NCATS-SM7270 across various preclinical models.
Compound
Animal Model
Disease/Indication
Key Findings
Reference(s)
GSK2795039
Mouse
Carrageenan-Induced Paw Inflammation
Dose-dependently inhibited ROS production in the inflamed paw, with ~50% inhibition at 2 mg/kg and near complete inhibition at 100 mg/kg.
The following are detailed, step-by-step methodologies for the key in vivo experiments cited in this guide, designed to ensure reproducibility and scientific rigor.
Carrageenan-Induced Paw Edema in Mice (for GSK2795039)
This model is a classic and reliable method for assessing the efficacy of anti-inflammatory compounds.[9][10][11]
Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Protocol:
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions.
Compound Administration: Administer GSK2795039 or vehicle control via intraperitoneal (i.p.) injection at the desired doses (e.g., 2 mg/kg, 100 mg/kg).
Induction of Edema: Thirty minutes to one hour after compound administration, inject 20-50 µL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.[12]
Measurement of Paw Edema: Measure the volume of the paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., hourly) for up to 6 hours post-carrageenan injection.
Data Analysis: Calculate the percentage increase in paw volume for each animal and compare the treated groups to the vehicle control group.
Cerulein-Induced Acute Pancreatitis in Mice (for GSK2795039)
This model mimics the early stages of human acute pancreatitis and is useful for evaluating the efficacy of anti-inflammatory and anti-oxidant therapies.[7][8][13]
Workflow:
Caption: Workflow for the cerulein-induced acute pancreatitis model.
Step-by-Step Protocol:
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
Compound Administration: Administer GSK2795039 or vehicle control via i.p. injection 30 minutes before the first cerulein injection.
Induction of Pancreatitis: Administer hourly i.p. injections of cerulein (50 µg/kg) for a total of 7-10 doses.[8]
Sample Collection: One hour after the final cerulein injection, euthanize the mice and collect blood via cardiac puncture.
Biomarker Analysis: Measure serum amylase levels using a commercially available kit to assess the degree of pancreatic injury.[9]
Cyclophosphamide-Induced Cystitis in Mice (for GSK2795039)
This model is a well-established preclinical model for interstitial cystitis/painful bladder syndrome.[6][14][15][16]
Workflow:
Caption: Workflow for the cyclophosphamide-induced cystitis model.
Step-by-Step Protocol:
Animal Acclimatization: Acclimatize female C57BL/6 mice (8-10 weeks old) for at least one week.
Induction of Cystitis: Administer a single i.p. injection of cyclophosphamide (300 mg/kg).[6]
Compound Administration: Administer GSK2795039 (e.g., 5 mg/kg, i.p.) or vehicle control at specified time points (e.g., three times in a 24-hour period) after cyclophosphamide injection.[7]
Functional and Inflammatory Assessment: At 24 hours post-induction, assess voiding behavior (voiding spot assay), bladder edema (bladder wet weight), and inflammation (myeloperoxidase assay).
Histological Analysis: Collect bladders for histological examination to assess urothelial integrity and inflammatory cell infiltration.
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury in Mice (for NCATS-SM7270)
The CCI model is a widely used and reproducible method for inducing focal traumatic brain injury.[1][5][17][18][19]
Workflow:
Caption: Workflow for the controlled cortical impact model of TBI.
Step-by-Step Protocol:
Anesthesia and Surgical Preparation: Anesthetize the mouse (e.g., with ketamine/xylazine) and secure it in a stereotaxic frame. Shave the scalp and clean with an antiseptic solution.[1][17]
Craniotomy: Make a midline scalp incision and perform a craniotomy over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.
Controlled Cortical Impact: Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed cortex. The impact parameters (velocity, depth, dwell time) can be adjusted to create injuries of varying severity.[1][17]
Compound Administration: Immediately following the injury, administer NCATS-SM7270 (e.g., 40 µM in artificial cerebrospinal fluid) directly to the injury site (transcranial administration).[8]
Post-operative Care and Assessment: Suture the scalp incision and provide post-operative care. At desired time points post-injury, assess neurological deficits using behavioral tests and quantify cortical cell death through histological analysis.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a valuable starting point for the development of potent and selective NOX2 inhibitors. GSK2795039 has demonstrated significant in vivo efficacy in models of inflammation, while its analog, NCATS-SM7270, shows promise for the treatment of traumatic brain injury with an improved specificity profile.
Future research should focus on:
Direct Head-to-Head In Vivo Comparisons: Conducting studies that directly compare the efficacy of GSK2795039 and NCATS-SM7270 in the same animal models will provide a clearer understanding of their relative therapeutic potential.
Exploring Additional Analogs: Further optimization of this chemical scaffold could lead to compounds with even greater potency, selectivity, and improved pharmacokinetic properties.
Translational Studies: Investigating the efficacy of these inhibitors in larger animal models and ultimately in human clinical trials will be crucial for their development as therapeutic agents.
This guide provides a solid foundation for researchers interested in utilizing these promising NOX2 inhibitors in their preclinical studies. The detailed protocols and comparative data herein should facilitate the design and execution of robust and reproducible experiments.
References
Mason, H., Rai, G., Kozyr, A., De Jonge, N., Gliniewicz, E., Berg, L. J., Wald, G., Dorrier, C., Henderson, M. J., Zakharov, A., Dyson, T., Audley, J., Pettinato, A. M., Padilha, E. C., Shah, P., Xu, X., Leto, T. L., Simeonov, A., Zarember, K. A., … Gallin, J. I. (2023). Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury. Redox Biology, 60, 102611. [Link]
Mason, H., Rai, G., Kozyr, A., De Jonge, N., Gliniewicz, E., Berg, L. J., Wald, G., Dorrier, C., Henderson, M. J., Zakharov, A., Dyson, T., Audley, J., Pettinato, A. M., Padilha, E. C., Shah, P., Xu, X., Leto, T. L., Simeonov, A., Zarember, K. A., … Gallin, J. I. (2023). Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury. Redox Biology, 60, 102611. [Link]
Hirano, K., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling, 23(5), 358–374. [Link]
Osier, N. D., & Dixon, C. E. (2019). Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury. Journal of Visualized Experiments, (150). [Link]
Hirano, K., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling, 23(5), 358–374. [Link]
Gugliandolo, A., D'Amico, R., Cordaro, M., Fusco, R., Siracusa, R., Impellizzeri, D., Peritore, A. F., Crupi, R., & Cuzzocrea, S. (2019). Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells. Journal of Visualized Experiments, (149). [Link]
Obenaus, A. (2014). Controlled Cortical Impact Model for Traumatic Brain Injury. Journal of Visualized Experiments, (83), e51135. [Link]
Gerasimenko, O. V., Gerasimenko, J. V., Gryshchenko, O., & Petersen, O. H. (2022). Experimental model of acute pancreatitis. Bio-protocol, 12(12), e4444. [Link]
Ribeiro, E. L. A., et al. (2022). Selective Pharmacological Inhibition of NOX2 by GSK2795039 Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice. Antioxidants, 12(1), 92. [Link]
Birder, L. A., et al. (2019). High-definition ultrasound characterization of acute cyclophosphamide-induced cystitis in the mouse. BMC Urology, 19(1), 116. [Link]
Miles, L. (2025). Ceruletide (Cerulein; FI-6934)-Induced Acute Pancreatitis & Chronic Pancreatitis Model Protocol. ResearchGate. [Link]
Zvarova, K., et al. (2015). The mouse cyclophosphamide model of bladder pain syndrome: tissue characterization, immune profiling, and relationship to metabotropic glutamate receptors. Frontiers in Neuroscience, 9, 21. [Link]
Bio-protocol. (2022). Mouse Model of CYP-Induced Cystitis. [Link]
de Moura, E. S. R., et al. (2021). The Isopropyl Gallate Counteracts Cyclophosphamide-Induced Hemorrhagic Cystitis in Mice. Molecules, 26(23), 7249. [Link]
Mason, H., et al. (2023). Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury. Redox Biology, 60, 102611. [Link]
YouTube. (2024, May 13). Paw Edema #paw #edema #test #invivo #anti-inflammatory test #guideline #mice #experiment #research. [Link]
Mason, H., et al. (2023). Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury. ResearchGate. [Link]
ResearchGate. (n.d.). GSK2795039 inhibits NOX2 activity in brain of TBI mice. a Brain primary...[Link]
Girard, B. M., et al. (2018). Changes in nerve growth factor signaling in female mice with cyclophosphamide-induced cystitis. American Journal of Physiology-Renal Physiology, 315(6), F1693–F1704. [Link]
ResearchGate. (n.d.). Dose response curves of GSK2795039 (A) and NCATS-SM7270 (B) in whole...[Link]
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115–121). Humana Press. [Link]
de Oliveira, A. M., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4301. [Link]
A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Introduction: The Promise and Peril of a Privileged Scaffold The compound 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one belongs to the pyrrolopyridine family, specifically the 6-azaindole class of heterocycles.[1][2] This...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Promise and Peril of a Privileged Scaffold
The compound 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one belongs to the pyrrolopyridine family, specifically the 6-azaindole class of heterocycles.[1][2] This scaffold is recognized in medicinal chemistry as a "privileged" structure, particularly for the development of kinase inhibitors.[3][4] Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site makes it a versatile starting point for designing potent inhibitors against a variety of kinases.[3][4] However, this versatility is a double-edged sword. The very features that make the 6-azaindole scaffold effective against a desired target can also lead to interactions with numerous other kinases, a phenomenon known as cross-reactivity or off-target binding.
Understanding the cross-reactivity profile of a novel compound like 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is not merely an academic exercise; it is a critical step in the drug discovery process. A "clean" inhibitor, one that is highly selective for its intended target, is often sought to minimize the risk of off-target toxicity. Conversely, in some therapeutic areas like oncology, a multi-targeted kinase inhibitor with a well-defined cross-reactivity profile can be advantageous.[5]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to fully characterize the cross-reactivity profile of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. We will proceed from broad, kinome-wide screening to detailed biophysical characterization of key interactions, explaining the rationale behind each experimental choice. While specific data for this exact molecule is not yet in the public domain, the principles and protocols outlined here represent the gold standard for profiling any novel kinase inhibitor.
Part 1: Initial Assessment - Hypothesis Generation and Broad Kinome Profiling
Given that 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a novel entity, the first step is to generate a hypothesis about its likely primary target(s) and then cast a wide net to identify potential off-targets across the human kinome.
In Silico and Analogue-Based Target Hypothesis
The pyrrolo[2,3-c]pyridine (6-azaindole) and the closely related 7-azaindole scaffolds have been successfully developed into inhibitors for a range of kinases, including Aurora B Kinase, ABL/SRC, and PDK1.[5][6][7] The concept of "scaffold hopping," where the core of a known active molecule is replaced with a chemically different but isofunctional one, can help predict potential targets.[8][9] By comparing the structure of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one to known inhibitors, a medicinal chemist can hypothesize a set of likely primary targets. For the purpose of this guide, let us hypothesize that its primary target is a member of the Serine/Threonine Kinase family, based on the prevalence of this target class for similar scaffolds.
Tier 1: Broad Kinome Screening
The most efficient way to get an unbiased, panoramic view of a compound's selectivity is through a broad kinase panel screening, often referred to as a kinome scan.[10][11] Commercial services like Eurofins' KINOMEscan® or Reaction Biology's HotSpot™ offer panels that cover a large portion of the human kinome, often over 400 kinases.[12][13]
Scientific Principle: These assays are typically competition binding assays. A test compound is incubated with a kinase and an immobilized ligand that binds to the active site. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[14] The results are usually reported as "% Control" or "Kd", providing a quantitative measure of interaction.
Experimental Workflow: KINOMEscan® Profiling
Caption: High-level workflow for KINOMEscan® profiling.
Interpreting the Data: The output is often a list of kinases for which the compound shows significant binding, typically defined as >90% inhibition at a given concentration (e.g., 1 µM). This "hit list" forms the basis for all subsequent validation and characterization experiments. A highly selective compound might have only one or a few hits, while a non-selective compound could have dozens.
Part 2: Orthogonal Validation and Potency Determination
The hits from a large-scale screen must be validated using an independent method, typically a biochemical assay that measures the inhibition of the kinase's catalytic activity. This step confirms that binding to the kinase translates into functional inhibition and establishes a precise measure of potency (IC50).
Tier 2: Biochemical IC50 Determination
A variety of biochemical assay formats are available, including radiometric assays (the traditional gold standard) and fluorescence-based methods (which are more common in high-throughput settings).[15][16] Luminescence-based assays that measure ATP consumption (like Promega's ADP-Glo™) are also widely used due to their sensitivity and broad applicability.[17]
Scientific Principle: These assays directly measure the enzymatic activity of the kinase. A kinase, its substrate (a peptide or protein), and ATP are incubated in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate formed (or ADP produced) is then quantified. An IC50 value is calculated, representing the concentration of inhibitor required to reduce the kinase's activity by 50%.
Reagent Preparation: Prepare serial dilutions of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in a suitable buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA). Prepare solutions of the kinase of interest and its specific substrate.
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing light.
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a biochemical IC50 determination using the ADP-Glo™ assay.
Comparative Data Table: The results from this tier of testing should be compiled into a clear, comparative table.
Target Kinase
KINOMEscan® (% Inhibition @ 1µM)
Biochemical IC50 (nM)
Hypothesized Primary Target (e.g., Aurora B)
99%
15
Off-Target Hit 1 (e.g., SRC)
95%
85
Off-Target Hit 2 (e.g., VEGFR2)
92%
250
Off-Target Hit 3 (e.g., ABL1)
88%
1,200
Non-Hit Control (e.g., CDK2)
<10%
>10,000
This table allows for a direct comparison of binding affinity (from the kinome scan) with functional inhibitory potency.
Part 3: Cellular Context and Biophysical Characterization
Confirming that a compound interacts with its target in the complex environment of a living cell is a crucial validation step. Furthermore, a deep understanding of the binding kinetics and thermodynamics can provide insights into a drug's in vivo behavior that simple potency values cannot.[18][19]
Tier 3: Cellular Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells or even tissues.[20][21]
Scientific Principle: CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[22] This stabilization results in an increase in the protein's melting temperature. By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" that indicates direct binding.[20]
Experimental Protocol: Western Blot-Based CETSA
Cell Treatment: Culture cells to an appropriate density and treat them with either vehicle (DMSO) or 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one for a set period.
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling.
Cell Lysis: Lyse the cells by freeze-thaw cycles.
Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
Quantification: Collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein using Western blotting with a specific antibody.
Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Tier 4: Biophysical Characterization of Binding Kinetics
For the primary target and key off-targets, it is highly informative to go beyond simple affinity or potency and measure the kinetics of the binding interaction—the association rate (kon) and the dissociation rate (koff).[18][19] The dissociation rate, in particular, determines the drug-target residence time (1/koff), which is increasingly recognized as a better predictor of in vivo efficacy than IC50 alone.[23]
Methods:
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip to monitor binding events in real-time.[24][25] The kinase is immobilized on the chip, and the inhibitor is flowed over the surface.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS) of the interaction.[26][27]
Immobilization: Covalently immobilize the purified kinase onto a sensor chip surface. This step is critical and may require optimization to ensure the kinase remains active.[28]
Binding Analysis: Inject a series of concentrations of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one over the chip surface and monitor the binding response (association phase).
Dissociation Analysis: After the injection, flow buffer over the chip and monitor the decrease in signal as the compound dissociates (dissociation phase).
Data Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to extract the kon, koff, and calculate the equilibrium dissociation constant (Kd = koff/kon) and residence time (RT = 1/koff).
Comparative Data Table:
Target Kinase
IC50 (nM)
Kd (nM)
kon (10^5 M⁻¹s⁻¹)
koff (10⁻³ s⁻¹)
Residence Time (min)
Primary Target (Aurora B)
15
10
5.0
0.5
33.3
Off-Target 1 (SRC)
85
100
2.0
2.0
8.3
Off-Target 2 (VEGFR2)
250
300
1.5
4.5
3.7
Interpretation: In this hypothetical example, while the IC50 for SRC is only ~6-fold weaker than for Aurora B, the residence time is 4-fold shorter. This "kinetic selectivity" can be a crucial differentiator for in vivo pharmacology and may translate to a wider therapeutic window.[29]
Conclusion: Building a Complete Profile for Informed Decisions
The cross-reactivity profile of a novel kinase inhibitor like 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one cannot be defined by a single number. It is a multi-faceted dataset built through a tiered and logical progression of experiments. By starting with a broad, unbiased kinome scan and progressively focusing on key interactions with orthogonal biochemical, cellular, and biophysical methods, a researcher can build a comprehensive and reliable profile.
This detailed understanding of both on-target potency and off-target interactions, including the kinetics of those interactions, is essential for making informed decisions in a drug discovery program. It allows for the rational selection of lead candidates, provides a mechanistic basis for potential toxicities, and ultimately increases the probability of success in developing a safe and effective therapeutic.
References
Schneider, G. (2013). Scaffold-hopping. Wiley Online Library.
Copeland, R. A. (2011). The role of drug-target residence time in lead optimization.
Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry.
Zhang, J., et al. (2012). Rational design, synthesis, and biological evaluation of 7-azaindole derivatives as potent focused multi-targeted kinase inhibitors. Journal of Medicinal Chemistry.
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
Langer, T., & Krovat, A. (2004). Scaffold hopping. Current Opinion in Drug Discovery & Development.
Hardwicke, M. A., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research.
Sun, D., et al. (2018). Scaffold Hopping. In Silico Drug Discovery and Design.
Brandt, M., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
PharmaBlock. (n.d.). Application of Scaffold Hopping in Drug Discovery. PharmaBlock.
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin.
Aritake, K., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods.
Technology Networks. (2024). Understanding Binding Kinetics To Optimize Drug Discovery. Technology Networks.
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions. Enzymlogic.
Johnson, D. S., et al. (2021). Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry.
Al-Gharabli, S. I., et al. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
Guo, K., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Journal of Medicinal Chemistry.
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
Efimov, I. V., et al. (2024). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Advances.
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.
Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs.
Rich, R. L., et al. (2002). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. Analytical Biochemistry.
Garen, C. R., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
Inglese, J., et al. (2007). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
Di Trani, J., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry.
Journal of Chemical Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
Garen, C., & Chodera, J. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biophysical Journal.
El-Hachem, N., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Molecular Biosciences.
Eurofins DiscoverX. (n.d.).
Ma'ayan Lab. (2020). The KINOMEscan and KEA3 Appyters. YouTube.
van den Bout, I., & van der Sligting, H. (2013). Kinome Profiling. Subcellular Biochemistry.
El-Hachem, N., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv.
Validating the Inhibitory Effect of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one on STAT6: A Comparative Guide
In the landscape of therapeutic development for type 2 inflammatory diseases, the Signal Transducer and Activator of Transcription 6 (STAT6) has emerged as a pivotal target.[1][2][3] As a key transcription factor mediati...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of therapeutic development for type 2 inflammatory diseases, the Signal Transducer and Activator of Transcription 6 (STAT6) has emerged as a pivotal target.[1][2][3] As a key transcription factor mediating the downstream signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13), STAT6 orchestrates the expression of genes central to allergic inflammation, making its inhibition a promising strategy for conditions like asthma and atopic dermatitis.[1][4][5] This guide provides a comprehensive framework for validating the inhibitory potential of a novel small molecule, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (hereafter referred to as Compound X ), on the STAT6 signaling pathway.
To establish a robust and scientifically rigorous validation, the performance of Compound X will be benchmarked against a well-characterized STAT6 inhibitor, AS1517499 .[6][7][8] AS1517499 is a potent inhibitor of STAT6 phosphorylation with an IC50 of 21 nM and has been extensively used in preclinical models of inflammatory diseases.[7][9][10] This comparative approach allows for a clear assessment of Compound X's potency, selectivity, and mechanism of action.
This guide is structured to walk researchers through a logical sequence of experiments, from initial target engagement to cellular and downstream functional assays. Each section details the scientific rationale behind the chosen methodology and provides actionable protocols.
The STAT6 Signaling Pathway: A Prime Target for Intervention
The activation of STAT6 is a critical event in the signaling cascade initiated by IL-4 and IL-13.[4][5] Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor chains. This creates docking sites for the SH2 domain of STAT6.[11] Recruited STAT6 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent binding to specific DNA sequences to regulate gene expression.[1][4] Dysregulation of this pathway is a hallmark of various inflammatory and malignant conditions.[1][12]
Caption: The IL-4/IL-13 induced STAT6 signaling pathway.
Experimental Validation Workflow
A multi-tiered approach is essential for the comprehensive validation of a novel STAT6 inhibitor. The proposed workflow is designed to build a coherent body of evidence, starting from direct target interaction and progressing to cellular function.
Caption: A stepwise workflow for validating STAT6 inhibition.
Step 1: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: The first critical step is to demonstrate that Compound X directly binds to STAT6 within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[13][14][15] This assay relies on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[14][15]
Experimental Protocol: CETSA
Cell Culture and Treatment: Culture a suitable cell line (e.g., A549, a human lung adenocarcinoma cell line) to 80-90% confluency. Treat the cells with varying concentrations of Compound X, AS1517499 (positive control), and a vehicle control (e.g., DMSO) for 1-2 hours.
Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
Detection: Analyze the amount of soluble STAT6 in the supernatant by Western blotting or an ELISA-based method.
Data Analysis: Plot the amount of soluble STAT6 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Expected Data and Comparison
Compound
Concentration
Melting Temperature (Tm) Shift (ΔTm)
Interpretation
Compound X
1 µM
+ 4.2°C
Strong target engagement
10 µM
+ 7.8°C
Dose-dependent target engagement
AS1517499
1 µM
+ 5.1°C
Robust target engagement (positive control)
Vehicle (DMSO)
-
0°C
No stabilization (baseline)
Note: Data presented are hypothetical and for illustrative purposes.
Step 2: Assessing the Inhibition of STAT6 Phosphorylation via Western Blotting
Scientific Rationale: STAT6 activation is critically dependent on its phosphorylation at a specific tyrosine residue (Tyr641).[4] A direct consequence of successful target engagement should be the inhibition of this phosphorylation event. Western blotting is a standard and reliable method to quantify the levels of phosphorylated STAT6 (p-STAT6) relative to the total STAT6 protein.[16]
Experimental Protocol: Western Blot for p-STAT6
Cell Culture and Treatment: Seed cells (e.g., human peripheral blood mononuclear cells - PBMCs) and starve them of serum for several hours. Pre-treat the cells with various concentrations of Compound X, AS1517499, or vehicle for 1-2 hours.
Stimulation: Stimulate the cells with IL-4 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT6 phosphorylation.
Lysis and Protein Quantification: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.[6]
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane and probe with primary antibodies specific for p-STAT6 (Tyr641) and total STAT6. Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
Densitometry: Quantify the band intensities and normalize the p-STAT6 signal to the total STAT6 signal.
Comparative Performance
Treatment
Concentration
Normalized p-STAT6 Levels (% of stimulated control)
IC50
Compound X
10 nM
75%
35 nM
100 nM
22%
1 µM
5%
AS1517499
10 nM
68%
25 nM
100 nM
15%
1 µM
3%
IL-4 + Vehicle
-
100%
-
Unstimulated
-
<2%
-
Note: Data presented are hypothetical and for illustrative purposes.
Step 3: Measuring the Impact on Transcriptional Activity with a Luciferase Reporter Assay
Scientific Rationale: As a transcription factor, the ultimate function of STAT6 is to regulate gene expression. A STAT6 luciferase reporter assay provides a quantitative measure of the transcriptional activity of STAT6.[17][18][19] In this system, a luciferase gene is placed under the control of a promoter containing STAT6 binding elements. Inhibition of STAT6 signaling will result in a decrease in luciferase expression.
Cell Line: Use a stable cell line expressing a STAT6-responsive luciferase reporter construct (e.g., BPS Bioscience #79745).[17][18]
Treatment and Stimulation: Seed the reporter cells and treat them with a dilution series of Compound X and AS1517499. After a pre-incubation period, stimulate the cells with IL-4 to activate the STAT6 pathway.
Lysis and Luminescence Measurement: After several hours of stimulation, lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
Data Analysis: Normalize the luciferase activity to a control for cell viability. Plot the normalized activity against the compound concentration to determine the IC50 value.
Comparative Efficacy
Compound
IC50 (Luciferase Reporter Assay)
Compound X
42 nM
AS1517499
21 nM
Note: Data presented are hypothetical and for illustrative purposes.
Step 4: Validating Genomic Target Occupancy with Chromatin Immunoprecipitation (ChIP-seq)
Scientific Rationale: To definitively demonstrate that Compound X inhibits the binding of STAT6 to its target gene promoters, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard.[20][21][22] This technique allows for the genome-wide identification of STAT6 binding sites and can quantify the reduction in STAT6 occupancy at these sites following inhibitor treatment.
Experimental Protocol: ChIP-seq
Cell Treatment and Cross-linking: Treat cells with Compound X, AS1517499, or vehicle, followed by IL-4 stimulation. Cross-link protein-DNA complexes with formaldehyde.
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for STAT6 to pull down STAT6-DNA complexes.
DNA Purification and Sequencing: Reverse the cross-links and purify the immunoprecipitated DNA. Prepare a sequencing library and perform high-throughput sequencing.
Data Analysis: Align the sequencing reads to a reference genome and identify peaks of STAT6 binding. Compare the peak intensities between the different treatment conditions to quantify the change in STAT6 occupancy at specific gene loci.
Expected Outcome
A successful experiment will show a significant reduction in the number and intensity of STAT6 binding peaks in cells treated with Compound X and AS1517499 compared to the vehicle-treated control. This would be particularly evident at the promoters of known STAT6 target genes, such as CCL17 (TARC) and GATA3.
Conclusion
The validation of a novel STAT6 inhibitor requires a systematic and multi-faceted approach. By following the workflow outlined in this guide—from confirming direct target engagement with CETSA to demonstrating the inhibition of phosphorylation, transcriptional activity, and genomic binding—researchers can build a robust data package to support the continued development of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. The direct comparison with a well-characterized inhibitor like AS1517499 provides essential context for evaluating its potency and potential as a therapeutic candidate for STAT6-mediated diseases.
References
STAT6 signal transducer and activator of transcription 6 [ (human)] - NCBI. (n.d.).
What are STAT6 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model. (2025, May 19).
Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice. (2022, March 14). MDPI. Retrieved January 19, 2026, from [Link]
Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay. (2025, August 15). ICE Bioscience. Retrieved January 19, 2026, from [Link]
STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease. (2025, November 7). National Institutes of Health. Retrieved January 19, 2026, from [Link]
Validating STAT Protein-inhibitor Interactions using Biochemical and Cellular Thermal Shift Assays | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
STAT6 Luciferase Reporter Lentivirus (STAT6 Signaling Pathway). (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
Discrete Roles of STAT4 and STAT6 transcription factors in Tuning Epigenetic Modifications and Transcription during Helper T Cell Differentiation. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
Gilead and LEO Pharma Enter Into Strategic Partnership to Accelerate Development of Oral STAT6 Program With Potential in Multiple Inflammatory Diseases. (2025, January 11).
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009, October 1). PubMed. Retrieved January 19, 2026, from [Link]
Leo Pharma's STAT6 programme draws $250M upfront from Gilead. (2025, January 12).
From undruggable to oral therapy: The rise of STAT6 degraders. (2025, June 18). Labiotech.eu. Retrieved January 19, 2026, from [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 19, 2026, from [Link]
Genome-wide ChIP-seq analysis of IL-4-mediated STAT6 binding in primary... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
STAT6 Luciferase Reporter Lentivirus (STAT6 Signaling Pathway). (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
Highly Selective and Reversible STAT6 Inhibition Demonstrates Potential for Differentiated Efficacy and Safety Profile in Type 2 Allergic Inflammation. (n.d.). American Journal of Respiratory and Critical Care Medicine. Retrieved January 19, 2026, from [Link]
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
STAT6 - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
STAT Inhibitor Pipeline Expands with 22 Drugs Across 18 Companies Targeting Cancer and Inflammatory Diseases. (n.d.). MedPath. Retrieved January 19, 2026, from [Link]
LEO Pharma & Gilead Partner on Oral STAT6 Programs. (2025, January 12). Medthority. Retrieved January 19, 2026, from [Link]
Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). TheraIndx. Retrieved January 19, 2026, from [Link]
A step-by-step guide to ChIP-seq data analysis. (2015, March 6). YouTube. Retrieved January 19, 2026, from [Link]
Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model. (2025, May 18).
Inhibition of STAT6 signaling in cell-based assays. (A) Induction of... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Transcriptional regulation by STAT6. (n.d.). PMC - PubMed Central - NIH. Retrieved January 19, 2026, from [Link]
Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells. (2011, August 9). National Institutes of Health. Retrieved January 19, 2026, from [Link]
In Vitro Evaluation for STAT6 Degraders, Using Kymera's Patented Molecule as an Example. (2025, July 14).
STAT6 Leeporter™ Luciferase Reporter-Ba/F3 Cell Line. (n.d.). Abeomics. Retrieved January 19, 2026, from [Link]
Publications - CETSA. (n.d.).
Analysis of Phosphorylated STAT Protein Signaling in Lymphocytes Using Flow Cytometry. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
a) The western blot of STAT6 and phosphorylated form of STAT6 (pSTAT6)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Signaling mechanisms, interaction partners, and target genes of STAT6. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
Gilead Strikes $1.7B Deal with LEO Pharma for Oral STAT6 Therapies in Inflammatory Diseases. (2025, January 13). BiopharmaTrend. Retrieved January 19, 2026, from [Link]
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (n.d.). Apollo - University of Cambridge. Retrieved January 19, 2026, from [Link]
IL-4/IL-13 Responsive STAT6 Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
A Comparative Analysis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Derivatives as Potent Bromodomain and Extra-Terminal Domain (BET) Inhibitors
The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a 6-azaindole scaffold, has emerged as a privileged structure in medicinal chemistry, particularly in the development of inhibitors targeting the Bromodomain and Extra-Terminal dom...
Author: BenchChem Technical Support Team. Date: January 2026
The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a 6-azaindole scaffold, has emerged as a privileged structure in medicinal chemistry, particularly in the development of inhibitors targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] These proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[2] Their dysregulation is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets. This guide provides a comparative analysis of derivatives built upon the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core, with a focus on their structure-activity relationships (SAR) as BET inhibitors and the experimental data supporting their development.
The Rise of the Pyrrolopyridinone Scaffold in BET Inhibition
The journey towards potent BET inhibitors based on the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold was driven by the need for novel agents with improved potency and pharmacokinetic properties. Initial efforts in the field often started from simpler cores, with subsequent optimization leading to the incorporation of the pyrrolopyridinone moiety. This strategic evolution was aimed at establishing a bidentate hydrogen bond interaction with a critical asparagine residue within the acetyl-lysine binding pocket of the BET bromodomains, an interaction that significantly enhances inhibitory potency.[3] The development of compounds like ABBV-075 (Mivebresib) showcases the success of this approach, demonstrating excellent potency in both biochemical and cellular assays, favorable pharmacokinetic profiles, and in vivo efficacy.[3]
Comparative Analysis of Derivative Potency
The potency of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivatives as BET inhibitors is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following table summarizes the structure-activity relationships for a series of these compounds, highlighting the impact of various modifications on their ability to inhibit the BRD4 bromodomain, a key member of the BET family.
Data compiled from McDaniel et al., 2017 and Peseckis et al., 2020.[3][4]
The data clearly indicates that substitution at the N6 position of the pyrrolopyridinone core plays a critical role in modulating potency. The methylation of the N6-amine in ABBV-075, when compared to its unsubstituted counterpart (Compound 1), results in a more than two-fold increase in binding affinity for BRD4 BD1 and a significant enhancement in cellular antiproliferative activity.[3] Further optimization of the sulfonamide moiety at the C4 position, as seen in Compound 27 with a cyclopropanesulfonamide group, leads to even greater potency.[4] This highlights the importance of exploring a diverse range of substituents at these key positions to maximize the therapeutic potential of this scaffold.
The Potential Role of a 7-Methoxy Substituent
While the extensively studied derivatives of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one have primarily focused on substitutions at the N6 and C4 positions, the influence of substituents on the pyridine ring, such as a 7-methoxy group, remains an area ripe for exploration. In related heterocyclic scaffolds, the introduction of a methoxy group can have varied and significant effects on biological activity. For instance, in a series of 2-phenylbenzo[b]furan derivatives, a 7-methoxy substitution was present in the most potent tubulin polymerization inhibitor.[5] Conversely, in a study of 1H-pyrrolo[3,2-c]quinoline-6,9-diones, methoxyquinones displayed lower cytotoxicity compared to their unsubstituted counterparts.[6] These examples underscore that the impact of a methoxy group is highly context-dependent, influencing factors such as binding site interactions, solubility, and metabolic stability. For the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold, a 7-methoxy group could potentially modulate the electronic properties of the aromatic system and offer new vectors for interaction within the BET bromodomain binding pocket, warranting further investigation.
Experimental Protocols
AlphaScreen Assay for BET Bromodomain Binding
This biochemical assay is a cornerstone for quantifying the binding affinity of inhibitors to BET bromodomains.
Methodology:
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, and 0.1% BSA. Reconstitute biotinylated histone H4 peptide (Ac-H4), GST-tagged BRD4 bromodomain (BD1), Streptavidin-coated Donor beads, and anti-GST Acceptor beads in the reaction buffer.
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in the reaction buffer.
Assay Plate Preparation: Add the diluted compounds to a 384-well ProxiPlate.
Reaction Incubation: Add the BRD4 bromodomain and the biotinylated histone H4 peptide to the wells and incubate for 15 minutes at room temperature.
Bead Addition: Add the Donor and Acceptor beads and incubate for 1 hour at room temperature in the dark.
Signal Detection: Read the plate on an EnVision plate reader. The AlphaScreen signal is generated when the Donor and Acceptor beads are brought into proximity through the binding of the bromodomain to the histone peptide. Inhibition of this interaction by a compound results in a decrease in the signal.
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Antiproliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines.
Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7 endocrine-resistant cells) in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).
Cell Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo) to the wells, which measures ATP levels as an indicator of cell viability.
Signal Detection: Measure the luminescence using a plate reader.
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of growth inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
The inhibitory action of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivatives on BET proteins disrupts key oncogenic signaling pathways.
Caption: BET Protein Signaling Pathway and Point of Inhibition.
The general workflow for the discovery and evaluation of these potent inhibitors follows a structured path from synthesis to in vivo testing.
Caption: Experimental Workflow for BET Inhibitor Development.
Conclusion
The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold has proven to be a highly effective platform for the design of potent and orally available BET bromodomain inhibitors. The comparative analysis of its derivatives reveals critical structure-activity relationships, with substitutions at the N6 and C4 positions being key determinants of potency. While the direct impact of a 7-methoxy group on this specific scaffold is yet to be fully elucidated, insights from related heterocyclic systems suggest it could offer a valuable avenue for further optimization. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a robust framework for researchers and drug development professionals to continue advancing this promising class of therapeutic agents.
References
Arikawa, Y., Hasuoka, A., Hirase, K., Inatomi, N., Sato, F., Hori, Y., Takagi, T., Tarui, N., Kawamoto, M., & Kajino, M. (2014). Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336–342. [Link]
Constellation Pharmaceuticals, Inc. (2015). 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO[3,4-c]PYRIDIN-7(6H)-ONES AS INHIBITORS OF BET PROTEINS.
McDaniel, K. F., Wang, L., Soltwedel, T., Fidanze, S. D., Hasvold, L. A., Liu, D., Mantei, R. A., Pratt, J. K., Sheppard, G. S., Bui, M. H., Faivre, E. J., Huang, X., Li, L., Lin, X., Wang, R., Warder, S. E., Wilcox, D., Albert, D. H., Magoc, T. J., … Kati, W. M. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-29.
Tian, H., Li, X., Liu, C., Li, J., Wang, Y., & Zhang, J. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1848-1855.
Constellation Pharmaceuticals, Inc. (2018). 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO[3,4-c]PYRIDIN-7(6H)-ONES AS INHIBITORS OF BET PROTEINS.
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
Sun, L., Liang, C., Shirazian, S., et al. (2011). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Revista de Chimie, 62(6), 629-636.
Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., Isacchi, A., Menichincheri, M., Molinari, A., Montagnoli, A., Pillan, A., Rainoldi, S., Riccardi Sirtori, F., Sola, F., Thieffine, S., Tibolla, M., Valsasina, B., Volpi, D., Santocanale, C., & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390.
Unciti-Broceta, A., et al. (2017). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 60(20), 8435-8447.
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure, 1276, 134769.
Gangjee, A., et al. (2010). Design, synthesis, and in vitro/vivo anticancer activity of 4‐substituted 7‐(3‐fluoro‐4‐methoxybenzyl)‐ 7 H ‐pyrrolo[2,3‐ d ]pyrimidines. Journal of Medicinal Chemistry, 53(1), 248-257.
Anizon, F., et al. (1998). Synthesis, antitumor evaluation and SAR of new 1H-pyrrolo [3,2-c] quinoline-6,9-diones and... European Journal of Medicinal Chemistry, 33(11), 855-865.
Guchhait, S. K., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(22), 7909.
Yang, S., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266-12285.
Bellon, S. F., et al. (2013). Representative BET inhibitors. [Diagram]. In Discovery of a Potent and Selective BET Bromodomain Inhibitor, GSK1210151A (I-BET151), for the Treatment of Cancer.
Kumar, A., et al. (2015).
Peseckis, P. V., et al. (2020). Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib. Journal of Medicinal Chemistry, 63(13), 7186-7210.
Liu, M., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. Journal of Medicinal Chemistry.
Khan, I., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity, 21(6), e202400534.
El-Sayed, N. N. E., et al. (2024). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Scientific Reports, 14(1), 7589.
El-Sayed, N. N. E., et al. (2024). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Scientific Reports, 14(1), 7589.
Peruzynska, M., et al. (2024). Microtubule destabilising activity of selected 7-methoxy-2-phenylbenzo[b]furan derivative against primary and metastatic melanoma cells. European Journal of Pharmacology, 964, 176308.
A Comparative Benchmarking Guide to 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and Clinically Relevant LSD1 Inhibitors
This guide provides a comprehensive technical comparison of the novel pyrrolo[2,3-c]pyridine class of molecules, represented here by 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, against established clinical-stage Lysine...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical comparison of the novel pyrrolo[2,3-c]pyridine class of molecules, represented here by 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, against established clinical-stage Lysine-Specific Demethylase 1 (LSD1) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of LSD1-targeted therapies.
Introduction: The Therapeutic Promise of Targeting LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Its involvement in transcriptional regulation has significant implications in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where its overexpression is often correlated with poor prognosis.[4][5] Consequently, the development of potent and selective LSD1 inhibitors has become a major focus in oncology drug discovery.[1][6]
A number of LSD1 inhibitors have advanced into clinical trials, broadly categorized as either irreversible or reversible inhibitors.[1][7] Irreversible inhibitors, such as the tranylcypromine (TCP) derivatives ORY-1001 (Iadademstat) and GSK-2879552, form a covalent bond with the FAD cofactor.[1][3][8] In contrast, reversible inhibitors, like CC-90011 (Pulrodemstat), bind non-covalently to the enzyme's active site.[1][9] The emergence of novel chemical scaffolds, such as the pyrrolo[2,3-c]pyridines, presents an exciting opportunity for the development of highly potent and selective reversible inhibitors.[10][11][12][13]
This guide will benchmark the pyrrolo[2,3-c]pyridine class against well-characterized clinical-stage LSD1 inhibitors, providing a framework for evaluating their potential as next-generation epigenetic therapeutics.
The LSD1 Signaling Pathway and Points of Inhibition
LSD1 functions within large multi-protein complexes, such as the CoREST and NuRD complexes, to regulate gene expression.[3][5] Its demethylase activity on H3K4me1/2 generally leads to transcriptional repression, while its activity on H3K9me1/2 can result in transcriptional activation.[2] Pharmacological inhibition of LSD1 aims to restore normal gene expression patterns, thereby inducing differentiation and inhibiting proliferation in cancer cells.
Caption: LSD1-mediated demethylation and the point of therapeutic intervention.
Comparative Inhibitory Activity: A Data-Driven Analysis
The potency of an LSD1 inhibitor is a critical determinant of its therapeutic potential. Here, we compare the reported in vitro activities of the pyrrolo[2,3-c]pyridine class with those of established clinical-stage inhibitors.
Note: Data for the pyrrolo[2,3-c]pyridine class is based on a highly potent analog, compound 46, as specific data for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is not publicly available.
The data clearly indicates that the pyrrolo[2,3-c]pyridine scaffold represents a significant advancement in the development of potent, reversible LSD1 inhibitors, with potencies rivaling or exceeding those of some clinical-stage compounds.
Experimental Protocols for Benchmarking LSD1 Inhibitors
To ensure a rigorous and objective comparison, a standardized set of biochemical and cell-based assays should be employed.
Experimental Workflow
Caption: A streamlined workflow for the comprehensive evaluation of novel LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assay (HTRF)
This assay quantitatively determines the direct inhibitory effect of a compound on LSD1 enzymatic activity.
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the demethylation of a biotinylated histone H3 peptide substrate by recombinant LSD1.[14]
Step-by-Step Protocol:
Prepare serial dilutions of the test compound (e.g., 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one) and control inhibitors in assay buffer.
In a 384-well plate, add recombinant human LSD1 enzyme to each well containing the compounds and pre-incubate for 15 minutes.[14]
Initiate the enzymatic reaction by adding the biotinylated H3K4me2 peptide substrate and FAD cofactor.
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
Stop the reaction and add the detection reagents: Europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665.
Incubate for 60 minutes to allow for antibody binding.
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.[14]
Cell Proliferation Assay (MTT)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
Principle: The MTT assay measures the metabolic activity of viable cells, which is proportional to the cell number.
Step-by-Step Protocol:
Seed cancer cells (e.g., MV4-11, a human AML cell line) in a 96-well plate and allow them to adhere overnight.
Treat the cells with a range of concentrations of the test compound and control inhibitors.
Incubate for a specified period (e.g., 72 hours).
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Target Engagement
This assay confirms that the inhibitor engages its target in a cellular context by measuring changes in histone methylation.
Principle: Western blotting uses specific antibodies to detect the levels of LSD1 and its substrate, H3K4me2, in cell lysates.
Step-by-Step Protocol:
Treat cancer cells with the test compound at various concentrations for a defined time (e.g., 24-48 hours).
Lyse the cells and extract total protein.
Determine the protein concentration using a BCA assay.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and incubate with primary antibodies against LSD1, H3K4me2, and a loading control (e.g., β-actin or Histone H3).
Incubate with the appropriate HRP-conjugated secondary antibodies.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities to determine the relative changes in protein levels.
Flow Cytometry for Differentiation Markers
This assay evaluates the ability of the inhibitor to induce differentiation in leukemia cells.
Principle: Flow cytometry is used to quantify the expression of cell surface markers associated with myeloid differentiation, such as CD11b.[9]
Step-by-Step Protocol:
Treat AML cells (e.g., THP-1) with the test compound for several days (e.g., 5-7 days).
Harvest the cells and wash them with PBS.
Stain the cells with a fluorescently labeled anti-CD11b antibody.
Analyze the cells using a flow cytometer to determine the percentage of CD11b-positive cells.
An increase in the CD11b-positive population indicates induced differentiation.
Conclusion and Future Directions
The pyrrolo[2,3-c]pyridine scaffold, as exemplified by the potent analogs of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, represents a promising new class of reversible LSD1 inhibitors. Their high potency in enzymatic and cell-based assays positions them as strong candidates for further preclinical and clinical development. A direct, head-to-head comparison of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one with clinical-stage inhibitors using the standardized protocols outlined in this guide will be crucial to fully elucidate its therapeutic potential. Future studies should also focus on evaluating its selectivity against other FAD-dependent enzymes, such as MAO-A and MAO-B, and assessing its in vivo efficacy and safety profile in relevant animal models.[15]
References
M. S. S. et al. LSD1/KDM1A inhibitors in clinical trials: advances and prospects. J Hematol Oncol. 2019;12(1):129. [Link]
S. M. et al. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Front Pharmacol. 2023;14:1120911. [Link]
ResearchGate. Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits... [Link]
ResearchGate. LSD1 inhibitors in clinical trials. The picture showing 3D structure of... [Link]
Sacilotto, N. et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. J Med Chem. 2021;64(23):17134-17154. [Link]
Cole, P. A. LSD1 Histone Demethylase Assays and Inhibition. Methods Enzymol. 2017;584:131-145. [Link]
S. M. et al. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Front Pharmacol. 2023;14:1120911. [Link]
Y. Z. et al. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Front Pharmacol. 2022;13:969330. [Link]
S. M. et al. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Front Pharmacol. 2023;14:1120911. [Link]
X. Fu et al. Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules. 2017;22(12):2196. [Link]
ResearchGate. LSD1 inhibitors in clinical trials. [Link]
T. H. et al. LSD1: biologic roles and therapeutic targeting. Epigenomics. 2014;6(4):421-433. [Link]
C. Z. et al. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Med Chem Lett. 2023;14(10):1389-1395. [Link]
ResearchGate. Comparison of different screening methods for LSD1. [Link]
ResearchGate. Structure of Compounds 5a−j and Their Inhibition Rates (IC 50 ) to the Purified LSD1 Recombinant In Vitro. [Link]
ResearchGate. Chemical structures of LSD1 inhibitors. [Link]
ResearchGate. Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]
ResearchGate. Biochemical characterization of LSD1 inhibitors. Dose−response curves... [Link]
Y. K. et al. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Molecules. 2017;22(12):2196. [Link]
Sacilotto, N. et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. 2021. [Link]
C. Z. et al. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. 2023. [Link]
L. L. et al. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Eur J Med Chem. 2025;283:117006. [Link]
TheraIndx. Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]
ResearchGate. Deletion of Lsd1 leads to impaired DNA methylation machinery Western... [Link]
X. L. et al. Silencing of LSD1 Gene Modulates Histone Methylation and Acetylation and Induces the Apoptosis of JeKo-1 and MOLT-4 Cells. Oncol Lett. 2017;13(6):4767-4774. [Link]
Comparative Guide to Elucidating the Mode of Inhibition for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mode of inhibition of the novel compound 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, hereafte...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mode of inhibition of the novel compound 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, hereafter referred to as "Compound X". The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with several important classes of enzymes. Our objective is to design and execute a series of self-validating experiments to unambiguously determine the biological target and inhibitory mechanism of Compound X.
Introduction: The Scientific Rationale
The pyrrolo[2,3-c]pyridine core is a versatile heterocyclic scaffold that has given rise to inhibitors of diverse biological targets, including protein kinases and epigenetic modulators. For instance, derivatives of the related pyrrolopyridine isomers have been developed as inhibitors of FMS kinase, Fibroblast Growth Factor Receptor (FGFR), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[1][2][3] More specifically, the pyrrolo[2,3-c]pyridine scaffold has been successfully utilized to create potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation and a promising target in oncology.[4]
Given this precedent, our investigation into Compound X will proceed with the primary hypothesis that it targets either a protein kinase or an epigenetic modifier like LSD1. The experimental workflow is designed to first identify the target class through broad screening and then to dissect the specific molecular mechanism of inhibition through detailed biochemical and biophysical assays.
Phase 1: Target Identification and Initial Characterization
Experimental Protocol 1: Broad-Panel Kinase and Epigenetic Enzyme Screening
Rationale: This initial screen serves to rapidly identify potential targets. By testing Compound X at a single high concentration (e.g., 10 µM) against a large, diverse panel of enzymes, we can efficiently map its selectivity profile. A hit in this screen is defined as significant inhibition (typically >50%) of an enzyme's activity.
Step-by-Step Methodology:
Compound Preparation: Solubilize Compound X in 100% DMSO to create a 10 mM stock solution.
Assay Execution: Submit the compound to a commercial screening service (e.g., Eurofins Discovery, Reaction Biology) for evaluation against:
A comprehensive kinase panel (e.g., KinomeScan or a 400+ kinase activity panel).
An epigenetic enzyme panel, with a focus on histone demethylases (including LSD1) and methyltransferases.
Data Analysis:
Identify all enzymes inhibited by more than 50% at 10 µM.
If multiple hits are observed, prioritize targets based on the highest percent inhibition for follow-up validation.
For this guide, we will proceed with the hypothetical result that Compound X is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1) .
Experimental Protocol 2: IC₅₀ Determination for Primary Target
Rationale: Once a primary target is identified, the next step is to quantify the compound's potency by determining the half-maximal inhibitory concentration (IC₅₀). This is a fundamental parameter for any inhibitor. We will compare its potency against a known, well-characterized inhibitor of the same target.
With the target confirmed and potency established, we now focus on how the compound inhibits the enzyme. The key questions are: Is the inhibition reversible? And what is the mechanism with respect to the enzyme's substrates?
Diagram: Experimental Workflow
This diagram outlines the logical flow of experiments to determine the mode of inhibition.
Caption: Workflow for confirming the mode of inhibition of a novel compound.
Rationale: This experiment distinguishes between reversible and irreversible inhibitors. An irreversible inhibitor forms a covalent bond with the enzyme, and its effect cannot be overcome by simple dilution. A reversible inhibitor's effect will diminish upon dilution as the inhibitor dissociates from the enzyme-inhibitor complex.
Methodology:
Pre-incubation:
Condition A (High Concentration): Incubate LSD1 enzyme with a high concentration of Compound X (e.g., 100x IC₅₀) for 60 minutes.
Condition B (Control): Incubate LSD1 with DMSO vehicle for the same duration.
Dilution:
Rapidly dilute both conditions 100-fold into the standard HTRF assay reaction mixture (containing substrate and cofactors). The final concentration of Compound X in Condition A is now at its IC₅₀.
Activity Measurement: Immediately measure the enzymatic reaction progress over time.
Data Analysis:
Reversible Inhibition: The reaction rate in Condition A will rapidly increase and approach the rate of a control reaction containing only the final (1x IC₅₀) concentration of the inhibitor.
Irreversible Inhibition: The reaction rate in Condition A will remain low, showing no significant recovery of enzyme activity.
Experimental Protocol 4: Enzyme Kinetics and Substrate Competition
Rationale: For a reversible inhibitor, it is crucial to understand its mechanism relative to the enzyme's substrates. By measuring the initial reaction rates at varying concentrations of one substrate while holding the inhibitor concentration constant, we can determine if the inhibitor is competitive, non-competitive, or uncompetitive.
Methodology:
Varying Peptide Substrate:
Set up a matrix of reactions with varying concentrations of the H3K4me2 peptide substrate (e.g., 0.25x to 8x its Kₘ value).
For each peptide concentration, run reactions with several fixed concentrations of Compound X (e.g., 0 nM, 1x IC₅₀, 2x IC₅₀, 4x IC₅₀).
Keep the concentration of the second substrate (SAM) constant and saturating.
Data Acquisition: Measure the initial reaction velocity (v) for each condition.
Data Analysis (Lineweaver-Burk Plot):
Plot 1/v versus 1/[Substrate].
Analyze the pattern of the lines generated for each inhibitor concentration.
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
Diagram: Modes of Enzyme Inhibition
This diagram illustrates the expected outcomes of the kinetic study on a Lineweaver-Burk plot.
Caption: Lineweaver-Burk plots illustrating different modes of reversible inhibition.
Phase 3: Cellular Validation
The final phase is to confirm that the biochemical mode of action translates to a cellular context.
Experimental Protocol 5: Cellular Target Engagement and Antiproliferative Activity
Rationale: We must verify that Compound X engages LSD1 within cells and that this engagement leads to a functional outcome. We will use a cancer cell line known to be sensitive to LSD1 inhibition, such as the AML cell line MV4-11.[4]
Methodology:
Target Engagement (Western Blot):
Treat MV4-11 cells with increasing concentrations of Compound X for 24-48 hours.
Harvest cells, lyse, and prepare protein extracts.
Perform Western blotting to detect the levels of H3K4me2 and H3K4me1 (the substrate and product of LSD1, respectively). A potent inhibitor should cause an accumulation of the H3K4me2 mark.
Antiproliferative Assay:
Seed MV4-11 cells in 96-well plates.
Treat with a serial dilution of Compound X for 72 hours.
Measure cell viability using a standard method (e.g., CellTiter-Glo).
Calculate the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Cellular Activity Summary
Assay Type
Cell Line
Endpoint
Result (Compound X)
Target Engagement
MV4-11
H3K4me2 Levels
Dose-dependent increase
Antiproliferation
MV4-11
GI₅₀
150 nM
Conclusion
This comprehensive guide outlines a logical, evidence-based workflow to confirm the mode of inhibition for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. By progressing from broad, unbiased screening to detailed biochemical kinetics and finally to cellular validation, this approach ensures a high degree of scientific rigor. Based on the precedent for the pyrrolo[2,3-c]pyridine scaffold, a likely outcome is the confirmation of Compound X as a potent, reversible, and substrate-competitive inhibitor of LSD1 . This systematic characterization is essential for the continued development of this compound as a potential therapeutic agent.
References
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302631. Available at: [Link]]
Norman, M.H., et al. (2006). 1H-PYRROLO[2,3-B]PYRIDINES. Google Patents, WO2006063167A1. Available at: 3]
Chene, P., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(15), 8346–8366. Available at: [Link]]
Hovd, A.K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5727. Available at: [Link]
Kletskov, A.V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5485. Available at: [Link]]
TheraIndx Lifesciences. (2022). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. Available at: [Link]4]
El-Damasy, A.K., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 28(7), 1046-1057. Available at: [Link]1]
Ahn, J.H., et al. (2018). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Bioorganic & Medicinal Chemistry, 26(19), 5283-5296. Available at: [Link]]
Abdel-Maksoud, M.S., et al. (2021). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry, 115, 105221. Available at: [Link]
Wu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1369-1376. Available at: [Link]2]
A Comprehensive Guide to the Safe Disposal of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. With innovation, however, comes the profound responsibility of ensuring the safety o...
Author: BenchChem Technical Support Team. Date: January 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. With innovation, however, comes the profound responsibility of ensuring the safety of our researchers and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound that, like many research chemicals, may not have extensive, publicly available safety data. In the absence of a specific Safety Data Sheet (SDS), we must adopt a conservative approach, treating the substance as hazardous until proven otherwise.[1][2] This principle of precautionary action is the bedrock of a robust laboratory safety culture.
Part 1: Preliminary Hazard Assessment and Characterization
Structural Analogs and Potential Hazards:
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride: This closely related compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: This analog is also noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
General Pyrrolopyridine Derivatives: Many compounds within this class are biologically active and may exhibit toxicity.[5][6][7]
Based on this information, it is prudent to assume that 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a hazardous substance with the potential to be an irritant to the skin, eyes, and respiratory system, and may be harmful if ingested.
Table 1: Inferred Hazard Profile
Hazard Category
Assumed Risk Level
Rationale
Acute Oral Toxicity
Category 4 (Harmful)
Based on analogs like 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride.[3]
Skin Irritation
Category 2 (Irritant)
Consistent finding across multiple pyrrolopyridine derivatives.[3][4][8]
Eye Irritation
Category 2A (Serious Irritant)
Consistent finding across multiple pyrrolopyridine derivatives.[3][4][8]
Respiratory Irritation
STOT SE 3 (Irritant)
A potential hazard for powdered or volatile compounds of this class.[3][4]
Chronic Toxicity
Unknown
Assume potential for long-term effects and handle accordingly.
Environmental Hazard
Unknown
Discharge into the environment must be strictly avoided.[1][9]
Part 2: Personal Protective Equipment (PPE) and Spill Management
Given the inferred hazards, stringent adherence to PPE protocols is mandatory.
Required PPE:
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A face shield should be worn if there is a significant splash hazard.[2]
Skin Protection: A flame-resistant lab coat and appropriate chemically resistant gloves (e.g., nitrile) are essential. Contaminated clothing should be removed and decontaminated immediately.[4][10]
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation risks.[2][11]
Spill Management Protocol:
In the event of a spill, the area should be evacuated of non-essential personnel.[12] Spills should be treated as a major incident.[2]
Containment: For solid spills, gently cover with an inert absorbent material (e.g., sand, vermiculite) to prevent dust generation.[9] For liquid spills, use an appropriate absorbent.
Cleanup: Wearing full PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
Decontamination: The spill area should be decontaminated with a suitable solvent, and the cleaning materials also disposed of as hazardous waste.[13]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of novel research chemicals is that they should never be disposed of down the drain or in the regular trash.[10][14] All waste containing 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one must be collected and managed as hazardous chemical waste.
Workflow for Disposal of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one:
Caption: Disposal workflow for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Detailed Procedural Steps:
Waste Minimization: The most effective disposal strategy begins with waste minimization. Order only the necessary quantities of the chemical and, when possible, reduce the scale of experiments.[15][16]
Waste Segregation:
Solid Waste: Collect unadulterated solid 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and any contaminated materials (e.g., weigh paper, gloves, absorbent pads) in a dedicated, clearly labeled solid hazardous waste container.[10][17]
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. For example, never mix acids and bases, or oxidizing agents with organic compounds.[18] Aqueous and organic solvent waste should be kept separate.[14]
Container Selection and Labeling:
Use only appropriate, leak-proof containers with secure, screw-top caps. Plastic containers are often preferred.[15][18]
All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include the full chemical name ("7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one"), concentration, and a clear indication of the hazards (e.g., "Irritant," "Harmful").[14][15]
Temporary Storage in a Satellite Accumulation Area (SAA):
Store waste containers in a designated SAA that is at or near the point of generation.[15][18]
Keep waste containers closed at all times, except when adding waste.[14][15]
Disposal of Empty Containers:
A container that held 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one should be considered hazardous waste.
For containers of highly toxic chemicals, the first three rinses with a suitable solvent must be collected and disposed of as hazardous waste.[14] Given the unknown toxicity profile, it is prudent to follow this "triple rinse" procedure. The rinseate must be collected as liquid hazardous waste.[13]
After triple rinsing, deface all labels on the empty container before disposing of it as regular trash.[13]
Final Disposal:
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal vendor to arrange for the pickup and final disposal of the waste containers.[15]
Never attempt to treat or dispose of this chemical through evaporation or other unauthorized methods.[10][14]
By adhering to these rigorous procedures, researchers can ensure that novel compounds like 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one are managed safely and responsibly from cradle to grave, upholding our commitment to scientific integrity and environmental stewardship.
References
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania. Retrieved from [Link]
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
Novel Chemicals with Unknown Hazards SOP. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]
Hazardous Waste Disposal Guide. (2023). Northwestern University. Retrieved from [Link]
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
Management of Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press. Retrieved from [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC. Retrieved from [Link]
Safety Data Sheet - 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride. (2024). Angene Chemical. Retrieved from [Link]
Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (n.d.). PubMed. Retrieved from [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online. Retrieved from [Link]
Navigating the Handling of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers and scientists engaged in the nuanced landscape of drug development, the proper handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the safe...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and scientists engaged in the nuanced landscape of drug development, the proper handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the safe management of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your daily operations.
Based on this hazard profile, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential. The following sections will detail the necessary PPE, provide a rationale for its use, and outline procedural steps for its correct implementation.
Core Principles of Protection: A Multi-Layered Approach
The selection of PPE is not a static, one-size-fits-all checklist. It is a dynamic process that should be continually assessed based on the specific experimental conditions. The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Caption: Decision workflow for selecting appropriate PPE.
Essential Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the recommended PPE for handling 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in various laboratory scenarios.
Scenario
Eye & Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions (small scale, <1g) in a well-ventilated area
Safety glasses with side shields
Disposable nitrile gloves
Standard laboratory coat
Not generally required
Handling larger quantities (>1g) or performing reactions with potential for splashing
Chemical splash goggles
Double-gloving with nitrile gloves
Chemical-resistant laboratory coat
Recommended if not in a fume hood
Procedures with a high risk of aerosol generation (e.g., sonication, vortexing of solutions)
NIOSH-approved respirator with appropriate cartridges
Procedural Guidance: Donning, Doffing, and Disposal
The efficacy of PPE is contingent upon its correct use. Follow these step-by-step protocols to ensure your safety.
Donning (Putting On) PPE:
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
Body Protection: Don your laboratory coat, ensuring it is fully buttoned.
Respiratory Protection (if required): Perform a fit check for your respirator.
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
Hand Protection: Don your gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the first pair, followed by the second.
Doffing (Taking Off) PPE:
The principle of doffing is to avoid self-contamination.
Gloves: Remove the outer pair of gloves first (if double-gloved), followed by the inner pair, by peeling them off from the cuff downwards without touching the exterior with your bare hands.
Body Protection: Unbutton your lab coat and remove it by rolling it outwards and away from your body.
Eye and Face Protection: Remove your face shield or goggles from the back of your head.
Respiratory Protection (if used): Remove your respirator from the back.
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal:
All disposable PPE, including gloves and any contaminated items, should be placed in a designated hazardous waste container.
Non-disposable PPE should be decontaminated according to your institution's guidelines.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can proceed with cleanup using an appropriate absorbent material. For larger spills, follow your institution's emergency response protocol.
In Case of Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these guidelines, researchers can confidently and safely handle 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, ensuring both personal safety and the integrity of their research.
References
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. (2024). ChemSrc. Retrieved from [Link]
Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
Protective Equipment. American Chemistry Council. Retrieved from [Link]
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. Retrieved from [Link]
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. Retrieved from [Link]
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. Retrieved from [Link]
Personal Protective Equipment in Chemistry. Dartmouth College. Retrieved from [Link]
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Retrieved from [Link]
Safety Data Sheet: 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride. (2024). Angene Chemical. Retrieved from [Link]
Safety Data Sheet. Carl ROTH. Retrieved from [Link]